molecular formula C9H5Cl2N B193633 4,7-Dichloroquinoline CAS No. 86-98-6

4,7-Dichloroquinoline

カタログ番号: B193633
CAS番号: 86-98-6
分子量: 198.05 g/mol
InChIキー: HXEWMTXDBOQQKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,7-Dichloroquinoline has been reported in Aloe castellorum with data available.

特性

IUPAC Name

4,7-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEWMTXDBOQQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052590
Record name 4,7-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals; [Alfa Aesar MSDS]
Record name 4,7-Dichloroquinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11061
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00077 [mmHg]
Record name 4,7-Dichloroquinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11061
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

86-98-6
Record name 4,7-Dichloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-Dichloroquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 4,7-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,7-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-dichloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,7-DICHLOROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61O2HEQ2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is 4,7-Dichloroquinoline's role in medicinal chemistry?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Role of 4,7-Dichloroquinoline in Medicinal Chemistry

Introduction

This compound (DCQ) is a halogenated quinoline (B57606) derivative that serves as a cornerstone in medicinal chemistry.[1] Its rigid, heterocyclic scaffold is a privileged structure, meaning it is a molecular framework capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities.[2] Historically, DCQ's primary significance lies in its role as a critical intermediate in the synthesis of essential aminoquinoline antimalarial drugs, including chloroquine (B1663885) (CQ), hydroxychloroquine (B89500) (HCQ), and amodiaquine.[3][4][5] Beyond this, the DCQ core has been extensively explored to develop novel therapeutic agents for various diseases, including cancer, microbial infections, and inflammatory conditions.[1][2] This guide provides a technical overview of this compound's synthesis, its pivotal role in drug development, and its diverse applications in medicinal chemistry.

Core Synthetic Applications

The reactivity of the chlorine atom at the 4-position of the quinoline ring is the key to DCQ's utility. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various side chains, most commonly aminoalkylamines, to create a diverse library of derivatives.[1][5]

Synthesis of Antimalarial Drugs

The most prominent application of this compound is in the production of 4-aminoquinoline (B48711) antimalarials.[4][6] The synthesis of chloroquine, for example, involves the condensation of DCQ with N,N-diethyl-1,4-pentanediamine. This reaction forms the basis for a class of drugs that have been vital in the global fight against malaria for decades.[5][7]

G DCQ This compound Derivative 4-Amino-7-chloroquinoline Derivative (e.g., Chloroquine) DCQ->Derivative Nucleophilic Aromatic Substitution (SNAr) Amine Nucleophilic Amine (e.g., N,N-diethyl-1,4-pentanediamine) Amine->Derivative HCl + HCl

Caption: General workflow for synthesizing 4-aminoquinoline derivatives.

Therapeutic Applications and Mechanisms of Action

The versatility of the this compound scaffold has enabled its exploration in multiple therapeutic areas.

Antimalarial Activity

Derivatives of DCQ form the backbone of treatment against Plasmodium falciparum, the deadliest malaria parasite.[1][7]

Mechanism of Action: In the acidic food vacuole of the parasite, hemoglobin is digested, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into insoluble hemozoin (malaria pigment). 4-aminoquinolines like chloroquine interfere with this process by inhibiting the enzyme heme polymerase.[1] This leads to the accumulation of toxic heme, which damages parasite membranes and causes cell death.[1]

G cluster_parasite Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Cell_Death Parasite Death Heme->Cell_Death Accumulation Leads to Hemozoin Hemozoin (Non-toxic) Heme_Polymerase->Hemozoin Detoxification DCQ_Derivative 4-Aminoquinoline (e.g., Chloroquine) DCQ_Derivative->Heme_Polymerase Inhibits

Caption: Antimalarial mechanism of 4-aminoquinoline drugs.

Quantitative Data: Many DCQ derivatives exhibit potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound Class/ExampleStrainIC50 ValueReference
This compoundP. falciparum (CQS)6.7 nM[2]
This compoundP. falciparum (CQR)8.5 nM[2]
Chloroquine-triazine hybridP. falciparum (CQS)0.10 µM[8]
Chiral Chloroquine Analogue (7h)P. falciparum (CQR, K1)22.61 nM[9]
Chiral Chloroquine Analogue (7d)P. falciparum (CQR, K1)24.55 nM[9]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineP. falciparum (CQR, Dd2)<1 µM[7]
Thiosemicarbazone Derivative (9)P. falciparum11.92 µM[1]
Anticancer Activity

The DCQ scaffold has been extensively modified to produce compounds with significant anticancer potential.[1] These derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers.[1]

Mechanism of Action: The anticancer effects of DCQ derivatives are often multifactorial. Proposed mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation through DNA damage, and the inhibition of key signaling pathways like mTOR and NF-kappa B.[1][10] Certain 7-chloroquinolinehydrazones have emerged as a particularly potent class of experimental anticancer drugs.[11] Some derivatives exhibit selective cytotoxicity, being more toxic to cancer cells than to normal cells, which suggests a favorable therapeutic index.[1]

Quantitative Data:

Compound/DerivativeCell LineIC50 ValueReference
Thiosemicarbazone Derivative (9)MCF-7 (Breast)7.54 µM[1]
Click Chemistry Derivative (2)MCF-7 (Breast)14.68 µM[1]
Nucleophilic Sub. Derivative (3)MCF-7 (Breast)14.53 µM[1]
Various Methods Derivative (4)HeLa (Cervical)50.03 µM[1]
Hydrazone (I)SF-295 (CNS)0.688 µg/cm³[11]
Other Biological Activities

The broad applicability of the DCQ scaffold is further demonstrated by its activity in other areas:

  • Kinase Inhibition: this compound has been identified as an inhibitor of several receptor tyrosine kinases, including FLT3 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are important targets in cancer therapy.[12]

  • Antimicrobial and Antiviral: Researchers are exploring DCQ derivatives for their potential to combat resistant bacterial and fungal strains.[4][6] The core structure has also been investigated for activity against various viruses.[2]

  • Insecticidal Properties: DCQ and its derivatives have shown significant larvicidal and pupicidal activity against mosquito vectors for malaria (Anopheles stephensi) and dengue (Aedes aegypti).[2][13]

G DCQ This compound Core Antimalarial Antimalarial Agents (e.g., Chloroquine) DCQ->Antimalarial Primary Role Anticancer Anticancer Agents (e.g., Hydrazones) DCQ->Anticancer Other Other Bioactivities DCQ->Other Kinase Kinase Inhibitors (FLT3, VEGFR2) Other->Kinase Antimicrobial Antimicrobial Other->Antimicrobial Insecticidal Insecticidal Other->Insecticidal

Caption: Overview of medicinal chemistry applications for the DCQ scaffold.

Key Experimental Protocols

Synthesis of this compound

A common industrial-scale synthesis starts with m-chloroaniline and diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, decarboxylation, and chlorination.[13][14]

  • Step 1: Condensation & Cyclization: m-Chloroaniline is condensed with diethyl ethoxymethylenemalonate. The resulting intermediate is thermally cyclized in a high-boiling solvent like diphenyl ether to yield the quinoline ester.[13]

  • Step 2: Hydrolysis & Decarboxylation: The ester is hydrolyzed using aqueous sodium hydroxide, followed by acidification to give 4-hydroxy-7-chloroquinoline-3-carboxylic acid. This intermediate is then heated in a solvent such as Dowtherm A to induce decarboxylation, yielding 7-chloro-4-quinolinol.[14][15]

  • Step 3: Chlorination: The 7-chloro-4-quinolinol is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to convert the 4-hydroxyl group into a chlorine atom, yielding the final product, this compound.[14] The crude product is often purified by recrystallization.[14]

General Protocol for Synthesis of 4-Aminoquinoline Derivatives

This protocol describes a typical nucleophilic substitution at the 4-position.

  • Reactants: A mixture of this compound (1 equivalent) and the desired amine (e.g., ethane-1,2-diamine, 2 equivalents) is prepared.[7][16]

  • Reaction Conditions: The reaction can be performed neat (without solvent) or in a suitable solvent like ethanol.[16][17] The mixture is heated, often with stirring, for several hours. For instance, a reaction with ethane-1,2-diamine involves heating slowly to 80°C over 1 hour, then increasing to 130°C and maintaining for 7 hours.[16] For reactions using ultrasound, the mixture can be refluxed in an ultrasonic bath for a shorter duration (e.g., 30 minutes).[17]

  • Work-up and Purification: After cooling, the reaction mixture is taken up in an organic solvent like dichloromethane (B109758) or ethyl acetate.[16][18] The organic layer is washed successively with an aqueous base (e.g., 5% NaHCO₃), water, and brine.[16] The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[16][18] Purification is typically achieved via column chromatography or recrystallization.

Conclusion

This compound is far more than a simple precursor; it is a validated and highly versatile scaffold in medicinal chemistry. Its initial success in generating world-renowned antimalarial drugs has paved the way for extensive research into its anticancer, antimicrobial, and kinase-inhibiting properties. The straightforward and robust chemistry associated with the 4-position allows for the creation of vast and diverse chemical libraries. As challenges like drug resistance continue to grow, the this compound core will undoubtedly remain a subject of intense investigation and a valuable starting point for the development of next-generation therapeutic agents.[3][6]

References

4,7-Dichloroquinoline structure and basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,7-Dichloroquinoline: Structure, Properties, and Synthetic Applications

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of several prominent antimalarial drugs.[1][2] Its quinoline (B57606) core, substituted with chlorine atoms at the 4 and 7 positions, imparts specific reactivity that is essential for the construction of more complex molecules like chloroquine (B1663885), hydroxychloroquine, and amodiaquine.[1][3] This guide provides a comprehensive overview of the structure, fundamental properties, and key synthetic methodologies related to this compound, tailored for professionals in chemical research and drug development.

Structure and Physicochemical Properties

This compound is a solid, crystalline substance, appearing as a white to pale brown powder.[1][4][5][6] The molecule consists of a bicyclic structure, where a benzene (B151609) ring is fused to a pyridine (B92270) ring, with chlorine substituents at key positions.

Below is a summary of its core physicochemical properties compiled from various sources.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₅Cl₂N[5][7][8]
Molecular Weight 198.05 g/mol [1][7][8][9]
Appearance White to yellow or brown powder/crystals[1][5][6]
Melting Point 81-88 °C[1][5][7]
Boiling Point 317 °C (at 760 mmHg); 148 °C (at 10 mmHg)[1][6]
Density ~1.4 g/cm³[4][6]
CAS Number 86-98-6[5]

Table 2: Solubility Profile of this compound

SolventSolubilitySource(s)
Water Insoluble / Poorly soluble[4][6][10]
Chloroform Soluble (50 mg/mL)
Ethanol Soluble with heating[7][10]
Tetrahydrofuran (THF) High solubility[10][11]
Acetone Soluble[10][11]
Acetonitrile Soluble[10][11]

The solubility of this compound is highly dependent on the solvent's nature, with significantly better solubility in organic solvents compared to water.[4][10] Its solubility in various solvents generally increases with a rise in temperature.[4][10][11]

Key Applications in Synthesis

The primary and most significant application of this compound is its role as a key intermediate in the production of 4-aminoquinoline (B48711) antimalarial drugs.[1][2] The chlorine atom at the C-4 position is highly susceptible to nucleophilic substitution, allowing for the introduction of various side chains, which is the core reaction in the synthesis of widely used drugs like chloroquine and hydroxychloroquine.

Logical Workflow: Synthesis of Chloroquine

The synthesis of Chloroquine from this compound is a straightforward nucleophilic substitution reaction. The diagram below illustrates the logical flow of this critical transformation.

G cluster_reactants Reactants cluster_process Process cluster_product Product cluster_purification Purification cluster_final Final Product A This compound C Condensation Reaction A->C B 2-Amino-5-(diethylamino)pentane (Novaldiamine) B->C D Chloroquine (Crude) C->D Nucleophilic Substitution E Recrystallization / Salification D->E F High-Purity Chloroquine or Chloroquine Phosphate (B84403) E->F

Caption: Logical workflow for the synthesis of Chloroquine.

Experimental Protocols

Synthesis of this compound from 7-Chloro-4-hydroxyquinoline (B73993)

This procedure details the chlorination of the hydroxyl group at the C-4 position.

  • Materials:

    • 7-Chloro-4-hydroxyquinoline

    • Phosphorus oxychloride (POCl₃)

    • Toluene (B28343) (optional, as solvent)

    • Ice water

    • Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃) solution

    • Ethanol (for recrystallization)

  • Methodology:

    • In a round-bottom flask equipped with a reflux condenser and stirrer, suspend 7-chloro-4-hydroxyquinoline (1 part by weight) in phosphorus oxychloride (approx. 3 parts by volume).[8]

    • Heat the mixture to reflux (approximately 100-110°C) and maintain for 1 to 2 hours, monitoring the reaction's completion via Thin Layer Chromatography (TLC).[8][12]

    • After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess phosphorus oxychloride under reduced pressure.[8]

    • Slowly and cautiously pour the resulting oily residue into a beaker containing ice water, with constant stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.[8][12]

    • Neutralize the acidic solution by slowly adding a 10% sodium hydroxide solution or sodium bicarbonate solution until the pH reaches 7-9, which will precipitate the crude this compound.[8][13]

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.[13]

    • For purification, recrystallize the crude product from hot ethanol. The purified this compound will form as white to pale yellow needles.[7][13]

Synthesis of Chloroquine from this compound

This protocol describes the condensation reaction to produce chloroquine.

  • Materials:

    • This compound

    • 2-Amino-5-(diethylamino)pentane (also known as novaldiamine)

    • Phenol (B47542) (as a catalyst/solvent)

    • Toluene

    • 10% Sodium carbonate solution

    • Water

  • Methodology:

    • In a reaction vessel, mix this compound (1 mole) with phenol (0.1 to 1 mole).[14]

    • Heat the mixture to a temperature between 70°C and 140°C.[14]

    • Slowly add 2-amino-5-(diethylamino)pentane (approximately 2.1 moles) to the heated mixture. The reaction may be conducted under pressure (e.g., 1.7 atm) to facilitate the process.[14]

    • Once the reaction is complete, cool the mixture and dilute it with toluene (e.g., 600 mL).[14]

    • Wash the toluene solution with a 10% sodium carbonate solution to adjust the pH to 8-9 and remove acidic impurities. Separate the organic layer.[14]

    • Wash the organic layer multiple times with water (e.g., 3 x 200 mL).[14]

    • Concentrate the toluene solution to dryness under reduced pressure to obtain crude chloroquine.[14]

    • The crude product can be further purified by recrystallization or converted to its phosphate salt for pharmaceutical use.[14]

Mechanism of Action Pathway (Chloroquine)

While this compound is an intermediate, its most famous derivative, chloroquine, has a well-studied mechanism of action against the malaria parasite, Plasmodium falciparum. The following diagram illustrates this pathway.

G cluster_host Host Red Blood Cell cluster_parasite Malaria Parasite cluster_drug_action Drug Action A Chloroquine (CQ) Enters Cell B Parasite Food Vacuole (Acidic, pH ~4.7) A->B Diffusion G CQ Accumulates (Ion Trapping) B->G Protonation (CQ -> CQH+) C Hemoglobin Digestion D Heme (Toxic) C->D Releases E Heme Polymerase D->E I Toxic Heme Buildup D->I F Hemozoin (Non-toxic crystal) E->F Detoxification H CQ blocks Heme Polymerase G->H H->E H->I Leads to J Membrane Damage & Parasite Death I->J

Caption: Mechanism of action of Chloroquine in the malaria parasite.

Inside the host's red blood cells, the malaria parasite digests hemoglobin for nutrients, releasing large amounts of toxic heme.[15][16] To protect itself, the parasite polymerizes this heme into a non-toxic crystalline form called hemozoin.[15][16] Chloroquine, a weak base, diffuses into the parasite's acidic food vacuole and becomes protonated, trapping it inside.[17][18] There, it binds to heme and inhibits the heme polymerase enzyme, preventing the formation of hemozoin.[15][16] The resulting accumulation of toxic heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[15][17]

References

The 4,7-Dichloroquinoline Scaffold: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,7-dichloroquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities. Its synthetic accessibility and the reactivity of the chlorine atom at the 4-position make it a versatile starting point for the development of novel drug candidates.[1][2] This technical guide provides an in-depth overview of the diverse biological activities associated with the this compound scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Antimalarial Activity

The most prominent application of the this compound scaffold is in the development of antimalarial drugs. Chloroquine (B1663885) (CQ) and Hydroxychloroquine (HCQ), both derivatives of this compound, have been cornerstones of malaria treatment for decades.[3][4] The scaffold's derivatives exhibit potent activity against various strains of Plasmodium falciparum, including both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains.

Mechanism of Action: The primary antimalarial mechanism of 4-aminoquinoline (B48711) derivatives involves the inhibition of hemozoin biocrystallization in the parasite's acidic food vacuole. The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. This compound derivatives accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme that induces parasite death.[5]

cluster_parasite Malaria Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Heme Polymerase Parasite Death Parasite Death Heme->Parasite Death Toxicity Drug 4,7-DCQ Derivative (e.g., Chloroquine) Drug->Heme Complexation Drug->Hemozoin Inhibition of Polymerization

Figure 1: Antimalarial Mechanism of Action.

Quantitative Data: Antiplasmodial Activity

The following table summarizes the in vitro antiplasmodial activity of various this compound derivatives against P. falciparum strains.

Compound/DerivativeP. falciparum StrainIC50Reference
This compoundChloroquine-sensitive (CQ-s)6.7 nM[6]
This compoundChloroquine-resistant (CQ-r)8.5 nM[6]
Chloroquine (Control)Chloroquine-sensitive (CQ-s)23 nM[6]
Chloroquine (Control)Chloroquine-resistant (CQ-r)27.5 nM[6]
Compound 9 (Thiosemicarbazone derivative)Not Specified11.92 µM[5]
Compound 30 (Chalcone hybrid)Chloroquine-Sensitive (PfNF54)0.10 µM[7]
Reversed Chloroquine 25 Chloroquine-sensitive (CQS)Better than CQ[8]
Reversed Chloroquine 25 Chloroquine-resistant (CQR)Better than CQ[8]

Anticancer Activity

The this compound scaffold has demonstrated significant potential in oncology research, with derivatives exhibiting cytotoxic effects against a range of human cancer cell lines.[5] Studies have shown selectivity, with some compounds being more toxic to cancer cells than to normal human cells, indicating a favorable therapeutic index.[5]

Mechanism of Action: The anticancer activity of these compounds is often multifactorial. Key mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation through DNA damage, and modulation of critical signaling pathways such as the PI3K/AKT/mTOR pathway.[5][9][10] Some derivatives have also been shown to inhibit proteasome activity.[11]

Drug 4,7-DCQ Derivative PI3K PI3K Drug->PI3K Inhibition Apoptosis Apoptosis Drug->Apoptosis Induction DNA DNA Damage Drug->DNA Induction AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation DNA->Apoptosis

Figure 2: Potential Anticancer Signaling Pathways.

Quantitative Data: In Vitro Cytotoxicity

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 9 MCF-7 (Breast)7.54[5]
Compound 2 MCF-7 (Breast)14.68[5]
Compound 3 MCF-7 (Breast)14.53[5]
Compound 4 HeLa (Cervical)50.03[5]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB468 (Breast)7.35 - 8.73[12]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast)8.22[12]

Antiviral Activity

Derivatives of this compound have shown promise as broad-spectrum antiviral agents.[13] Chloroquine and hydroxychloroquine, for instance, have been evaluated against various viruses, including coronaviruses like SARS-CoV-2.[13][14]

Mechanism of Action: The primary antiviral mechanism is the impairment of viral entry and replication. These compounds are weak bases that accumulate in acidic intracellular vesicles like endosomes, raising their pH. This pH elevation can inhibit the function of pH-dependent proteases that are necessary for viral fusion and entry into the host cell. Another proposed mechanism is the interference with the glycosylation of cellular receptors, such as the angiotensin-converting enzyme 2 (ACE2), which can hinder viral binding.[11][15][16]

Virus Virus Particle Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Fusion Viral-Endosomal Fusion Endosome->Fusion Endosome->Fusion pH-dependent step blocked Drug 4,7-DCQ Derivative Drug->Receptor Inhibits Glycosylation Drug->Endosome Increases pH Replication Viral Replication Fusion->Replication

Figure 3: Proposed Antiviral Mechanism of Action.

Quantitative Data: Antiviral Activity

Compound/DerivativeVirusEC50Cell LineReference
This compoundDengue Virus (DENV-2)0.49–3.03 µMNot Specified[5]
ChloroquineCoronaviruses0.12 - 12 µMVarious[13]
HydroxychloroquineCoronaviruses0.12 - 12 µMVarious[13]

Antibacterial and Other Activities

The this compound scaffold has also been explored for other therapeutic applications, including antibacterial and larvicidal activities.[15][17][18]

  • Antibacterial Activity: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The presence of bulky aromatic substituents on the side chain appears to enhance antibacterial efficacy.[18]

  • Larvicidal Activity: The parent compound and its derivatives have demonstrated significant toxicity against the larvae of mosquito vectors for malaria (Anopheles stephensi) and dengue (Aedes aegypti), suggesting a role in vector control.[6][19][20][21]

Quantitative Data: Larvicidal and Antibacterial Activity

ActivityCompound/DerivativeOrganism/StrainLC50 / Inhibition ZoneReference
Larvicidal This compoundAnopheles stephensi (Larva I)4.408 µM/mL[6]
This compoundAnopheles stephensi (Pupa)7.958 µM/mL[6]
This compoundAedes aegypti (Larva I)5.016 µM/mL[6]
This compoundAedes aegypti (Pupa)10.669 µM/mL[6]
Antibacterial Compound 5 S. aureus, P. aeruginosa11.00 ± 0.03 mm[15][22]
Compound 6 E. coli11.00 ± 0.04 mm[15][22]
Compound 8 E. coli12.00 ± 0.00 mm[15][22]

Experimental Protocols

Detailed methodologies for key assays are provided below. These protocols represent standard procedures in the field.

start Synthesize/Obtain 4,7-DCQ Derivative char Characterization (NMR, MS, Purity) start->char stock Prepare Stock Solution (e.g., in DMSO) char->stock activity Primary Activity Screen (e.g., Antimalarial) stock->activity cytotox Cytotoxicity Assay (e.g., MTT/SRB on HepG2) stock->cytotox selectivity Calculate Selectivity Index (CC50 / IC50) activity->selectivity cytotox->selectivity mechanism Mechanism of Action Studies (e.g., Heme Inhibition, Apoptosis Assay) selectivity->mechanism Promising SI end Lead Candidate mechanism->end

Figure 4: General Workflow for Biological Evaluation.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.[23]

  • Materials:

    • P. falciparum cultures (synchronized to ring stage)

    • Human erythrocytes (O+) and complete culture medium (e.g., RPMI-1640)

    • Test compounds and control drugs (e.g., Chloroquine)

    • 96-well black microplates

    • SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100)

    • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

  • Procedure:

    • Prepare serial dilutions of the test compounds in the 96-well plates.

    • Dilute synchronized ring-stage parasite cultures to a final parasitemia of 0.5% and 2% hematocrit.

    • Add 180 µL of the parasite suspension to each well containing 20 µL of diluted compound. Include parasite-only (positive growth) and erythrocyte-only (negative) controls.

    • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[23]

    • After incubation, freeze the plates at -80°C to lyse the red blood cells.

    • Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-24 hours.[23][24]

    • Measure fluorescence using a microplate reader.

    • Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay determines cytotoxicity by measuring the total protein content of cultured cells.[7][20]

  • Materials:

    • Adherent human cell line (e.g., HepG2, MCF-7)

    • Complete culture medium

    • Test compounds

    • 96-well clear, flat-bottom plates

    • Fixation solution: 10% (wt/vol) trichloroacetic acid (TCA)

    • Staining solution: 0.4% (wt/vol) SRB in 1% (vol/vol) acetic acid

    • Washing solution: 1% (vol/vol) acetic acid

    • Solubilization solution: 10 mM Tris base solution (pH 10.5)

    • Microplate reader (~510-570 nm)

  • Procedure:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours for attachment.

    • Replace the medium with fresh medium containing serial dilutions of the test compound and incubate for 48-72 hours.

    • Gently add cold TCA to each well to a final concentration of 10% to fix the cells. Incubate at 4°C for 1 hour.[7]

    • Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.[1]

    • Add 50-100 µL of SRB staining solution to each well and incubate at room temperature for 30 minutes.[1]

    • Quickly wash the plates four times with 1% acetic acid to remove unbound stain.

    • Air dry the plates until no moisture is visible.

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1]

    • Measure the optical density (OD) on a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Antibacterial Susceptibility Test (Kirby-Bauer Disk Diffusion)

This method assesses the susceptibility of bacteria to the test compounds by measuring the zone of growth inhibition around a compound-impregnated disk.[3][5][19]

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton agar (B569324) (MHA) plates

    • Sterile paper disks

    • Test compound solutions of known concentration

    • Sterile saline and cotton swabs

    • 0.5 McFarland turbidity standard

    • Incubator (37°C)

  • Procedure:

    • Prepare a bacterial inoculum by suspending isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[3]

    • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn. Allow the plate to dry for 3-5 minutes.[3]

    • Impregnate sterile paper disks with a known concentration of the test compound solution and allow them to dry.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate, ensuring firm contact. Disks should be spaced at least 24 mm apart.[19]

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters.

    • Interpret the results based on the size of the inhibition zone.

This guide highlights the significant and diverse biological activities of the this compound scaffold. Its continued exploration is crucial for the development of new and effective therapeutic agents to combat a range of global health challenges.

References

Discovery and synthesis of 4,7-dichloroquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Synthesis of 4,7-Dichloroquinoline and Its Derivatives

Introduction

This compound (4,7-DCQ) is a critical heterocyclic intermediate in the pharmaceutical industry, most notably as a precursor for the synthesis of several essential antimalarial drugs, including chloroquine (B1663885) and hydroxychloroquine (B89500).[1][2] Its discovery and the subsequent development of its derivatives have been pivotal in the global fight against malaria and other diseases.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and derivatization of this compound, complete with detailed experimental protocols, quantitative data, and process visualizations for researchers and drug development professionals.

Discovery and Historical Context

The first documented report of this compound appeared in a patent filed by the German company IG Farben in 1937.[5] However, it remained a relatively obscure compound until its potential as a key intermediate for antimalarial drugs was realized during the development of chloroquine.[5] Chemists at Winthrop Chemical Co. extensively investigated its synthesis, establishing robust manufacturing processes that enabled the large-scale production of 4-aminoquinoline-based antimalarials.[5] The availability of 4,7-DCQ was instrumental in the subsequent discovery of hydroxychloroquine in 1949.[5] Today, it remains a cornerstone for synthesizing established drugs and a valuable scaffold for developing novel therapeutic agents against malaria, viruses, and other pathogens.[1][6]

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that typically starts from m-chloroaniline. The most common route involves a cyclocondensation reaction, followed by hydrolysis, decarboxylation, and chlorination.[2] An alternative approach utilizes the Gould-Jacobs reaction.[5]

General Synthesis Pathway

The predominant synthesis route involves the reaction of m-chloroaniline with diethyl ethoxymethylenemalonate (EMME) or a similar reagent, which undergoes thermal cyclization to form the quinoline (B57606) ring system. The resulting ester is hydrolyzed and decarboxylated to yield 7-chloro-4-hydroxyquinoline. The final step is a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the C4 position with a chlorine atom, yielding this compound.[7][8]

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_intermediates Intermediates cluster_final Final Product A m-Chloroaniline C Step 1: Condensation A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C G Ethyl 3-(m-chloroanilino)acrylate C->G Formation D Step 2: Thermal Cyclization H Ethyl 7-chloro-4-hydroxyquinoline- 3-carboxylate D->H Ring Closure E Step 3: Hydrolysis & Decarboxylation I 7-Chloro-4-hydroxyquinoline E->I Removal of Ester Group F Step 4: Chlorination J This compound F->J with POCl₃ G->D H->E I->F

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from m-Chloroaniline

This protocol is adapted from established industrial procedures.[7][9][10]

Step 1: Preparation of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • Heat a suitable high-boiling solvent (e.g., Dowtherm A or paraffin (B1166041) oil) to approximately 250°C in a reaction vessel equipped with a condenser.[7][10]

  • In a separate flask, mix m-chloroaniline and diethyl ethoxymethylenemalonate and heat on a steam bath for one hour, allowing the evolved ethanol (B145695) to escape.

  • Pour the warm product from the previous step into the hot solvent. Continue heating for 1-2 hours to effect cyclization. The product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will begin to crystallize.[7]

  • Cool the mixture, filter the solid ester, and wash with a suitable solvent (e.g., ether or toluene).

  • Hydrolyze the ester by heating with an aqueous solution of sodium hydroxide (B78521) (e.g., 10% NaOH).

  • After hydrolysis is complete, cool the solution and acidify with hydrochloric or sulfuric acid to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.[9]

  • Collect the acid by filtration and wash thoroughly with water.

Step 2: Preparation of 7-Chloro-4-quinolinol

  • Suspend the dried carboxylic acid from the previous step in a high-boiling solvent (e.g., Dowtherm A) in a flask equipped with a stirrer and reflux condenser.

  • Boil the mixture for approximately one hour to effect decarboxylation. A stream of nitrogen can be used to help remove water.[7]

  • Cool the mixture to room temperature, allowing the 7-chloro-4-quinolinol to crystallize.

  • Filter the product, wash with a solvent like ether, and dry.

Step 3: Preparation of this compound

  • To the 7-chloro-4-quinolinol, add phosphorus oxychloride (POCl₃) slowly. An inert solvent like toluene (B28343) may be used.[10]

  • Heat the mixture to 100-140°C and stir for 1-3 hours.[7][10]

  • Cool the reaction mixture and carefully pour it into a mixture of ice and water to decompose the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude this compound.[7]

  • Extract the product with an organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or Skellysolve B) to obtain pure this compound.[7][10]

Quantitative Data for Synthesis
Step/ProductMolar Mass ( g/mol )Melting Point (°C)Typical YieldReference
This compound198.0584 - 8770 - 90%[5][10]
7-Chloro-4-hydroxyquinoline179.60273 - 274 (dec.)98 - 99%[9][10]

Synthesis of this compound Derivatives

The chlorine atom at the C4 position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal starting point for creating a vast library of derivatives.[8] This reaction is the cornerstone for producing chloroquine, amodiaquine, and numerous other experimental compounds.[3][11]

General Synthesis Pathway for 4-Aminoquinoline (B48711) Derivatives

The most common derivatization involves reacting 4,7-DCQ with a primary or secondary amine. This reaction is often performed neat (without solvent) at elevated temperatures or in a solvent such as ethanol, sometimes under ultrasound or microwave irradiation to accelerate the reaction.[11][12][13]

G cluster_start Starting Materials cluster_process Reaction cluster_conditions Typical Conditions cluster_final Product A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B Nucleophile (e.g., R-NH₂) B->C D Heat (80-130°C) Solvent (e.g., Ethanol) or Neat C->D E 4-Amino-7-chloroquinoline Derivative C->E Forms C-N bond

References

Investigating the mechanism of action for 4,7-dichloroquinoline analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action for 4,7-Dichloroquinoline Analogs

Abstract

The this compound scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for critical antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine.[1] Analogs derived from this core structure exhibit a wide spectrum of biological activities, most notably against malaria and increasingly, cancer. This technical guide provides a detailed examination of the molecular mechanisms underpinning these therapeutic effects. For antimalarial action, the primary mechanism involves the accumulation of the drug in the parasite's acidic digestive vacuole, where it interferes with heme detoxification by inhibiting hemozoin formation, leading to fatal oxidative stress.[2][3] In oncology, the principal mechanism is the disruption of autophagy, a key cellular recycling process that cancer cells exploit for survival.[4][5] By impairing lysosomal function, these analogs trigger cell cycle arrest and apoptosis.[6][7] This document synthesizes quantitative data on drug efficacy, details key experimental protocols for mechanism investigation, and presents visual diagrams of the core signaling pathways and workflows.

Antimalarial Mechanism of Action

The hallmark of 4-aminoquinoline (B48711) antimalarials is their potent activity against the blood stages of the Plasmodium parasite. Their efficacy is rooted in a specific disruption of the parasite's metabolism within infected red blood cells.

Inhibition of Hemozoin Formation

The intraerythrocytic parasite digests host hemoglobin in its acidic digestive vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin.[2][8]

This compound analogs, being weak bases, readily cross biological membranes and accumulate to high concentrations within the acidic environment of the parasite's digestive vacuole.[9] Inside, they are protonated, which traps them within the organelle. Here, they exert their primary effect by binding to heme and the growing face of the hemozoin crystal, effectively capping the polymerization process.[3][8][10] The resulting buildup of toxic, soluble heme leads to membrane damage and oxidative stress, ultimately killing the parasite.[2][3] Resistance to chloroquine is often mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which expels the drug from the digestive vacuole, preventing its accumulation.[9]

Quantitative Analysis of Antimalarial Potency

The efficacy of this compound analogs is quantified by their 50% inhibitory concentration (IC50) against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound/Analog NameP. falciparum Strain (CQS)IC50 (nM)P. falciparum Strain (CQR)IC50 (nM)Reference
Chloroquine (CQ)3D7~46K1~405
DAQ (analog)3D7~46K1141 ± 13[11]
CEQ (analog)3D7122 ± 10K1165 ± 12[11]
PCQ (analog)3D7100 ± 6K1191 ± 15[11]
MAQ (monoquinoline)3D719 - 31W2103 - 131
BAQ (bisquinoline)3D711 - 15W223 - 54[12]

Visualization: Antimalarial Mechanism Workflow

Antimalarial_Mechanism cluster_RBC Infected Red Blood Cell cluster_DrugAction Drug Action Parasite Plasmodium Parasite DV Digestive Vacuole (Acidic pH) Parasite->DV Digests Hemoglobin Heme Toxic Heme (Ferriprotoporphyrin IX) DV->Heme Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Detoxification Complex Heme-Analog Complex Heme->Complex Death Parasite Death (Oxidative Stress) Heme->Death Analog 4,7-DCQ Analog Analog->DV Accumulates Analog->Complex Inhibition Inhibition->Hemozoin Blocks Polymerization Complex->Inhibition Anticancer_Mechanism cluster_cell Cancer Cell cluster_autophagy Autophagy Pathway cluster_survival Survival & Proliferation cluster_drug Drug Action Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Apoptosis Apoptosis (Cell Death) Autolysosome->Apoptosis Failure leads to PI3K PI3K/AKT/mTOR Pathway Proliferation Cell Proliferation & Survival PI3K->Proliferation Proliferation->Apoptosis Inhibition leads to Analog 4,7-DCQ Analog Analog->Lysosome Raises pH Inhibition1 Analog->Inhibition1 Inhibition2 Analog->Inhibition2 Inhibition1->Autolysosome Blocks Fusion Inhibition2->PI3K Inhibits Synthesis_Workflow cluster_reactants Reactants DCQ This compound Reaction Nucleophilic Aromatic Substitution (Heat / Ultrasound) DCQ->Reaction Amine Amine Nucleophile (R-NH₂) Amine->Reaction Product 4-Amino-7-chloroquinoline Analog Reaction->Product

References

4,7-Dichloroquinoline: A Foundational Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,7-dichloroquinoline scaffold is a privileged heterocyclic motif that has served as a cornerstone in medicinal chemistry for decades. Its inherent structural features and amenability to chemical modification have established it as a versatile foundational pharmacophore for the development of therapeutic agents across a spectrum of diseases. Initially rising to prominence as the core of the widely used antimalarial drug chloroquine (B1663885), the utility of the this compound framework has since expanded into oncology, microbiology, and beyond. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, mechanism of action, structure-activity relationships, and its role as a scaffold in the design of novel therapeutics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of drug discovery and development.

Core Synthesis and Derivatization

The parent this compound scaffold is most commonly synthesized via the Gould-Jacobs reaction, starting from m-chloroaniline. This versatile and scalable process allows for the production of the core structure, which can then be readily diversified. The chlorine atom at the C-4 position is particularly susceptible to nucleophilic substitution, providing a convenient handle for the introduction of a wide array of side chains, which is crucial for modulating the compound's pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods.

Materials:

  • m-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: m-Chloroaniline is reacted with diethyl ethoxymethylenemalonate in a suitable solvent and heated to yield the intermediate diethyl (m-chloroanilino)methylenemalonate.

  • Cyclization: The intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (typically >200°C) to induce thermal cyclization, affording 7-chloro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, followed by acidification to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid. This intermediate is then decarboxylated by heating to produce 7-chloro-4-hydroxyquinoline.

  • Chlorination: Finally, the 4-hydroxy group is converted to a chloro group by treatment with a chlorinating agent, such as phosphorus oxychloride, to yield the final product, this compound.

Experimental Protocol: General Procedure for the Synthesis of 4-Amino-7-chloroquinoline Derivatives

The nucleophilic substitution at the C-4 position is a key step in the diversification of the this compound scaffold.

Materials:

  • This compound

  • Desired amine (e.g., a diamine or an amino alcohol)

  • A suitable solvent (e.g., ethanol, isopropanol)

  • A base (e.g., triethylamine, potassium carbonate) - optional, depending on the amine

Procedure:

  • A mixture of this compound and the desired amine (often in excess) is dissolved in a suitable solvent.

  • The reaction mixture is heated under reflux for a specified period, typically ranging from a few hours to several days, depending on the reactivity of the amine.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then worked up, which may involve partitioning between an organic solvent and an aqueous solution, followed by purification of the crude product by column chromatography or recrystallization to yield the desired 4-amino-7-chloroquinoline derivative.[1]

Pharmacological Applications and Quantitative Data

The versatility of the this compound pharmacophore is evident in the diverse range of biological activities exhibited by its derivatives. The following sections summarize the key therapeutic areas where this scaffold has made a significant impact, supported by quantitative data.

Antimalarial Activity

The most well-established application of the this compound core is in the treatment of malaria. Chloroquine, a 4-aminoquinoline (B48711) derivative, has been a frontline antimalarial drug for decades. Its mechanism of action involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[2] This leads to the accumulation of toxic free heme, ultimately causing parasite death.[2]

Compound/DerivativeParasite StrainIC50 (nM)Reference
ChloroquineP. falciparum (CQ-sensitive, 3D7)23[1]
ChloroquineP. falciparum (CQ-resistant, K1)255[3]
This compound DerivativeP. falciparum (CQ-sensitive)6.7[4]
This compound DerivativeP. falciparum (CQ-resistant)8.5[4]
Reversed Chloroquine (RCQ) AnalogP. falciparum (CQ-sensitive, D6)10[5]
Reversed Chloroquine (RCQ) AnalogP. falciparum (CQ-resistant, Dd2)15[5]
Chiral Chloroquine Analog (7d)P. falciparum (3D7)24.55[3]
Chiral Chloroquine Analog (7h)P. falciparum (3D7)22.61[3]

Table 1: In vitro antimalarial activity of selected this compound derivatives.

Anticancer Activity

In recent years, this compound derivatives, including chloroquine and hydroxychloroquine, have been repurposed and investigated as potential anticancer agents. Their anticancer effects are multifaceted and involve the inhibition of autophagy, a cellular process that cancer cells often exploit to survive stress, and the modulation of key signaling pathways.[6][7]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)7.35[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamineMDA-MB-468 (Breast)8.73[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast)8.22[1]
7-chloro-(4-thioalkylquinoline) derivative (81)HCT116 (Colorectal)Varies[8]
7-chloro-(4-thioalkylquinoline) derivative (73)CCRF-CEM (Leukemia)Varies[8]
7-chloroquinoline derivative (9)MCF-7 (Breast)<50[8]

Table 2: In vitro anticancer activity of selected this compound derivatives.

Antimicrobial Activity

The this compound scaffold has also been explored for its potential as an antimicrobial agent. Derivatives have shown activity against a range of bacteria and fungi. The mechanism of action in microbes is not as well-defined as in malaria parasites but is thought to involve the disruption of cellular processes essential for microbial growth and survival.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybrid (7b)Staphylococcus aureus2[9]
Quinoline-based hydroxyimidazolium hybrid (7h)Staphylococcus aureus20[9]
Quinoline-thiazole derivative (4b)Candida glabrata<0.06[5]
Quinoline-thiazole derivative (4e)Candida glabrata<0.06[5]
Quinoline-thiazole derivative (4f)Candida glabrata<0.06[5]
Quinoline hybrid piperazine (B1678402) derivative (6F)Staphylococcus aureus250[10]

Table 3: In vitro antimicrobial activity of selected this compound derivatives.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Inhibition of Autophagy in Cancer

A key mechanism underlying the anticancer activity of chloroquine and its analogs is the inhibition of autophagy. Autophagy is a catabolic process that involves the degradation of cellular components via the lysosome. In many cancers, autophagy is upregulated to help tumor cells survive metabolic stress and chemotherapy. Chloroquine, being a weak base, accumulates in the acidic environment of the lysosome and raises its pH, thereby inhibiting the function of lysosomal hydrolases and blocking the final step of autophagy. This leads to the accumulation of autophagosomes and ultimately, cell death.

Autophagy_Inhibition cluster_cell Cancer Cell Autophagic_Stress Autophagic Stress (e.g., Chemotherapy) Autophagosome_Formation Autophagosome Formation Autophagic_Stress->Autophagosome_Formation Autolysosome Autolysosome (Degradation) Autophagosome_Formation->Autolysosome Fusion Cell_Death Cell Death Autophagosome_Formation->Cell_Death Accumulation Leads to Lysosome Lysosome Lysosome->Autolysosome Cell_Survival Cell Survival Autolysosome->Cell_Survival 4_7_DCQ_Derivative This compound Derivative 4_7_DCQ_Derivative->Lysosome Accumulates & Inhibits Fusion

Caption: Inhibition of autophagy by this compound derivatives.

Modulation of the p53 Pathway

The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis. Studies have shown that chloroquine can activate the p53 pathway in glioma cells, leading to apoptosis.[2][11] This activation involves the stabilization of the p53 protein and the induction of its transcriptional activity.[11] However, chloroquine can also induce cell death through p53-independent mechanisms, highlighting its complex mode of action.[2][11]

p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates MDM2 MDM2 p53->MDM2 Activates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Caspases Caspases Bax->Caspases Activates MDM2->p53 Inhibits (Degradation) 4_7_DCQ_Derivative This compound Derivative Cellular_Stress Cellular Stress 4_7_DCQ_Derivative->Cellular_Stress Induces Cellular_Stress->p53 Stabilizes Apoptosis Apoptosis Caspases->Apoptosis

Caption: Modulation of the p53 pathway by this compound derivatives.

Interference with the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. There is growing evidence that this compound derivatives can interfere with this pathway. By inhibiting mTOR, a key downstream effector of the PI3K/Akt pathway, these compounds can suppress tumor growth.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Growth_Factor Growth Factor Growth_Factor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation 4_7_DCQ_Derivative This compound Derivative 4_7_DCQ_Derivative->mTOR Inhibits

Caption: Interference with the PI3K/Akt/mTOR pathway.

Experimental Workflows

The evaluation of novel this compound derivatives follows a standardized workflow in many drug discovery programs, progressing from in vitro to in vivo studies.

Experimental_Workflow cluster_workflow Drug Discovery Workflow A Synthesis of 4,7-DCQ Analogs B In Vitro Screening (e.g., Antimalarial, Anticancer) A->B C Cytotoxicity Assays (e.g., MTT Assay) B->C D Mechanism of Action Studies B->D C->D E In Vivo Efficacy (Animal Models) D->E F Lead Optimization E->F

Caption: A typical experimental workflow for the evaluation of this compound derivatives.

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.

Materials:

  • Plasmodium falciparum culture (synchronized to the ring stage)

  • Complete parasite medium (e.g., RPMI 1640 with supplements)

  • Human red blood cells

  • 96-well black microplates

  • Test compounds (this compound derivatives)

  • SYBR Green I nucleic acid stain

  • Lysis buffer

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Serially dilute the test compounds in complete medium in the 96-well plates. Include positive (parasites with no drug) and negative (uninfected red blood cells) controls.

  • Parasite Addition: Add the synchronized parasite culture (at a specific parasitemia and hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of parasite growth for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microplates

  • Test compounds (this compound derivatives)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the broth medium in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: Determine the MIC by observing the lowest concentration of the compound that shows no visible growth (turbidity). This can be done visually or by measuring the optical density with a microplate reader.

Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of therapeutic agents. Its continued exploration in diverse therapeutic areas, driven by a deeper understanding of its mechanisms of action and structure-activity relationships, holds significant promise for the future of drug discovery. The ability to fine-tune the properties of this compound derivatives through chemical modification ensures its enduring relevance as a foundational pharmacophore. Future research will likely focus on the development of more selective and potent analogs with improved safety profiles, as well as the exploration of novel therapeutic applications for this versatile and valuable chemical scaffold.

References

The Enduring Scaffold: A Technical Guide to the Historical Development of 4,7-Dichloroquinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline (B57606) ring system, a bicyclic aromatic heterocycle, represents one of the most important structural motifs in medicinal chemistry. Within this class, 4,7-dichloroquinoline (DCQ) has emerged as a singularly crucial scaffold, serving as the foundational building block for a multitude of life-saving drugs. First synthesized in the 1930s, its journey from a chemical intermediate to the core of blockbuster antimalarials and a platform for modern drug discovery in oncology and neurodegenerative disease is a testament to its chemical versatility and enduring pharmacological relevance. This technical guide provides an in-depth exploration of the historical development, synthesis, and evolving therapeutic applications of the this compound core for researchers, scientists, and drug development professionals.

Early History and the Dawn of Synthetic Antimalarials

The story of this compound is intrinsically linked to the fight against malaria. For centuries, the only effective treatment was quinine, an alkaloid extracted from the bark of the South American Cinchona tree.[1] The strategic importance and supply chain vulnerability of quinine, starkly highlighted during World War II, created an urgent need for synthetic alternatives.[1][2] This necessity spurred a global research effort into novel antimalarial compounds.

In 1934, German scientists at Bayer synthesized "Resochin," a 4-aminoquinoline (B48711) compound that would later be known as chloroquine (B1663885).[1][3] Concurrently, the parent scaffold required for its synthesis, this compound, was first reported in a patent filed by IG Farben in 1937. However, DCQ remained a relatively obscure intermediate until the American-led WWII antimalarial drug development program re-evaluated and recognized the profound efficacy and relative safety of chloroquine.[2][3] This validation of chloroquine catalyzed the development of large-scale manufacturing processes, for which an efficient synthesis of the DCQ intermediate was paramount.

Following the success of chloroquine, researchers sought to improve its therapeutic index. This led to the synthesis of hydroxychloroquine (B89500) in 1946, a hydroxylated analog designed to be less toxic than its predecessor.[1] The availability of robust synthetic routes to DCQ was the critical enabler for the development of both chloroquine and hydroxychloroquine, cementing its role as a cornerstone of antimalarial therapy.

Table 1: Key Historical Milestones in the Development of this compound

YearEventSignificance
1820 Quinine first isolated from Cinchona bark by French chemists.[3]Established the first effective chemical treatment for malaria, setting the stage for future drug discovery.
1934 Chloroquine ("Resochin") first synthesized by Hans Andersag at Bayer in Germany.[1][3]Marked the discovery of the 4-aminoquinoline class of synthetic antimalarials.
1937 This compound (DCQ) first reported in a patent by IG Farben.The key chemical intermediate for chloroquine synthesis was created.
1940s Allied WWII antimalarial program re-evaluates and develops chloroquine for widespread use.[2][3]Drove the development of large-scale synthesis methods for DCQ and established chloroquine as a primary antimalarial.
1946 Hydroxychloroquine synthesized as a less toxic alternative to chloroquine.[1]Expanded the therapeutic utility of the DCQ scaffold.
1950s Widespread emergence of chloroquine-resistant P. falciparum strains begins.[1]Spurred research into new derivatives and mechanisms to overcome resistance.
1950s+ Chloroquine and hydroxychloroquine are repurposed for autoimmune diseases like lupus and rheumatoid arthritis.[4]Demonstrated the broader anti-inflammatory potential of the DCQ scaffold.
2000s+ Derivatives of DCQ are investigated for anticancer and neuroprotective properties.[5][6]The scaffold's utility expands into modern therapeutic areas, targeting pathways like autophagy and NR4A2 activation.

The Antimalarial Era: Mechanism of Action

The potent antimalarial activity of 4-aminoquinolines like chloroquine and hydroxychloroquine stems from their ability to disrupt a critical detoxification process within the Plasmodium parasite.

During its intraerythrocytic stage, the parasite digests the host's hemoglobin in its acidic food vacuole to obtain amino acids.[1] This process releases large quantities of toxic, soluble heme. To protect itself, the parasite polymerizes the heme into an insoluble, inert crystal called hemozoin, a process mediated by a heme polymerase enzyme.[7]

Chloroquine, being a weak base, accumulates to high concentrations in the acidic (pH ~4.7) food vacuole of the parasite.[4] There, it binds to heme, forming a complex that caps (B75204) the growing hemozoin crystal.[4][8] This action inhibits the heme polymerase and prevents further crystallization, leading to a buildup of toxic free heme.[7][9] The accumulation of the heme-chloroquine complex and free heme disrupts membrane function and leads to parasite lysis and death.[4]

cluster_parasite Malaria Parasite cluster_drug Drug Action HB Host Hemoglobin FV Acidic Food Vacuole HB->FV Ingestion AA Amino Acids FV->AA Digestion Heme Toxic Free Heme FV->Heme Release Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Detoxification Inhibition CQ_Heme CQ-Heme Complex Heme->CQ_Heme Death Parasite Lysis & Death Heme->Death Toxic Buildup Leads to Heme_Poly Heme Polymerase CQ Chloroquine (CQ) CQ->FV Accumulation CQ->Heme Binds to CQ_Heme->Hemozoin Caps Crystal Growth cluster_neuron Dopaminergic Neuron cluster_glia Microglia / Astrocyte Nurr1_N Nurr1 Activation Genes ↑ Dopaminergic Genes (e.g., TH, DAT) Nurr1_N->Genes Survival ↑ Neuronal Survival & Function Genes->Survival Nurr1_G Nurr1 Repression Inflam ↓ Pro-inflammatory Genes (e.g., NF-κB targets) Nurr1_G->Inflam Protect ↓ Neuroinflammation & Neurotoxicity Inflam->Protect DCQ 4-Amino-7-chloroquinoline Derivative DCQ->Nurr1_N Binds & Activates DCQ->Nurr1_G Binds & Enhances Repression cluster_synthesis Gould-Jacobs Synthesis of DCQ start 3-Chloroaniline + Diethyl ethoxymethylenemalonate step1 Step 1: Condensation (Heat, ~100°C) start->step1 inter1 Anilidomethylenemalonate Intermediate step1->inter1 step2 Step 2: Thermal Cyclization (High-boiling solvent, >250°C) inter1->step2 inter2 Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate step2->inter2 step3 Step 3 & 4: Saponification (NaOH) & Decarboxylation (Heat) inter2->step3 inter3 7-Chloro-4-quinolinol step3->inter3 step4 Step 5: Chlorination (POCl₃, Heat) inter3->step4 end This compound (DCQ) step4->end cluster_workflow Drug Discovery Workflow start Scaffold Identification (e.g., this compound) step1 Library Synthesis (S(N)Ar reactions to create derivatives) start->step1 step2 Primary In Vitro Screening (e.g., β-Hematin Inhibition Assay) step1->step2 step3 Secondary In Vitro Screening (e.g., P. falciparum culture assay) step2->step3 step4 Lead Identification (Potent & selective compounds) step3->step4 step5 In Vivo Efficacy & Toxicity Testing (Animal Models) step4->step5 end Lead Optimization & Preclinical Development step5->end

References

The Central Role of 4,7-Dichloroquinoline in the Synthesis of Essential Antimalarial Drugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-dichloroquinoline stands as a cornerstone intermediate in the chemical synthesis of several critical quinoline-based antimalarial drugs. Its versatile reactivity at the 4-position allows for the introduction of various amine-containing side chains, leading to the formation of potent therapeutic agents such as chloroquine (B1663885), hydroxychloroquine (B89500), and amodiaquine (B18356). This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent conversion into these vital medicines. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and the mechanism of action are presented to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

Introduction

The quinoline (B57606) ring system is a privileged scaffold in medicinal chemistry, forming the core of many therapeutic agents. Within this class, 4-aminoquinoline (B48711) derivatives have historically been at the forefront of the fight against malaria. The strategic placement of a chlorine atom at the 7-position of the quinoline ring is a key structural feature for antimalarial activity. The synthesis of these life-saving drugs is heavily reliant on a common precursor: this compound.[1] This document outlines the synthesis of this crucial intermediate and its elaboration into the widely used antimalarial drugs chloroquine, hydroxychloroquine, and amodiaquine.

Synthesis of the Key Intermediate: this compound

The industrial production of this compound is a multi-step process that begins with 3-chloroaniline (B41212). A common and effective method is the Gould-Jacobs reaction.[1] The general workflow for this synthesis is depicted below.

G cluster_0 Synthesis of this compound A 3-Chloroaniline C Condensation A->C B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 2-((3-chlorophenyl)amino)methylenemalonate C->D E Thermal Cyclization D->E High Temperature F Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate E->F G Saponification F->G NaOH H 7-Chloro-4-hydroxyquinoline-3-carboxylic acid G->H I Decarboxylation H->I Heat J 7-Chloro-4-hydroxyquinoline (B73993) I->J K Chlorination J->K POCl3 L This compound K->L

Caption: Synthesis workflow for this compound.

Experimental Protocol for this compound Synthesis

The following protocol is a generalized procedure based on established methods.[2][3]

  • Condensation: A mixture of 3-chloroaniline and diethyl ethoxymethylenemalonate is heated to facilitate a condensation reaction, yielding ethyl 2-((3-chlorophenyl)amino)methylenemalonate.

  • Thermal Cyclization: The intermediate from the previous step is heated at a high temperature (typically in a high-boiling solvent like Dowtherm A) to induce cyclization, forming ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

  • Saponification: The resulting ester is treated with a strong base, such as sodium hydroxide, to hydrolyze the ester to a carboxylic acid, yielding 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Decarboxylation: The carboxylic acid is heated to induce decarboxylation, affording 7-chloro-4-hydroxyquinoline.

  • Chlorination: The final step involves the treatment of 7-chloro-4-hydroxyquinoline with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 4-position with a chlorine atom, yielding the final product, this compound.[2]

Quantitative Data for this compound Synthesis
StepReactantsReagents/ConditionsProductYield (%)Reference
Overall 3-Chloroaniline, Diethyl ethoxymethylenemalonateMulti-stepThis compound55-60[2]
Chlorination 7-Chloro-4-hydroxyquinolineToluene, POCl₃, 100°CThis compound82-87[4]
Overall Process m-Chloroaniline, DiethoxymethylenemalonateMulti-stepThis compound75[5]

Synthesis of Antimalarial Drugs from this compound

The chlorine atom at the 4-position of this compound is highly susceptible to nucleophilic substitution by amines. This reactivity is the cornerstone of the synthesis of several 4-aminoquinoline antimalarials.

G cluster_0 General Synthesis of 4-Aminoquinoline Antimalarials A This compound C Nucleophilic Aromatic Substitution A->C B Amine Side Chain (e.g., Novaldiamine for Chloroquine) B->C D 4-Aminoquinoline Antimalarial (e.g., Chloroquine) C->D Heat

Caption: General synthetic route to 4-aminoquinoline antimalarials.

Chloroquine Synthesis

Chloroquine is synthesized by reacting this compound with 4-diethylamino-1-methylbutylamine (novaldiamine).[6]

A mixture of this compound and 4-diethylamino-1-methylbutylamine is heated, typically at elevated temperatures (e.g., 180 °C), to facilitate the nucleophilic aromatic substitution.[6] The reaction mixture is then worked up to isolate and purify the chloroquine product.

ReactantsReagents/ConditionsProductYield (%)Reference
This compound, 4-diethylamino-1-methylbutylamineHeat (180 °C)ChloroquineNot specified[6]
This compound, N1,N1-diethylpentane-1,4-diamineHigh-purity synthesisChloroquine phosphate (B84403)80.0[7]
Hydroxychloroquine Synthesis

Hydroxychloroquine is synthesized in a similar manner to chloroquine, by reacting this compound with 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.[8]

A mixture of this compound and 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol is heated in the presence of a base, such as a mixture of triethylamine (B128534) and potassium carbonate, to yield hydroxychloroquine.[9][10] Alternative procedures may involve high pressure or the use of catalysts like potassium iodide.[11][12]

ReactantsReagents/ConditionsProductYield (%)Reference
This compound, 2-((4-aminopentyl)(ethyl)amino)ethan-1-olNeat, 120-140 °C, 24-48 hHydroxychloroquine75-80[9]
This compound, 2-((4-aminopentyl)(ethyl)amino)ethan-1-olK₂CO₃/Triethylamine, 125 °C, 6 hHydroxychloroquine78[9]
This compound, aminopentylaminolKI, BHA, n-pentanol, refluxHydroxychloroquine sulfate (B86663)85.2[12]
This compound, hydroxychloroquine side chainKF/Al₂O₃, Toluene, 110-120 °C, 12 hHydroxychloroquine free base94[8]
Amodiaquine Synthesis

Amodiaquine synthesis involves a two-step, one-pot reaction starting from this compound and 4-aminophenol (B1666318), followed by a Mannich reaction with formaldehyde (B43269) and diethylamine (B46881).[13]

  • Step 1: A mixture of this compound and 4-aminophenol is heated in acetic acid.[13]

  • Step 2: The reaction mixture is cooled, and formaldehyde and diethylamine are added, followed by heating to complete the Mannich reaction, yielding amodiaquine. The product is then typically precipitated as a dihydrochloride (B599025) dihydrate salt.[13]

ReactantsReagents/ConditionsProductYield (%)Reference
This compound, 4-aminophenol, formaldehyde, diethylamineAcetic acid, two-step heatingAmodiaquine dihydrochloride dihydrate92[13]
This compound, 4-aminophenolAcetic acid, refluxIntermediate for amodiaquine-[14]
Mannich reaction intermediate, this compoundIsopropanol, refluxAmodiaquine58[5]

Mechanism of Action of Quinolone Antimalarials

The primary mechanism of action for quinoline-based antimalarials like chloroquine is the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole.[15][16]

G cluster_0 Mechanism of Action of Quinolone Antimalarials A Malaria parasite in red blood cell B Hemoglobin digestion in acidic digestive vacuole A->B C Release of toxic heme B->C D Heme detoxification via biocrystallization C->D E Non-toxic hemozoin crystal D->E H Inhibition of hemozoin formation F Quinolone antimalarial (e.g., Chloroquine) G Accumulation in digestive vacuole F->G G->H I Accumulation of toxic heme H->I J Parasite death I->J

Caption: Inhibition of hemozoin formation by quinoline antimalarials.

The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. Quinolone drugs are weak bases that accumulate to high concentrations in the acidic environment of the parasite's food vacuole. Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization of heme.[17][18] This leads to a buildup of toxic free heme, which damages parasite membranes and ultimately leads to its death.[15]

Conclusion

This compound is an indispensable building block in the synthesis of several of the world's most important antimalarial drugs. The straightforward and high-yielding synthetic routes from this intermediate to chloroquine, hydroxychloroquine, and amodiaquine have enabled their large-scale production and widespread use in combating malaria. Understanding the synthetic pathways and the mechanism of action of these drugs is crucial for the development of new and improved antimalarial agents to address the ongoing challenge of drug resistance. This guide provides a foundational resource for scientists and researchers dedicated to this critical area of global health.

References

Preliminary In-Vitro Toxicity Profile of 4,7-Dichloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary in-vitro toxicity profile of 4,7-dichloroquinoline (4,7-DCQ), a key intermediate in the synthesis of several quinoline-based drugs. While comprehensive toxicological data for 4,7-DCQ remains limited in publicly accessible literature, this document synthesizes available information on its cytotoxicity, potential mechanisms of action, and genotoxicity, drawing from studies on 4,7-DCQ, its derivatives, and the closely related compound, chloroquine (B1663885). This guide aims to serve as a foundational resource for researchers and drug development professionals, highlighting areas where further investigation is critically needed.

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a fundamental building block for the synthesis of various biologically active molecules, most notably the 4-aminoquinoline (B48711) antimalarial drugs such as chloroquine and hydroxychloroquine. Given its role as a precursor to widely used pharmaceuticals, understanding the intrinsic toxicity of 4,7-DCQ is paramount for safety assessment and the development of novel quinoline-based therapeutics. This guide summarizes the current, albeit limited, understanding of its in-vitro toxicity.

Cytotoxicity Profile

Quantitative data on the cytotoxicity of this compound is sparse. Most available studies focus on its derivatives or its end-product, chloroquine.

One study reported negligible toxicity of this compound at concentrations up to 100 µM/mL in Vero cells, a normal kidney cell line from an African green monkey, suggesting a degree of selectivity towards pathogenic organisms over host cells in this specific context[1]. Another study investigated the antimalarial characteristics of this compound, noting its inhibition of P. falciparum growth in vitro with IC50 values of 6.7 nM for chloroquine-sensitive strains and 8.5 nM for chloroquine-resistant strains[1].

A study on a derivative, N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine, which is synthesized from this compound, provides some insight into the potential cytotoxicity of this class of compounds against human cancer cell lines.

Table 1: Growth Inhibition (GI50) of a this compound Derivative

CompoundCell LineGI50 (µM)
N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)11.01[2]
N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamineMCF-7 (Breast Cancer)51.57[2]

Note: The data presented is for a derivative and not this compound itself. Direct and comprehensive cytotoxicity data for 4,7-DCQ across a panel of human cancer and non-cancer cell lines is a significant gap in the current literature.

Experimental Protocols

The following are detailed, generalized methodologies for key in-vitro toxicity assays relevant to the assessment of compounds like this compound.

Cell Viability and Cytotoxicity Assays

A general workflow for assessing the cytotoxicity of a test compound is outlined below.

G cluster_workflow General Cytotoxicity Assessment Workflow cluster_assays Cytotoxicity/Viability Assays start Prepare Stock Solution of this compound cell_culture Culture and Seed Human Cell Lines in 96-well plates start->cell_culture treatment Treat cells with serial dilutions of 4,7-DCQ cell_culture->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh neutral_red Neutral Red Assay incubation->neutral_red data_analysis Measure Absorbance/Fluorescence mtt->data_analysis ldh->data_analysis neutral_red->data_analysis ic50 Calculate IC50 values data_analysis->ic50

Caption: General workflow for in-vitro cytotoxicity assessment.

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials: 96-well plates, human cancer and/or non-cancer cell lines, complete culture medium, this compound, MTT solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Protocol:

    • Seed cells (5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the prepared dilutions and incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add 100 µL of solubilization solution to each well.

    • Agitate the plate to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3.1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.

  • Materials: 96-well plates, cultured cells, this compound, LDH assay kit (containing substrate, cofactor, and diaphorase).

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

3.1.3. Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Materials: 96-well plates, cultured cells, this compound, neutral red solution (50 µg/mL in medium), and destain solution (e.g., 1% acetic acid in 50% ethanol).

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Remove the treatment medium and add 100 µL of neutral red solution to each well.

    • Incubate for 2-3 hours at 37°C.

    • Remove the neutral red solution and wash the cells with PBS.

    • Add 150 µL of destain solution to each well and agitate for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: 6-well plates, cultured cells, this compound, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer), flow cytometer.

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

3.2.2. Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Materials: 96-well white-walled plates, cultured cells, this compound, Caspase-Glo® 3/7 Assay System.

  • Protocol:

    • Seed cells in a 96-well white-walled plate and treat with this compound.

    • Equilibrate the plate to room temperature.

    • Add Caspase-Glo® 3/7 reagent to each well.

    • Mix by gentle shaking and incubate for 1-2 hours at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

Potential Mechanisms of Action and Signaling Pathways

Direct evidence for the signaling pathways modulated by this compound leading to toxicity is not well-documented. However, studies on the closely related compound, chloroquine, suggest potential mechanisms that may be relevant.

4.1. p53 Pathway Activation

Chloroquine has been shown to activate the p53 tumor suppressor pathway, leading to apoptosis in human glioma cells[3][4][5]. This activation can occur in the absence of DNA damage and is crucial for chloroquine-induced apoptosis in cells with wild-type p53[4][5].

G cluster_p53 Inferred p53-Mediated Apoptosis Pathway for 4,7-DCQ DCQ This compound (inferred from Chloroquine) p53 p53 Activation DCQ->p53 Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Inferred p53-mediated apoptosis pathway for 4,7-DCQ.

4.2. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell survival and proliferation. Chloroquine has been shown to modulate this pathway, often in combination with other anticancer agents, to enhance their efficacy[6]. It is plausible that 4,7-DCQ could also interact with components of this pathway.

G cluster_pi3k Potential Modulation of PI3K/Akt/mTOR Pathway by 4,7-DCQ DCQ This compound PI3K PI3K DCQ->PI3K Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

The Versatile Scaffold: 4,7-Dichloroquinoline as a Precursor for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dichloroquinoline (DCQ), a halogenated quinoline (B57606) derivative, has emerged as a privileged scaffold in medicinal chemistry, serving as a critical starting material for the synthesis of a diverse array of therapeutic agents.[1][2] Its unique chemical reactivity, particularly the differential reactivity of the chlorine atoms at the 4- and 7-positions, allows for selective functionalization, making it a versatile building block in drug discovery.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of novel compounds derived from this compound, with a focus on anticancer, antimalarial, antiviral, and neuroprotective agents. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this promising area.

Synthetic Strategies: Harnessing the Reactivity of this compound

The primary route for derivatization of this compound involves nucleophilic aromatic substitution (SNAr) at the C4 position, which is more susceptible to nucleophilic attack than the C7 position due to the electron-withdrawing effect of the quinoline nitrogen.[2] This selective reactivity is fundamental to the synthesis of a wide range of 4-aminoquinoline (B48711) and 4-thioquinoline derivatives.

A general workflow for the synthesis of therapeutic agents from this compound is depicted below:

G DCQ This compound Intermediate Functionalization at C4 (e.g., Amination, Thiolation) DCQ->Intermediate Nucleophilic Aromatic Substitution Derivative Novel Therapeutic Agent Intermediate->Derivative Further Modification (Optional) Evaluation Biological Evaluation (In vitro & In vivo) Derivative->Evaluation

Caption: General synthetic workflow from this compound.

Key Experimental Protocols

1. Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (Anticancer/Antimicrobial Potential) [3]

This three-step synthesis highlights the functionalization at both C2 and C4 positions:

  • Step 1: N-oxidation: this compound is oxidized using m-chloroperbenzoic acid (m-CPBA) in chloroform (B151607) at room temperature for 5 hours to yield this compound 1-oxide.[3]

  • Step 2: C2-Amide Formation: The N-oxide is reacted with benzonitrile (B105546) and sulfuric acid in dichloromethane (B109758) at 70°C for 24 hours to introduce a benzamide (B126) group at the C2 position, forming N-(4,7-dichloroquinolin-2-yl)benzamide.[3]

  • Step 3: C4-Amination: The resulting intermediate undergoes nucleophilic substitution with morpholine (B109124) in the presence of potassium carbonate in DMF at 120°C for 24 hours to yield the final product, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.[3]

2. Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine (Anticancer/Antimalarial) [4]

This protocol exemplifies the direct amination at the C4 position:

  • A mixture of this compound (2.5 mmol) and N,N-dimethyl-propane-1,3-diamine (5 mmol) is heated to 130°C and maintained for 8 hours with continuous stirring.[4]

  • After cooling, the reaction mixture is dissolved in dichloromethane and washed sequentially with 5% aqueous NaHCO₃, water, and brine.[4]

  • The organic layer is dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the desired product.[4]

Therapeutic Applications and Biological Activity

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities. The following sections summarize the key findings and quantitative data for different therapeutic areas.

Anticancer Activity

A significant area of research has focused on the development of this compound derivatives as potent anticancer agents, particularly as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[5][6] Overexpression and mutations of EGFR are common drivers in various cancers, including non-small-cell lung cancer (NSCLC).[6][7]

EGFR Signaling Pathway and Inhibition:

The binding of epidermal growth factor (EGF) to EGFR triggers a signaling cascade that promotes cell proliferation, survival, and metastasis.[7] 4-Anilino-7-chloroquinoline derivatives have been shown to act as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling pathways.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor 4,7-DCQ Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by 4,7-DCQ derivatives.

Quantitative Anticancer Activity Data:

Compound ClassCell LineActivityIC₅₀ (µM)Reference
Quinoline-based dihydrazonesBGC-823 (Gastric)Anticancer7.01 - 34.32[8]
BEL-7402 (Hepatoma)Anticancer7.01 - 34.32[8]
MCF-7 (Breast)Anticancer7.016[8]
A549 (Lung)Anticancer7.01 - 34.32[8]
4-Aminoquinoline derivativesMDA-MB-468 (Breast)Anticancer7.35 - 8.73[9]
MCF-7 (Breast)Anticancer8.22[9]
7-Chloro-(4-thioalkylquinoline) derivativesHCT116 (Colorectal)AnticancerVaries[8]
CCRF-CEM (Leukemia)AnticancerVaries[8]
Antimalarial Activity

This compound is the cornerstone for the synthesis of classic antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine.[1][10] Research continues to explore novel derivatives to combat drug-resistant strains of Plasmodium falciparum.

Quantitative Antimalarial Activity Data:

CompoundStrainActivityIC₅₀ (nM)Reference
This compoundP. falciparum (CQ-sensitive)Antiplasmodial6.7[1]
P. falciparum (CQ-resistant)Antiplasmodial8.5[1]
ChloroquineP. falciparum (CQ-sensitive)Antiplasmodial23[11]
P. falciparum (CQ-resistant)Antiplasmodial27.5[11]
Antiviral and Larvicidal Activity

Recent studies have highlighted the potential of this compound derivatives against viral pathogens and mosquito vectors.

Quantitative Antiviral and Larvicidal Activity Data:

Compound Class/CompoundTargetActivityEC₅₀/LC₅₀Reference
N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amineZika VirusAntiviral0.8 ± 0.07 µM[12]
This compound derivativeDengue Virus (DENV-2)AntiviralSignificant activity[11]
This compoundAnopheles stephensi larvaeLarvicidal4.408 µM/mL (I instar)[1]
Aedes aegypti larvaeLarvicidal5.016 µM/mL (I instar)[1]
Neuroprotective Potential

Intriguingly, 4-amino-7-chloroquinoline derivatives are being investigated for their potential in treating neurodegenerative disorders like Parkinson's disease. They have been identified as synthetic agonists of the nuclear receptor NR4A2, a promising drug target for neuroprotection.[13] These compounds have been shown to activate the transcriptional activity of NR4A2, which plays a critical role in the development and survival of dopaminergic neurons.[13]

Experimental Workflow for Drug Discovery

The discovery and development of novel therapeutic agents from this compound follows a structured workflow, from initial synthesis to preclinical evaluation.

G Synthesis Synthesis of 4,7-DCQ Derivatives Screening In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Synthesis->Screening Hit_ID Hit Identification & Lead Optimization Screening->Hit_ID Hit_ID->Synthesis SAR Studies In_Vivo In Vivo Studies (Animal Models) Hit_ID->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: Experimental workflow for drug discovery from this compound.

Conclusion

This compound has proven to be a remarkably versatile and valuable precursor in the quest for novel therapeutic agents. Its amenability to a wide range of chemical modifications has led to the discovery of compounds with potent anticancer, antimalarial, antiviral, and neuroprotective activities. The continued exploration of this scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the development of next-generation therapies for a multitude of diseases. This guide serves as a foundational resource to inspire and support further innovation in this exciting field of medicinal chemistry.

References

An In-depth Technical Guide on the Core Chemical Reactions of 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dichloroquinoline is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a multitude of pharmacologically significant molecules.[1][2] Its unique electronic properties, arising from the presence of two chlorine atoms and a nitrogen atom within the quinoline (B57606) ring system, render it susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the primary chemical reactions involving this compound, with a particular focus on its applications in drug discovery and development.[3] The content herein is curated to be a valuable resource for researchers and chemists, offering detailed experimental protocols, quantitative data, and visual representations of key reaction pathways.

The core reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the C4 position, a consequence of the electron-withdrawing effect of the quinoline nitrogen.[4] This inherent reactivity has been extensively exploited for the synthesis of numerous 4-aminoquinoline (B48711) derivatives, including the prominent antimalarial drugs chloroquine (B1663885) and hydroxychloroquine (B89500).[1][3][5] Beyond this classical transformation, this compound is also a versatile substrate for modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, thereby expanding the chemical space accessible from this key intermediate.[6][7]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most prevalent reaction of this compound is the nucleophilic substitution of the chlorine atom at the C4 position. The C4 position is significantly more reactive towards nucleophiles than the C7 position due to the electron-withdrawing nature of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the reaction.[4][8]

Synthesis of 4-Aminoquinolines

The reaction of this compound with various primary and secondary amines is the cornerstone for the synthesis of a vast library of biologically active compounds, most notably antimalarial agents.[9][10]

A prominent example is the synthesis of hydroxychloroquine, which involves the reaction of this compound with 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.[11][12]

Experimental Protocol: Synthesis of Hydroxychloroquine [13]

  • Materials: this compound, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, triethylamine (B128534), potassium carbonate, ethanol (B145695), dichloromethane (B109758), 1 M aqueous sodium hydroxide (B78521).

  • Procedure:

    • In a continuous stirred tank reactor (CSTR), a mixture of this compound (1.0 mmol), 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (1.2 mmol), triethylamine (0.5 mmol), and potassium carbonate (0.5 mmol) is prepared in ethanol (1.0 mL).

    • The ethanol is distilled off, and the reaction mixture is kept under a nitrogen atmosphere (15 psi).

    • The reaction is heated to 125 °C for 6 hours.

    • After cooling, the mixture is transferred to a separatory funnel using 1 M aqueous sodium hydroxide (5 mL) and dichloromethane (2 x 20 mL).

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

    • Purification is achieved by column chromatography or recrystallization.

The following diagram illustrates the synthetic pathway for hydroxychloroquine from this compound.

G DCQ This compound HCQ Hydroxychloroquine DCQ->HCQ Nucleophilic Substitution (Ethanol, 125 °C, 6h) Amine 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol Amine->HCQ

Caption: Synthesis of Hydroxychloroquine via Nucleophilic Substitution.

Recent advancements have demonstrated the use of ultrasound irradiation to accelerate these substitution reactions, often leading to higher yields and shorter reaction times, aligning with the principles of green chemistry.[8]

Experimental Protocol: Ultrasound-Assisted Synthesis of 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine [8]

  • Materials: this compound (0.01 mol), 3-amino-1,2,4-triazole (0.01 mol), ethanol (15 mL), chloroform (B151607) (150 mL), 1N sodium hydroxide (150 mL).

  • Procedure:

    • A mixture of this compound and 3-amino-1,2,4-triazole in ethanol is refluxed in an ultrasonic bath for 30 minutes at 90°C.

    • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Chloroform is added as an organic solvent, and the mixture is washed with 1N sodium hydroxide.

    • The resulting crude product is poured into ice water, and the solid formed is collected by filtration and dried.

Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution of this compound

NucleophileMethodSolventTemperature (°C)TimeYield (%)Reference
2-((4-aminopentyl)(ethyl)amino)ethan-1-olConventional HeatingEthanol1256 h75-80[13]
o-PhenylenediamineUltrasoundEthanol9030 min78-89[8]
ThiosemicarbazideUltrasoundEthanol9030 min78-89[8]
3-Amino-1,2,4-triazoleUltrasoundEthanol9030 min78-89[8]
Ethane-1,2-diamineConventional HeatingNeat1307 h-[9]
N,N-dimethyl-propane-1,3-diamineConventional HeatingNeat1308 h-[9]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of this compound, enabling the formation of C-C and C-N bonds at positions that are not readily accessible through classical methods.[14][15][16]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron compound. Studies have shown that the reaction can proceed regioselectively, with the C4 position being more reactive.[6][17]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid [17]

  • Materials: this compound, phenylboronic acid, palladium acetate (B1210297), water.

  • Procedure:

    • A mixture of this compound and phenylboronic acid is heated in boiling water in the presence of a phosphine-free palladium acetate catalyst.

    • The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

    • Upon completion, the reaction mixture is cooled and the product is extracted with a suitable organic solvent.

    • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

The general scheme for the Suzuki coupling of this compound is depicted below.

G DCQ This compound Product 4-Aryl-7-chloroquinoline DCQ->Product BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd(OAc)₂ (Phosphine-free) Catalyst->Product Suzuki Coupling (Boiling Water)

Caption: Suzuki-Miyaura cross-coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between this compound and a wide range of amines, providing an alternative to the classical SNAr reaction, especially for less nucleophilic amines.[7][18][19]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [18]

  • Materials: Aryl halide (e.g., this compound) (1 equiv.), amine (1.5 equiv.), cesium carbonate (2 equiv.), palladium(II) acetate (0.05 equiv.), BINAP (0.08 equiv.), toluene.

  • Procedure:

    • The aryl halide, amine, cesium carbonate, palladium(II) acetate, and BINAP are mixed in toluene.

    • The mixture is degassed and stirred at 110 °C for 8 hours under a nitrogen atmosphere.

    • The resulting mixture is filtered through celite, and the filtrate is concentrated.

    • The residue is purified by silica (B1680970) gel column chromatography to yield the desired product.

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition L₂Pd(Ar)X Pd(0)L₂->Oxidative\nAddition Ar-X Amine\nCoordination [L₂Pd(Ar)(NHR₂)]⁺X⁻ Oxidative\nAddition->Amine\nCoordination R₂NH, Base Reductive\nElimination L₂Pd Amine\nCoordination->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a versatile method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[20][21][22]

Experimental Protocol: General Procedure for Sonogashira Coupling [21]

  • Materials: Aryl or vinyl halide (e.g., this compound), terminal alkyne, palladium catalyst, copper(I) cocatalyst, amine base.

  • Procedure:

    • The reaction is typically carried out under anhydrous and anaerobic conditions.

    • The aryl halide, terminal alkyne, palladium catalyst, copper(I) cocatalyst, and amine base are combined in a suitable solvent.

    • The reaction mixture is stirred at an appropriate temperature until completion.

    • Work-up involves quenching the reaction, extraction with an organic solvent, and purification of the crude product.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions of this compound

ReactionCoupling PartnerCatalyst SystemKey FeaturesReference
Suzuki-MiyauraOrganoboronPd(OAc)₂ (phosphine-free)C-C bond formation, regioselective at C4.[6][17]
Buchwald-HartwigAminesPd(OAc)₂ / BINAPC-N bond formation, broad amine scope.[7][18]
SonogashiraTerminal AlkynesPd catalyst / Cu(I) cocatalystC-C (sp²-sp) bond formation.[20][21]

Other Reactions

While nucleophilic substitution and palladium-catalyzed couplings are the most prominent, other reactions of this compound are also of synthetic importance.

N-Oxidation

The quinoline nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA). This transformation can alter the reactivity of the quinoline ring and provide a handle for further functionalization.[23]

Experimental Protocol: Synthesis of this compound 1-oxide [23]

  • Materials: this compound (1 mmol), m-CPBA (1.2 mmol), chloroform (2.5 mL), sodium bicarbonate solution, ethyl acetate.

  • Procedure:

    • This compound is dissolved in chloroform, and m-CPBA is added gradually.

    • The mixture is stirred for 5 hours at room temperature.

    • The reaction is neutralized with sodium bicarbonate solution, and the organic phase is extracted with ethyl acetate.

    • The combined organic extracts are dried and the solvent is removed by distillation.

The workflow for the synthesis and subsequent functionalization of this compound 1-oxide is shown below.

G DCQ This compound N_Oxide This compound 1-oxide DCQ->N_Oxide m-CPBA, CHCl₃ rt, 5h Amide N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide N_Oxide->Amide 1. PhCN, H₂SO₄ 2. Morpholine, K₂CO₃

Caption: Synthesis and functionalization of this compound 1-oxide.

Conclusion

This compound remains a cornerstone in medicinal chemistry and organic synthesis due to its versatile reactivity. The primary chemical transformations, namely nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provide robust and efficient pathways to a diverse array of functionalized quinoline derivatives. The continued exploration of novel reaction conditions and catalytic systems will undoubtedly lead to the discovery of new therapeutic agents and advanced materials derived from this invaluable scaffold. This guide serves as a foundational resource for scientists engaged in the synthesis and application of quinoline-based compounds, providing both theoretical understanding and practical experimental details.

References

The Regioselective Reactivity of 4,7-Dichloroquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the differential reactivity of the chlorine atoms at the C4 and C7 positions of the quinoline (B57606) scaffold, providing a foundation for the strategic design and synthesis of novel therapeutic agents.

Executive Summary

4,7-Dichloroquinoline is a pivotal heterocyclic scaffold in medicinal chemistry, most notably as a precursor to a multitude of antimalarial drugs, including chloroquine (B1663885) and hydroxychloroquine.[1][2] The synthetic utility of this compound is primarily dictated by the differential reactivity of its two chlorine substituents. The chlorine atom at the 4-position exhibits significantly higher susceptibility to nucleophilic aromatic substitution (SNAr) compared to the chlorine at the 7-position. This pronounced regioselectivity is fundamental to the development of 4-aminoquinoline-based therapeutics and offers a versatile platform for the introduction of diverse functional groups to modulate pharmacological activity. This guide provides a comprehensive overview of the reactivity of this compound, detailing experimental protocols for selective functionalization and presenting quantitative data to inform reaction optimization.

The Chemical Basis of Regioselective Reactivity

The quinoline ring system, an amalgamation of a benzene (B151609) and a pyridine (B92270) ring, possesses a unique electronic landscape. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, which is more pronounced at the C2 and C4 positions. This inductive effect renders the C4 carbon atom significantly more electron-deficient and, therefore, more susceptible to attack by nucleophiles.[3] In contrast, the C7 position on the benzene ring is less influenced by the nitrogen atom's electron-withdrawing nature.

Computational studies, including bond dissociation energy calculations, have corroborated this empirical observation, indicating a lower energy barrier for the displacement of the chlorine atom at the C4 position.[4][5] This inherent electronic bias is the cornerstone of the selective functionalization of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The reaction of this compound with a variety of nucleophiles predominantly results in the selective substitution of the C4-chloro group. This transformation is a cornerstone in the synthesis of a vast array of biologically active molecules.

Reaction with Amine Nucleophiles

The amination of this compound is the most extensively studied and pharmaceutically relevant reaction. A diverse range of primary and secondary amines can be efficiently coupled at the C4-position to generate 4-aminoquinoline (B48711) derivatives.

Table 1: Selected Examples of Nucleophilic Substitution with Amines at the C4-Position

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
1,3-DiaminopropaneEthanolReflux (>120)>24-[3]
3-Amino-1,2,4-triazoleEthanol900.578-89[4][5]
o-PhenylenediamineEthanol900.5-[4][5]
ThiosemicarbazideEthanolAmbient0.5-[4][5][6]
ButylamineNeat120-1306-[7]
Ethane-1,2-diamineNeat80 -> 1308-[7]
N,N-Dimethyl-propane-1,3-diamineNeat1308-[7]
2-AminoethanolNeat170249-40[8]
MorpholineDMF1202492[9]

Experimental Protocol 1: General Procedure for Conventional Amination [3][7]

  • To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, or neat), add the desired amine (1.0-5.0 equivalents).

  • If the amine salt is used or for secondary amines, a base (e.g., K2CO3, NaOH) may be required. Primary amines often do not necessitate an additional base.[3]

  • Heat the reaction mixture to the specified temperature (typically reflux) for the required duration.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Experimental Protocol 2: Microwave-Assisted Amination [3]

  • In a microwave vial, combine this compound (1.0 equivalent), the amine (1.0-1.5 equivalents), and an appropriate solvent.

  • Add a base if necessary.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction to the desired temperature for the specified time.

  • After cooling, the product can be isolated by precipitation (e.g., by adding water) or by extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

experimental_workflow cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation start_conv Mix Reactants: 4,7-DCQ, Amine, Solvent, Base (optional) heat_reflux Heat to Reflux (>120°C, >24h) start_conv->heat_reflux monitor_conv Monitor by TLC heat_reflux->monitor_conv workup_conv Work-up: Cool, Filter/Evaporate monitor_conv->workup_conv purify_conv Purification: Recrystallization/Chromatography workup_conv->purify_conv start_mw Mix Reactants in Vial: 4,7-DCQ, Amine, Solvent, Base (optional) mw_irrad Microwave Heating start_mw->mw_irrad monitor_mw Monitor by TLC mw_irrad->monitor_mw workup_mw Work-up: Cool, Precipitate/Extract monitor_mw->workup_mw purify_mw Purification: Recrystallization/Chromatography workup_mw->purify_mw

Palladium-Catalyzed Amination

For less reactive amines or to achieve higher yields and selectivity, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. These methods often proceed under milder conditions than traditional SNAr reactions.

Table 2: Palladium-Catalyzed Amination of this compound

AmineCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Adamantane-containing aminesPd(dba)2/BINAP or DavePhosCs2CO3Toluene1002-2461-79[10]

Experimental Protocol 3: General Procedure for Palladium-Catalyzed Amination [10]

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(dba)2), the ligand (e.g., BINAP or DavePhos), and the base (e.g., Cs2CO3).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add this compound, the amine, and the anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture at the specified temperature for the required duration.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and perform a standard aqueous work-up.

  • Purify the product by column chromatography.

pd_amination reactants This compound + Amine reaction_conditions Inert Atmosphere Toluene, 100°C reactants->reaction_conditions catalyst_system Pd(0) Catalyst + Ligand + Base catalyst_system->reaction_conditions product 4-Amino-7-chloroquinoline reaction_conditions->product

Reactivity at the C7-Position

The chlorine atom at the C7 position is significantly less reactive towards nucleophilic substitution under standard SNAr conditions. However, its functionalization can be achieved through metal-assisted coupling reactions, such as the Ullmann, Suzuki, and Negishi reactions.[11] These reactions typically require a pre-functionalized C4 position and harsher reaction conditions, highlighting the C7-chloro group's relative inertness.

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of 4-hydroxy-7-chloroquinoline.[12] This reaction is commonly carried out using reagents such as phosphorus oxychloride (POCl3) under reflux conditions, with typical yields in the high eighties to mid-nineties percent.[12]

synthesis_pathway start 4-Hydroxy-7-chloroquinoline product This compound start->product Chlorination reagent POCl3 reagent->product

Conclusion and Future Perspectives

The well-defined and predictable reactivity of the chlorine atoms in this compound provides a robust and versatile platform for the synthesis of novel compounds with therapeutic potential. The pronounced electrophilicity of the C4 position allows for selective functionalization with a wide array of nucleophiles, a strategy that has been instrumental in the development of numerous clinically significant drugs. While the C7 position is less amenable to substitution, modern cross-coupling methodologies offer avenues for its modification, further expanding the chemical space accessible from this privileged scaffold. For researchers and drug development professionals, a thorough understanding of this differential reactivity is paramount for the rational design and efficient synthesis of the next generation of quinoline-based therapeutics.

References

Methodological & Application

Synthesis of Chloroquine from 4,7-Dichloroquinoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of chloroquine (B1663885) from the key starting material, 4,7-dichloroquinoline. The procedure outlined is a compilation of established methods, offering a comprehensive guide for laboratory-scale synthesis.

I. Overview of the Synthesis

The synthesis of chloroquine from this compound is a nucleophilic aromatic substitution reaction. The chlorine atom at the C-4 position of the quinoline (B57606) ring is displaced by the primary amine of the side chain, N1,N1-diethylpentane-1,4-diamine (also known as novaldiamine or 2-amino-5-diethylaminopentane). The reaction is typically carried out at elevated temperatures, often in the presence of a catalyst or a high-boiling point solvent such as phenol (B47542).

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters from various reported protocols for the synthesis of chloroquine.

Table 1: Reactant Molar Ratios and Reaction Conditions

ParameterMethod 1Method 2Method 3
This compound (moles) 10.91
N1,N1-diethylpentane-1,4-diamine (moles) 2.11.92.1
Phenol (moles) 10.90.1
Solvent Toluene (B28343) (for dilution)Dichloromethane (for dilution)None specified for reaction
Temperature (°C) 70-8080-90130-140
Pressure (atm) 1.71.41.7

Table 2: Yield and Purity of Chloroquine Synthesis

ParameterMethod 1Method 2Method 3
Crude Chloroquine Yield (weight) 434.8 g396.0 gNot specified
Purified Chloroquine Yield (weight) 338.5 gNot specifiedNot specified
Molar Yield (Purified Chloroquine) 90.72%Not specifiedNot specified
Purity (HPLC) 98.55%Not specifiedNot specified
Chloroquine Phosphate (B84403) Yield (weight) 458.2 g359.8 g396.2 g
Molar Yield (Chloroquine Phosphate) 80.32%72.64%80.0%
Purity (Chloroquine Phosphate, HPLC) 98.44%97.13%98.6%

III. Experimental Protocol

This protocol details the synthesis of chloroquine from this compound, followed by its purification and conversion to chloroquine phosphate.

A. Materials and Reagents
  • This compound

  • N1,N1-diethylpentane-1,4-diamine (2-amino-5-diethylaminopentane)

  • Phenol

  • Toluene

  • 10% Sodium Hydroxide solution

  • Anhydrous Sodium Sulfate (B86663)

  • Ethanol (B145695)

  • Phosphoric Acid (85%)

  • Petroleum Ether

B. Synthesis of Crude Chloroquine
  • In a suitable reaction vessel, combine 198 g (1 mol) of this compound and 94 g (1 mol) of phenol.

  • Heat the mixture uniformly to a temperature of 70-80°C.

  • Under a pressure of 1.7 atm, slowly add 332 g (2.1 mol) of N1,N1-diethylpentane-1,4-diamine.

  • Maintain the reaction at this temperature and pressure with stirring until the reaction is complete (monitoring by TLC is recommended).

  • After the reaction, allow the mixture to cool and add 600 mL of toluene to dilute the solution.

  • Adjust the pH of the system to 8-9 by adding a 10% sodium carbonate solution.

  • Separate the organic layer and wash it three times with 200 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate and then concentrate it to dryness under reduced pressure to obtain crude chloroquine.[1]

C. Purification of Chloroquine
  • To the crude chloroquine (approximately 435 g), add 200 mL of petroleum ether.

  • Heat the mixture until the solid is completely dissolved.

  • Cool the solution in an ice water bath to induce crystallization.

  • Filter the crystals and dry them to obtain purified chloroquine. A yield of approximately 338.5 g can be expected.[1]

D. Synthesis of Chloroquine Phosphate
  • In a clean, dry flask, mix 338.5 g (1.06 mol) of purified chloroquine with 90 mL of ethanol until uniform.

  • Slowly add 150 mL of 85% phosphoric acid dropwise while maintaining the temperature.

  • After the addition is complete, continue stirring for 2-3 hours to allow for crystallization.

  • Filter the resulting solid to obtain crude chloroquine phosphate (approximately 502.3 g).[1]

E. Purification of Chloroquine Phosphate
  • To the crude chloroquine phosphate, add 200 mL of ethanol and heat until completely dissolved.

  • Cool the solution in an ice water bath to induce recrystallization.

  • Filter the purified crystals and dry them to obtain high-purity chloroquine phosphate. A yield of around 458.2 g with a purity of over 98% can be achieved.[1]

IV. Experimental Workflow Diagram

Chloroquine_Synthesis cluster_synthesis Step 1: Chloroquine Synthesis cluster_purification Step 2: Chloroquine Purification cluster_salt_formation Step 3: Chloroquine Phosphate Formation cluster_salt_purification Step 4: Chloroquine Phosphate Purification A 1. Mix this compound and Phenol B 2. Heat to 70-80°C A->B C 3. Add N1,N1-diethylpentane-1,4-diamine B->C D 4. Reaction under pressure C->D E 5. Dilute with Toluene D->E F 6. Adjust pH to 8-9 E->F G 7. Extraction and Washing F->G H 8. Dry and Concentrate G->H I Crude Chloroquine H->I J 1. Dissolve in Petroleum Ether I->J K 2. Crystallize in ice bath J->K L 3. Filter and Dry K->L M Purified Chloroquine L->M N 1. Mix Chloroquine and Ethanol M->N O 2. Add Phosphoric Acid N->O P 3. Crystallize O->P Q Crude Chloroquine Phosphate P->Q R 1. Recrystallize from Ethanol Q->R S 2. Filter and Dry R->S T High-Purity Chloroquine Phosphate S->T

Caption: Workflow for the synthesis and purification of chloroquine and its phosphate salt.

V. Discussion

The synthesis of chloroquine from this compound is a robust and well-established industrial process. The use of phenol is critical as it can act as both a solvent and a catalyst, facilitating the nucleophilic substitution. The reaction conditions, particularly temperature and pressure, are important parameters to control for achieving high yields.

The purification of both the free base and the phosphate salt is crucial for obtaining a product of pharmaceutical-grade purity. Recrystallization is an effective method for removing unreacted starting materials and by-products. The final purity should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A patent provides 1H NMR data for chloroquine phosphate: 1H NMR (400MHz, D2O) δ 8.20 (d, J=7.2Hz, 1H), 8.07 (d, J=9.1Hz, 1H), 7.65 (d, J=2.1Hz, 1H), 7.48 (dd, J=9.1, 2.1Hz, 1H), 6.78 (d, J=7.3Hz, 1H), 4.16–4.00 (m, 1H), 3.23–3.03 (m, 7H), 1.88–1.65 (m, 4H), 1.36 (d, J=6.5Hz, 3H), 1.23–1.07 (m, 6H).[1]

This protocol provides a solid foundation for the synthesis of chloroquine. Researchers may need to optimize the conditions based on the specific scale and equipment available in their laboratory.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Amino-7-chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 4-amino-7-chloroquinolines utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.

Introduction

The 4-amino-7-chloroquinoline scaffold is a critical pharmacophore found in numerous therapeutic agents, most notably in antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine. The development of novel derivatives is of significant interest for overcoming drug resistance and exploring applications in other therapeutic areas such as anticancer, anti-inflammatory, and antiviral research. Microwave-assisted synthesis provides a rapid and efficient route to generate libraries of these compounds for drug discovery and development programs. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where an amine displaces the chlorine atom at the C-4 position of the 4,7-dichloroquinoline ring. This regioselectivity is attributed to the higher activation of the C-4 position by the ring nitrogen.

Data Presentation: Reaction Optimization

The following table summarizes the results from the microwave-assisted synthesis of various 4-amino-7-chloroquinoline derivatives from this compound under solvent- and catalyst-free conditions. This data highlights the efficiency and broad applicability of the method for different types of amines.

EntryAmineMicrowave Power (W)Time (min)Yield (%)
1Aniline6001595
24-Methylaniline6001594
34-Methoxyaniline6001592
44-Fluoroaniline6001596
54-Chloroaniline6001593
64-Bromoaniline6001590
74-Nitroaniline6002088
82-Aminophenol6002090
94-Aminophenol6002092
10Benzylamine4501095
11Cyclohexylamine4501093
12n-Butylamine4501094

Data adapted from Motiwala, H. F., Kumar, R., & Chakraborti, A. K. (2007). Microwave-Accelerated Solvent- and Catalyst-Free Synthesis of 4-Aminoaryl/alkyl-7-chloroquinolines and 2-Aminoaryl/alkylbenzothiazoles. Australian Journal of Chemistry, 60(5), 369-374.

In other studies, solvents such as DMSO, ethanol, and acetonitrile (B52724) have been effectively used, with reaction temperatures typically ranging from 140°C to 180°C and reaction times of 20-30 minutes, affording yields between 80% and 95%.[1][2] The choice of solvent and the need for a base can depend on the nucleophilicity of the amine. While primary amines often react without a base, secondary and some aromatic amines may require an auxiliary base to achieve high yields.[1][2]

Experimental Protocols

General Protocol for Solvent-Free Microwave-Assisted Synthesis of N-Aryl/Alkyl-7-chloroquinolin-4-amines

This protocol is a general procedure for the reaction of this compound with various amines under solvent-free microwave irradiation.

Materials:

  • This compound

  • Appropriate primary or secondary amine (aryl or alkyl)

  • Methanol or other suitable recrystallization solvent

  • Microwave reactor vials (designed for high pressure and temperature)

  • Magnetic stir bars

  • Dedicated microwave synthesizer

Procedure:

  • In a dedicated microwave process vial equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Add the desired amine (2.0 mmol, 2.0 equivalents).

  • Seal the vial tightly with the appropriate cap.

  • Place the vial inside the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at the specified power and time (refer to the data table, e.g., 600 W for anilines for 15 minutes, or 450 W for alkylamines for 10 minutes). The instrument will monitor and control the temperature and pressure.

  • After the irradiation is complete, allow the reaction vessel to cool to a safe temperature (typically below 50°C) using the instrument's cooling system.

  • Once cooled, carefully open the vial in a fume hood.

  • The resulting solid product can be purified by recrystallization from a suitable solvent, such as methanol.

  • Filter the recrystallized product, wash with a small amount of cold solvent, and dry under vacuum to obtain the pure 4-amino-7-chloroquinoline derivative.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Visualizations

Reaction Mechanism

The synthesis proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key steps are visualized below.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer_Complex Meisenheimer Complex (Sigma Complex) This compound->Meisenheimer_Complex Nucleophilic Attack Amine Amine (R-NH2) Amine->Meisenheimer_Complex Product 4-Amino-7-chloroquinoline Meisenheimer_Complex->Product Loss of Leaving Group (Cl-) HCl HCl Meisenheimer_Complex->HCl

Caption: SNAr mechanism for the synthesis of 4-amino-7-chloroquinolines.

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis.

Workflow start Start reactants Mix Reactants (this compound & Amine) in Microwave Vial start->reactants microwave Microwave Irradiation (Set Power & Time) reactants->microwave cooling Cooling to < 50°C microwave->cooling isolation Product Isolation cooling->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Caption: General workflow for microwave-assisted synthesis.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 4,7-Dichloroquinoline with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-amino-7-chloroquinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Notably, this privileged scaffold is the foundation for renowned antimalarial drugs such as chloroquine (B1663885) and amodiaquine.[3][4] The synthesis of these and other novel derivatives predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and a suitable primary amine. This reaction selectively targets the more reactive C4 position of the quinoline (B57606) ring, allowing for the introduction of diverse side chains that modulate the compound's pharmacokinetic and pharmacodynamic properties.[4][5]

These application notes provide detailed protocols for the synthesis of 4-amino-7-chloroquinoline derivatives via nucleophilic aromatic substitution, covering both conventional heating and microwave-assisted methods. The information is intended to guide researchers in the efficient synthesis and exploration of new chemical entities based on this versatile pharmacophore for various therapeutic applications, including but not limited to antimalarials, anticancer agents, and potential treatments for neurodegenerative diseases like Parkinson's disease.[1][2]

General Reaction Mechanism

The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism. The electron-withdrawing effect of the quinoline nitrogen and the chloro substituent at the 7-position renders the C4 carbon electrophilic and susceptible to attack by a nucleophile, in this case, a primary amine. The reaction forms a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the chloride leaving group to yield the 4-amino-7-chloroquinoline product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4,7-DCQ This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) 4,7-DCQ->Meisenheimer + R-NH2 R-NH2 Primary Amine (R-NH2) R-NH2->Meisenheimer Product 4-Amino-7-chloroquinoline Meisenheimer->Product - Cl- HCl HCl Meisenheimer->HCl - H+

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with a primary amine using conventional heating. This method is robust and widely applicable, though it may require longer reaction times and higher temperatures compared to microwave-assisted synthesis.[1][5]

Materials:

  • This compound

  • Primary amine (e.g., ethylenediamine, propylamine)

  • Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF), or neat amine)

  • Optional: Base (e.g., K₂CO₃, Na₂CO₃), though often not required for primary amines[3]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent. If using the amine as the solvent, an excess of the amine (3-5 eq) is typically used.

  • Add the primary amine (1.0-1.2 eq if a solvent is used).

  • Heat the reaction mixture to reflux (typically 80-130 °C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 6 to over 24 hours to reach completion.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, leading to higher yields in shorter reaction times.[2][3][6] This method is particularly advantageous for high-throughput synthesis and library generation.

Materials:

  • This compound

  • Primary amine

  • Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), ethanol)[3]

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq) and the primary amine (1.0-1.5 eq).

  • Add the appropriate solvent (e.g., DMSO).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., 140-180 °C) for a short duration (e.g., 10-30 minutes).[3][6]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water, followed by filtration.

  • Alternatively, the product can be extracted with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow

The general workflow for the synthesis and purification of 4-amino-7-chloroquinolines is depicted below.

Experimental_Workflow Start Start Reactants Combine this compound and primary amine in solvent Start->Reactants Reaction Reaction under heating (Conventional or Microwave) Reactants->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Cooling, Precipitation/Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End Final Product Characterization->End

Caption: A generalized experimental workflow for the synthesis of 4-amino-7-chloroquinolines.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various primary amines, as reported in the literature.

Primary AmineMethodSolventTemperature (°C)TimeYield (%)Reference
AnilineMicrowaveNeat10010 min95[2]
4-MethylanilineMicrowaveNeat10010 min92[2]
4-AcetylanilineMicrowaveNeat10010 min85[2]
EthylenediamineConventionalNeat1206 hQuantitative[7]
1,3-DiaminopropaneConventionalNeat1206 h-[7]
1,4-DiaminobutaneConventionalNeat1206 h-[7]
Various AlkylaminesMicrowaveDMSO140-18020-30 min80-95[3]
Benzene-1,2-diaminesUltrasoundEthanolReflux30-40 min78-81[1]
p-AminoacetophenoneConventionalEthanolReflux9 h-[8]

Application in Drug Discovery: Antimalarial Mechanism of Action

4-Aminoquinolines, such as chloroquine, are weak bases that accumulate in the acidic food vacuole of the malaria parasite, Plasmodium falciparum. Inside the food vacuole, the parasite digests host hemoglobin, releasing toxic heme. The parasite normally detoxifies heme by polymerizing it into hemozoin. 4-Aminoquinolines are thought to inhibit this polymerization process, leading to the buildup of toxic heme and subsequent parasite death.[9]

Antimalarial_Mechanism Hemoglobin Host Hemoglobin Food_Vacuole Parasite Food Vacuole (Acidic pH) Hemoglobin->Food_Vacuole Heme Toxic Heme Food_Vacuole->Heme Digestion Hemozoin Hemozoin (Non-toxic polymer) Heme->Hemozoin Polymerization Toxicity Heme-induced Toxicity & Parasite Death Heme->Toxicity 4-AQ 4-Aminoquinoline (B48711) (e.g., Chloroquine) Accumulation Accumulation of 4-AQ 4-AQ->Accumulation Inhibition Inhibition Accumulation->Inhibition Inhibition->Heme

Caption: Simplified mechanism of action of 4-aminoquinoline antimalarials.

Conclusion

The nucleophilic aromatic substitution of this compound with primary amines is a versatile and efficient method for the synthesis of a wide array of biologically active molecules. The choice between conventional heating and microwave-assisted synthesis allows for flexibility depending on the desired scale and throughput. The protocols and data presented herein serve as a comprehensive guide for researchers to synthesize and explore novel 4-amino-7-chloroquinoline derivatives for various drug discovery applications.

References

Experimental procedure for N-oxidation of 4,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,7-Dichloroquinoline is a critical intermediate in the synthesis of several key antimalarial drugs, including chloroquine (B1663885) and hydroxychloroquine.[1][2] The N-oxidation of the quinoline (B57606) ring is a strategic step that enables further functionalization, particularly at the C2 and C8 positions, paving the way for the development of novel therapeutic agents.[3][4] This application note provides detailed protocols for two common methods for the N-oxidation of this compound, a crucial reaction for researchers and professionals in drug development and medicinal chemistry. The resulting product, this compound 1-oxide, serves as a versatile precursor for a variety of synthetic transformations.[5][6]

Reaction Principle

The N-oxidation of quinoline derivatives involves the oxidation of the nitrogen atom within the pyridine (B92270) ring.[5] This transformation is typically achieved using peracids, such as meta-chloroperbenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and an acid like acetic acid.[3][5] The lone pair of electrons on the nitrogen atom nucleophilically attacks the electrophilic oxygen of the oxidizing agent, leading to the formation of the N-oxide.[5]

Experimental Protocols

Two primary methods for the N-oxidation of this compound are presented below, offering flexibility in terms of reaction conditions and reagent availability.

Protocol 1: N-Oxidation using meta-Chloroperbenzoic Acid (m-CPBA)

This method utilizes the widely available and effective oxidizing agent, m-CPBA, and is conducted at room temperature.

Materials and Reagents:

  • This compound (Reagent grade, ≥98%)

  • meta-Chloroperbenzoic acid (m-CPBA, 70-77%)

  • Chloroform (CHCl₃, ACS grade)

  • Ethyl acetate (B1210297) (EtOAc, ACS grade)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • In a 10 mL round-bottom flask, dissolve 197 mg (1 mmol) of this compound in 2.5 mL of chloroform.[3]

  • Stir the solution for 5 minutes at room temperature.[3]

  • Gradually add 206 mg (1.2 mmol) of m-CPBA to the stirred solution.[3]

  • Allow the reaction mixture to stir at room temperature for 5 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, neutralize the mixture with a saturated sodium bicarbonate solution.[3]

  • Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3 x 20 mL).[3]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[3]

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • The resulting this compound 1-oxide can be further purified if necessary.

Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This alternative protocol employs a readily available and cost-effective oxidizing system.

Materials and Reagents:

  • This compound (Reagent grade, ≥98%)

  • Acetic acid (Glacial, ACS grade)

  • Hydrogen peroxide (30% solution)

  • Sodium bicarbonate (NaHCO₃)

  • Water (distilled or deionized)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound in acetic acid.

  • Add a 30% hydrogen peroxide solution to the mixture.

  • Heat the reaction mixture to 70°C for 1 hour.[3]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • The product may precipitate out of the solution upon neutralization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water.

  • Dry the product under vacuum to obtain this compound 1-oxide.

Data Presentation

The following table summarizes the quantitative data from the two described protocols.

ParameterProtocol 1 (m-CPBA)Protocol 2 (H₂O₂/Acetic Acid)
Starting Material This compound (197 mg, 1 mmol)This compound
Oxidizing Agent m-CPBA (206 mg, 1.2 mmol)30% Hydrogen Peroxide / Acetic Acid
Solvent Chloroform (2.5 mL)Acetic Acid
Temperature Room Temperature70°C
Reaction Time 5 hours1 hour
Reported Yield 81%87%
Work-up NaHCO₃ neutralization, EtOAc extractionNaHCO₃ neutralization, filtration

Characterization of this compound 1-oxide

The successful synthesis of this compound 1-oxide can be confirmed by various analytical techniques. The infrared spectrum will show a characteristic absorption band for the N-O bond.[3] Further structural elucidation can be achieved using ¹H and ¹³C NMR spectroscopy, as well as mass spectrometry (ESI-MS) to confirm the molecular weight.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the N-oxidation of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material This compound reaction_vessel Reaction Vessel (Chloroform or Acetic Acid) start_material->reaction_vessel oxidant Oxidizing Agent (m-CPBA or H₂O₂/AcOH) oxidant->reaction_vessel workup Neutralization & Extraction/Filtration reaction_vessel->workup Reaction Monitoring (TLC) purification Purification (if necessary) workup->purification final_product This compound 1-oxide workup->final_product purification->final_product

Caption: Experimental workflow for the N-oxidation of this compound.

Conclusion

The protocols detailed in this application note provide reliable and efficient methods for the synthesis of this compound 1-oxide. The choice between the m-CPBA and the hydrogen peroxide/acetic acid method will depend on laboratory resources, desired reaction conditions, and scale. The resulting N-oxide is a valuable intermediate for the synthesis of novel quinoline-based compounds with potential therapeutic applications. Researchers are encouraged to monitor the reaction progress carefully and perform appropriate characterization to ensure the identity and purity of the final product.

References

Application Notes and Protocols for the Synthesis of Amodiaquine from 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amodiaquine (B18356) is a 4-aminoquinoline (B48711) antimalarial agent effective against various strains of malaria, including some that are resistant to the more common chloroquine.[1][2] Its synthesis is a critical process for ensuring a stable supply of this important active pharmaceutical ingredient (API). This document outlines a robust and scalable, step-by-step protocol for the synthesis of amodiaquine, primarily focusing on the condensation of 4,7-dichloroquinoline with a suitable aminophenol derivative. The presented methodologies are designed for researchers, scientists, and professionals involved in drug development and manufacturing.

There are two primary synthetic routes for preparing amodiaquine starting from this compound. The first is a multi-step process involving an initial Mannich reaction, followed by hydrolysis and subsequent condensation. A more streamlined, one-pot approach is also detailed, offering a more efficient pathway to the final product.

Quantitative Data Summary

The following tables summarize the yields and purity of key intermediates and the final product, amodiaquine dihydrochloride (B599025) dihydrate, as reported in process development studies.

Table 1: Yield and Purity of Key Intermediates and Final Product

CompoundStepYield (%)Purity (%)Reference
4-Acetamido-2-(diethylaminomethyl)phenolMannich Reaction92-95%Not specified[3]
This compoundIntermediate Synthesis89%>97%[3][4]
Amodiaquine Dihydrochloride DihydrateFinal Product90-92%>99% (by HPLC)[3][5]

Experimental Protocols

Two primary protocols for the synthesis of amodiaquine from this compound are provided below.

Protocol 1: Multi-Step Synthesis via Mannich Reaction Intermediate

This protocol involves the initial synthesis of a key intermediate, 4-acetamido-2-(diethylaminomethyl)phenol, followed by hydrolysis and condensation with this compound.[3]

Step 1: Synthesis of 4-Acetamido-2-(diethylaminomethyl)phenol (Mannich Reaction)

  • To a solution of paraformaldehyde (119.22 g, 3.97 mol) in toluene (B28343) (2000 mL), add diethylamine (B46881) (302 g, 4.13 mol) dropwise.

  • Stir the mixture for 2 hours at 40 °C.

  • Add 4-acetamidophenol (500 g, 3.31 mol) to the mixture and stir for 15 hours at 80–85 °C.

  • Gradually cool the mixture to room temperature and then stir for 2 hours at 5–10 °C.

  • Filter the product in vacuo, wash with toluene (2 x 500 mL) and water (500 mL).

  • Dry the solid in an oven at 40 °C to afford 4-acetamido-2-(diethylaminomethyl)phenol as a white powder.

Step 2: Synthesis of Amodiaquine Dihydrochloride Dihydrate

  • Add 4-acetamido-2-(diethylaminomethyl)phenol (400 g, 1.696 mol) to a flask containing 32% HCl (880 mL).

  • Stir the mixture for 15 minutes at room temperature, then reflux at 85 °C for 4 hours.

  • Add water (1600 mL) to the flask, turn off the heating, and allow the mixture to cool to 50 °C.

  • Adjust the pH of the mixture to 4 using a 25% aqueous NaOH solution.

  • Add this compound (336 g, 1.696 mol) to the mixture.

  • Reflux the mixture at 85 °C for 3 hours.

  • Cool the mixture and stir at 5 °C for 2 hours to facilitate precipitation.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from ethanol (B145695) and then rehydrate by refluxing in water, followed by precipitation under cool conditions to obtain amodiaquine dihydrochloride dihydrate.[4]

Protocol 2: One-Pot Synthesis of Amodiaquine

This protocol describes a more direct, one-pot synthesis of amodiaquine.[5]

  • In a suitable reaction vessel, add 4-aminophenol (B1666318) (11.4 g, 0.104 mol) and this compound (19.8 g, 0.10 mol).

  • Add acetic acid (60 mL) with stirring at room temperature.

  • Heat the mixture with stirring at 110 °C for approximately one hour.

  • Cool the mixture to 20 °C.

  • Sequentially add formaldehyde (B43269) (14.06 g of a 32% aqueous solution, 0.150 mol) and diethylamine (10.95 g, 0.150 mol) to the same reaction vessel.

  • Heat the reaction mixture to 50 °C and maintain for four hours.

  • Cool the mixture in an ice water bath and add 22 mL of 37% aqueous hydrochloric acid solution at a rate that keeps the internal temperature below 40 °C.

  • Continue stirring for an additional 2 hours to complete the precipitation of the product as yellow crystals.

  • Collect the precipitated crystals by filtration and dry at room temperature to a constant weight to obtain amodiaquine dihydrochloride dihydrate.

Visualizations

Diagram 1: Multi-Step Synthesis of Amodiaquine

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Hydrolysis & Condensation 4-Acetamidophenol 4-Acetamidophenol Mannich_Reaction Mannich Reaction (Toluene, 80-85°C) 4-Acetamidophenol->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Diethylamine Diethylamine Diethylamine->Mannich_Reaction Intermediate_1 4-Acetamido-2-(diethylaminomethyl)phenol Mannich_Reaction->Intermediate_1 Intermediate_1_copy 4-Acetamido-2-(diethylaminomethyl)phenol Hydrolysis Hydrolysis (Reflux, 85°C) Intermediate_1_copy->Hydrolysis HCl 32% HCl HCl->Hydrolysis Hydrolyzed_Intermediate 4-Amino-2-(diethylaminomethyl)phenol Hydrolysis->Hydrolyzed_Intermediate Condensation Condensation (Reflux, 85°C) Hydrolyzed_Intermediate->Condensation 4_7_DCQ This compound 4_7_DCQ->Condensation Amodiaquine_Product Amodiaquine Dihydrochloride Dihydrate Condensation->Amodiaquine_Product

Caption: Workflow for the multi-step synthesis of amodiaquine.

Diagram 2: One-Pot Synthesis of Amodiaquine

G 4_Aminophenol 4_Aminophenol Step1_Reaction Condensation (110°C) 4_Aminophenol->Step1_Reaction 4_7_DCQ This compound 4_7_DCQ->Step1_Reaction Acetic_Acid Acetic Acid Acetic_Acid->Step1_Reaction Intermediate 7-Chloro-4-(4-hydroxyphenylamino)quinoline Step1_Reaction->Intermediate Step2_Reaction Mannich Reaction (50°C) Intermediate->Step2_Reaction Formaldehyde Formaldehyde Formaldehyde->Step2_Reaction Diethylamine Diethylamine Diethylamine->Step2_Reaction Amodiaquine_Product Amodiaquine Dihydrochloride Dihydrate Step2_Reaction->Amodiaquine_Product

Caption: Workflow for the one-pot synthesis of amodiaquine.

References

Application Notes and Protocols: Synthesis of Anticancer Compounds from 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dichloroquinoline is a halogenated quinoline (B57606) derivative that serves as a critical structural motif and versatile intermediate in medicinal chemistry.[1][2] Its importance is underscored by its role as a precursor in the synthesis of well-known antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine.[1][3] Beyond its antiparasitic applications, the this compound scaffold has become an essential building block for the development of novel anticancer agents.[2][4] The reactivity of the chlorine atom at the 4-position allows for nucleophilic substitution, enabling the introduction of diverse pharmacophores to create compounds with potent and selective anticancer activity.[1][5] These derivatives have been shown to exhibit a range of antitumor mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[1][4][6] This document provides a detailed overview of the synthesis, quantitative efficacy, and experimental protocols for developing anticancer compounds derived from this compound.

Synthetic Pathways and Compound Diversity

The primary synthetic route for creating anticancer derivatives from this compound involves a nucleophilic aromatic substitution reaction at the C-4 position. The chlorine at this position is significantly more reactive than the one at the C-7 position, allowing for regioselective modification.

A general synthetic scheme involves reacting this compound with a variety of nucleophiles, such as monoamines, diamines, hydrazones, and thiosemicarbazides, often under basic conditions or with thermal promotion.[7][8][9][10]

Common Synthetic Approaches:

  • Amination: Reaction with primary or secondary amines is the most common method. For instance, refluxing this compound with an excess of a diamine like ethane-1,2-diamine can yield N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, a compound that has shown significant cytotoxic effects.[8]

  • Hydrazone Formation: 7-chloro-4-quinolinylhydrazone derivatives have demonstrated good cytotoxic activity against multiple cancer cell lines, including those of the central nervous system, colon, and leukemia.[4]

  • Morita-Baylis-Hillman Adducts: Michael acceptors derived from this compound can undergo the Morita-Baylis-Hillman reaction to produce hybrids that show expressive cytotoxic potential.[7]

  • Click Chemistry: Ultrasound-assisted click chemistry has been employed to synthesize novel 7-chloroquinoline (B30040) derivatives with high antimalarial and anticancer activities.[10]

The versatility of the C-4 position allows for the creation of extensive compound libraries, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.[4]

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of various compounds synthesized from this compound against several human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which quantify the concentration of a compound required to inhibit 50% of the cancer cell population.

Compound Class/NameCancer Cell LineIC50 / GI50 (µM)Reference CompoundReference IC50/GI50 (µM)Source(s)
Thiosemicarbazone Derivative (Compound 9) MCF-7 (Breast)7.54--[1]
Morita-Baylis-Hillman Adduct (ortho-nitro substituted) MCF-7 (Breast)4.60Doxorubicin-[7]
HCT-116 (Colorectal)4.60Doxorubicin-[7]
HL-60 (Leukemia)4.60Doxorubicin-[7]
NCI-H292 (Lung)4.60Doxorubicin-[7]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (Compound 5) MDA-MB-468 (Breast)8.73Chloroquine>24.36[8]
Aminoquinoline Derivative (Compound 4) MDA-MB-468 (Breast)11.01Chloroquine24.36[8]
MCF-7 (Breast)51.57Chloroquine20.72[8]
Quinoline-based Dihydrazone (Compound 3b) MCF-7 (Breast)7.0165-FU>34.32[11]
Quinoline-based Dihydrazone (Compound 3c) MCF-7 (Breast)7.055-FU>34.32[11]
Quinoline-Chalcone Hybrid (Compound 13) LNCaP (Prostate)7.93 µg/mL--[9]
Quinoline-Chalcone Hybrid (Compound 17) LNCaP (Prostate)7.11 µg/mL--[9]
Quinoline-Chalcone Hybrid (Compound 19) LNCaP (Prostate)6.95 µg/mL--[9]

Note: Some derivatives demonstrated selective cytotoxicity, showing minimal toxicity to normal human liver cells (HL-7702).[1][11]

Mechanisms of Action and Signaling Pathways

Derivatives of this compound exert their anticancer effects through multiple mechanisms, often targeting pathways crucial for cancer cell survival and proliferation.

1. Induction of Apoptosis and DNA Damage: Many quinoline derivatives induce apoptosis (programmed cell death) in cancer cells.[1][11] The mechanism can involve DNA damage, leading to cell cycle arrest and subsequent apoptosis.[1] Flow cytometry and AO/EB double staining have confirmed that some compounds induce apoptosis in a dose-dependent manner.[11]

2. Inhibition of Autophagy: Chloroquine (CQ) and its derivatives are well-known inhibitors of autophagy, a cellular recycling process that cancer cells can exploit to survive under stress.[12][13][14] By blocking autophagy, these compounds can enhance the efficacy of other chemotherapeutic agents and radiation therapy.[8][14] Autophagy inhibition occurs when these lysosomotropic agents increase the lysosomal pH, inactivating the enzymes required for degradation and fusion.

Autophagy_Inhibition cluster_cell Cancer Cell Cytoplasm cluster_drug_action Drug Action Autophagosome Autophagosome (Double Membrane) Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Fusion CellularComponents Damaged Organelles & Proteins Autolysosome->CellularComponents Recycling CellularComponents->Autophagosome Engulfment Quinoline_Derivative 4,7-DCQ Derivative (e.g., Chloroquine) Quinoline_Derivative->Lysosome Raises pH, Inhibits Fusion

Caption: Inhibition of the autophagy pathway by this compound derivatives.

3. PI3K/AKT Signaling Pathway Inhibition: Recent studies have shown that chloroquine can directly target key enzymes in the PI3K/AKT pathway, a central regulator of cell growth, proliferation, and survival.[15] By binding to and inhibiting choline (B1196258) kinase alpha (CHKA), CQ suppresses the downstream phosphorylation and activation of PI3K and AKT, thereby inhibiting tumor growth.[15]

PI3K_AKT_Pathway cluster_pathway PI3K/AKT Signaling Pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation CHKA CHKA CHKA->PI3K Promotes Activation Quinoline 4,7-DCQ Derivative Quinoline->CHKA Inhibits

Caption: Inhibition of the PI3K/AKT pathway via CHKA by quinoline derivatives.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis and cytotoxic evaluation of anticancer compounds derived from this compound.

This protocol describes a general procedure for the nucleophilic substitution reaction at the C-4 position of this compound.

Synthesis_Workflow Start Start Materials: - this compound - Amine Nucleophile (R-NH2) - Solvent (e.g., Ethanol) Reaction Reaction Step: - Combine reactants in solvent - Reflux for 7-18 hours - Monitor by TLC Start->Reaction Step 1 Workup Work-up: - Cool reaction mixture - Precipitate product - Filter and wash solid Reaction->Workup Step 2 Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Step 3 Analysis Characterization: - NMR (1H, 13C) - Mass Spectrometry (MS) - FTIR Purification->Analysis Step 4

Caption: General workflow for the synthesis of 4-aminoquinoline (B48711) derivatives.

Materials:

  • This compound (1 equivalent)

  • Appropriate amine nucleophile (e.g., ethane-1,2-diamine) (2-3 equivalents)

  • Solvent (e.g., absolute ethanol, DMF)

  • Base catalyst (e.g., t-BuOK), if required[7]

  • Reaction flask with reflux condenser

  • Stirring plate and magnetic stirrer

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: Dissolve this compound (1 eq.) in the chosen solvent (e.g., ethanol) in a round-bottom flask.[9]

  • Addition of Nucleophile: Add the amine nucleophile (2-3 eq.) to the solution. If required, add a base catalyst.

  • Reflux: Heat the reaction mixture to reflux (e.g., 80-130°C) with continuous stirring.[8]

  • Monitoring: Monitor the progress of the reaction using TLC until the starting material is consumed (typically 7-18 hours).[7][8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, the solvent may need to be partially evaporated to induce precipitation.

  • Washing: Wash the collected solid with a cold solvent (e.g., ether or cold ethanol) to remove unreacted starting materials and impurities.[10]

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain the pure N-substituted-7-chloroquinolin-4-amine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and FTIR.[7][10]

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)[1][7]

  • Normal cell line for selectivity testing (e.g., HL-7702)[1][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • Positive control drug (e.g., Doxorubicin, 5-FU)[7][11]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and the positive control drug in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration and determine the IC50/GI50 value using a suitable software program.

Conclusion

This compound remains a highly valuable and privileged scaffold in the design and synthesis of new anticancer agents. Its straightforward and versatile chemistry allows for the creation of a wide array of derivatives. These compounds have demonstrated significant cytotoxic activity against numerous cancer cell lines through diverse mechanisms, including apoptosis induction and the targeted inhibition of key survival pathways like autophagy and PI3K/AKT. The continued exploration of this quinoline core holds considerable promise for the development of the next generation of effective and selective cancer therapeutics.

References

Application Notes and Protocols: Developing Novel Insecticidal Agents from 4,7-Dichloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) derivatives have long been recognized for their diverse biological activities, most notably as antimalarial agents.[1] Recent research has highlighted the potential of 4,7-dichloroquinoline and its derivatives as potent insecticidal agents, particularly against disease vectors such as mosquitoes.[1][2] These compounds offer a promising scaffold for the development of new insecticides to combat the growing threat of insecticide resistance. These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanism of action of this compound derivatives as novel insecticides. Detailed protocols for key experiments are provided to facilitate further research and development in this area.

Data Presentation

The insecticidal activity of this compound and its derivatives is typically quantified by determining the lethal concentration required to kill 50% (LC50) or 90% (LC90) of the target insect population over a specified time. The following tables summarize the reported larvicidal and pupicidal activities of a synthesized this compound derivative against two key mosquito vectors, Anopheles stephensi (a malaria vector) and Aedes aegypti (a dengue vector).[2][3]

Table 1: Larvicidal and Pupicidal Activity of a this compound Derivative against Anopheles stephensi [2][3]

Developmental StageLC50 (µM/mL)
First Instar Larva4.408
Pupa7.958

Table 2: Larvicidal and Pupicidal Activity of a this compound Derivative against Aedes aegypti [2][3]

Developmental StageLC50 (µM/mL)
First Instar Larva5.016
Pupa10.669

Experimental Protocols

Protocol 1: Synthesis of N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine

This protocol describes the synthesis of a representative insecticidal this compound derivative.[1]

Materials:

  • This compound

  • Ethylene (B1197577) diamine

  • Acetone

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.8 g, 0.01 mol) and ethylene diamine (0.06 g, 0.01 mol) in a suitable solvent.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, collect the crystals of the 4-substituted 7-chloroquinoline (B30040) product by filtration.

  • Wash the collected crystals with acetone.

  • Recrystallize the final compound, N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine, twice from a suitable solvent to achieve high purity.[1]

Protocol 2: Larvicidal Bioassay

This protocol is adapted from the World Health Organization (WHO) methodology for evaluating mosquito larvicides.[2][4]

Materials:

  • Synthesized this compound derivative

  • Dimethyl sulfoxide (B87167) (DMSO) or another suitable solvent

  • Distilled water

  • Disposable cups or beakers (250 mL)

  • Third or fourth-instar mosquito larvae (e.g., Aedes aegypti or Anopheles stephensi)

  • Pipettes

  • Larval rearing food (e.g., powdered fish food)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., 1000 ppm) by dissolving a known weight of the compound in a suitable solvent like DMSO.

  • Preparation of Test Solutions: Prepare a series of test concentrations (e.g., 2, 4, 6, 8, and 10 ppm) by serial dilution of the stock solution with distilled water.[1]

  • Experimental Setup:

    • For each concentration, set up at least three replicates.

    • In each replicate cup, add 200 mL of the test solution.

    • Introduce 25 third or fourth-instar larvae into each cup.[4]

    • Add a small amount of larval food to each cup.

  • Control Group:

    • Set up a control group with three replicates containing 200 mL of distilled water and the same amount of solvent used for the stock solution (e.g., DMSO).

    • Add 25 larvae and a small amount of food to each control replicate.

  • Incubation: Maintain the cups at a constant temperature (e.g., 27 ± 2°C) and a 12:12 hour light:dark photoperiod.

  • Mortality Assessment:

    • Record the number of dead larvae in each cup after 24 and 48 hours of exposure.[4]

    • Larvae are considered dead if they are motionless and do not respond to gentle probing with a needle.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

    • Determine the LC50 and LC90 values using probit analysis.

Protocol 3: Pupicidal Bioassay

This protocol is used to evaluate the effect of the compounds on the pupal stage of mosquitoes.[5][6]

Materials:

  • Synthesized this compound derivative

  • Solvent (e.g., DMSO)

  • Distilled water

  • Disposable cups or beakers (250 mL)

  • Mosquito pupae (less than 24 hours old)

  • Pipettes

Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of the test compound in distilled water as described in the larvicidal bioassay protocol.

  • Experimental Setup:

    • Set up at least three replicates for each concentration.

    • Add 200 mL of the test solution to each replicate cup.

    • Introduce 25 healthy pupae into each cup.

  • Control Group: Prepare a control group with solvent and distilled water, similar to the larvicidal bioassay.

  • Incubation: Maintain the cups under the same environmental conditions as the larvicidal assay.

  • Mortality Assessment:

    • Record the number of dead pupae and emerged adults after 24 and 48 hours.

    • Pupae are considered dead if they are immobile and show no response to probing. Incomplete emergence is also considered mortality.

  • Data Analysis: Calculate the percentage mortality and determine the LC50 and LC90 values as described for the larvicidal bioassay.

Visualizations

Logical Workflow for Insecticide Development

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Evaluation cluster_3 Mechanism of Action Studies synthesis Synthesis of This compound Derivatives purification Purification & Characterization (TLC, NMR, MS) synthesis->purification larvicidal Larvicidal Bioassay purification->larvicidal pupicidal Pupicidal Bioassay purification->pupicidal data_analysis LC50/LC90 Determination (Probit Analysis) larvicidal->data_analysis pupicidal->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->synthesis Lead Optimization moa Investigate Molecular Target sar->moa

Caption: Workflow for developing this compound-based insecticides.

Experimental Workflow for Larvicidal Bioassay

G prep_stock Prepare Stock Solution (e.g., 1000 ppm in DMSO) prep_test Prepare Test Concentrations (Serial Dilution) prep_stock->prep_test setup_ctrl Set up Control (Solvent + Water) prep_stock->setup_ctrl setup_exp Set up Replicates (25 larvae in 200 mL solution) prep_test->setup_exp incubation Incubate for 24-48h (27 ± 2°C) setup_exp->incubation setup_ctrl->incubation assess_mortality Assess Larval Mortality incubation->assess_mortality analyze_data Data Analysis (LC50/LC90 Calculation) assess_mortality->analyze_data

Caption: Step-by-step workflow for the larvicidal bioassay.

Hypothesized Signaling Pathway for Insecticidal Action

The precise insecticidal mechanism of action for this compound derivatives is not yet fully elucidated. However, drawing parallels from the antimalarial activity of quinolines and the known targets of other insecticides, a potential mechanism can be proposed. In Plasmodium, quinolines are known to interfere with heme detoxification by inhibiting hemozoin formation, leading to oxidative stress and parasite death.[7][8][9] In insects, a similar disruption of vital physiological processes is likely. Some quinoline-based insecticides have been shown to target neurotransmitter receptors, such as the GABA-gated chloride channels.[10]

G cluster_0 Potential Molecular Targets cluster_1 Cellular Effects cluster_2 Physiological Outcome compound This compound Derivative gaba GABA-gated Chloride Channel compound->gaba Inhibition heme Heme Detoxification Pathway compound->heme Inhibition ion_imbalance Ion Channel Dysregulation gaba->ion_imbalance oxidative_stress Oxidative Stress heme->oxidative_stress paralysis Paralysis ion_imbalance->paralysis cell_death Cell Death oxidative_stress->cell_death insect_death Insect Death paralysis->insect_death cell_death->insect_death

Caption: Hypothesized mechanism of insecticidal action.

References

Application Notes: Synthesis of Antimicrobial Oxazolidinone-Quinoline Hybrids Utilizing 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed synthetic strategy for the preparation of novel antimicrobial agents that incorporate both a 7-chloroquinoline (B30040) scaffold and an oxazolidinone pharmacophore. The synthesis commences with the readily available starting material, 4,7-dichloroquinoline, which undergoes a nucleophilic aromatic substitution to introduce an aminoalkyl linker at the C4 position. Subsequent reaction of the terminal primary amine with (R)-glycidyl butyrate (B1204436), followed by in-situ cyclization, yields the target N-substituted oxazolidinone. This class of hybrid molecules is of significant interest due to the potential for dual mechanisms of action, targeting both bacterial DNA gyrase (quinolone) and protein synthesis (oxazolidinone), which may help to overcome microbial resistance. Detailed experimental protocols and compiled antimicrobial activity data for analogous compounds are provided.

Introduction

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. The development of new antimicrobial agents with novel mechanisms of action or the ability to overcome existing resistance pathways is a critical area of research. Hybrid molecules, which covalently link two different pharmacophores, represent a promising strategy. This approach can lead to compounds with dual or synergistic modes of action, broader antimicrobial spectra, and a reduced likelihood of resistance development.

Oxazolidinones, such as Linezolid, are a newer class of synthetic antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Quinolones, on the other hand, are a well-established class of broad-spectrum antibiotics that target bacterial DNA gyrase and topoisomerase IV. The synthesis of hybrid molecules combining these two pharmacophores has been shown to yield potent antibacterial agents.[2] This application note provides a synthetic route starting from this compound to produce a 7-chloroquinoline-oxazolidinone conjugate, a promising candidate for further antimicrobial drug development.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative quinoline-based hybrids against various bacterial strains, demonstrating the potential antimicrobial efficacy of the target compounds synthesized via the described protocols.

Compound ClassOrganismMIC (µg/mL)Reference
Quinoline-Hydroxyimidazolium Hybrid (7b)Staphylococcus aureus2[3][4][5]
Quinoline-Hydroxyimidazolium Hybrid (7b)Mycobacterium tuberculosis H37Rv10[3][4][5]
Quinoline-Hydroxyimidazolium Hybrid (7h)Staphylococcus aureus20[3][4]
2-sulfoether-4-quinolone (15)Staphylococcus aureus0.8 (µM)[6]
2-sulfoether-4-quinolone (15)Bacillus cereus1.61 (µM)[6]
6-amino-4-methyl-1H-quinoline-2-one deriv. (6)Bacillus cereus3.12[7]
6-amino-4-methyl-1H-quinoline-2-one deriv. (6)Staphylococcus aureus6.25[7]
6-amino-4-methyl-1H-quinoline-2-one deriv. (6)Pseudomonas aeruginosa6.25[7]
6-amino-4-methyl-1H-quinoline-2-one deriv. (6)Escherichia coli12.5[7]

Experimental Protocols & Signaling Pathways

The overall synthetic strategy is a two-step process involving the initial functionalization of this compound followed by the construction of the oxazolidinone ring.

Synthetic_Workflow Start Start: this compound Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate Intermediate: N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine Step1->Intermediate Step2 Step 2: Oxazolidinone Ring Formation Intermediate->Step2 Product Final Product: (R)-N-((3-(2-((7-chloroquinolin-4-yl)amino)ethyl)-2-oxooxazolidin-5-yl)methyl)acetamide (Illustrative Target) Step2->Product Analysis Characterization & Purity Analysis (NMR, MS, HPLC) Product->Analysis Screening Antimicrobial Activity Screening Analysis->Screening

Caption: Overall workflow for the synthesis and evaluation of quinoline-oxazolidinones.
Step 1: Synthesis of N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution at the C4 position of this compound with ethane-1,2-diamine. The C4 chlorine is significantly more reactive than the C7 chlorine, allowing for selective substitution.

Step1_Reaction cluster_reactants Reactants cluster_conditions Conditions 47DCQ This compound Reaction Nucleophilic Aromatic Substitution 47DCQ->Reaction EDA Ethane-1,2-diamine (excess) EDA->Reaction Heating Heat to 130 °C, 7h Heating->Reaction Product1 N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine Reaction->Product1 Workup Work-up (DCM, NaHCO3 wash, Dry, Concentrate) Product1->Workup

Caption: Reaction scheme for the synthesis of the diamine intermediate.

Protocol:

  • Reagents and Materials:

    • This compound (1.0 equiv.)

    • Ethane-1,2-diamine (2.0 equiv.)

    • Dichloromethane (DCM)

    • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • Combine this compound (1.0 equiv.) and ethane-1,2-diamine (2.0 equiv.) in a round-bottom flask.[8]

    • Heat the mixture slowly to 80 °C over 1 hour with continuous stirring.[8]

    • Increase the temperature to 130 °C and maintain for 7 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Dissolve the cooled mixture in dichloromethane.

    • Transfer the DCM solution to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The product, N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine, can be further purified by column chromatography or recrystallization if necessary.

Step 2: Synthesis of the Final Oxazolidinone-Quinoline Hybrid

This protocol details the formation of the oxazolidinone ring by reacting the primary amine of Intermediate 1 with (R)-glycidyl butyrate, followed by cyclization and subsequent N-acetylation for structure-activity relationship studies, which is a common modification for oxazolidinones.

Step2_Reaction cluster_reactants Reactants cluster_conditions Conditions Intermediate1 N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine Reaction Ring Opening & Intramolecular Cyclization Intermediate1->Reaction RGB (R)-Glycidyl Butyrate RGB->Reaction Solvent THF, -78 °C to RT Solvent->Reaction Base n-Butyllithium (for deprotonation if starting from a carbamate) or direct reaction Base->Reaction Acetylation Acetic Anhydride, Pyridine (B92270) Reaction2 N-Acetylation Acetylation->Reaction2 Intermediate2 Hydroxymethyl-Oxazolidinone Intermediate Reaction->Intermediate2 Intermediate2->Reaction2 Product2 Final Hybrid Product Reaction2->Product2

Caption: General scheme for oxazolidinone ring formation and modification.

Protocol (Adapted from general procedures for N-substituted oxazolidinone synthesis):

  • Reagents and Materials:

    • N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine (Intermediate 1 , 1.0 equiv.)

    • (R)-(-)-Glycidyl butyrate (1.0 equiv.)[9]

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Ethyl acetate (B1210297)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Acetic Anhydride

    • Pyridine

    • Three-necked round-bottom flask, syringe, nitrogen inlet

  • Procedure for Oxazolidinone Formation:

    • Dissolve Intermediate 1 (1.0 equiv.) in anhydrous THF in a three-necked flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add (R)-(-)-glycidyl butyrate (1.0 equiv.) dropwise via syringe.[9]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 22 hours).[9] The reaction involves the amine attacking the epoxide, followed by an in-situ intramolecular cyclization to form the hydroxymethyl-oxazolidinone.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude hydroxymethyl-oxazolidinone intermediate. Purify by column chromatography.

  • Procedure for N-Acetylation (Optional Modification):

    • Dissolve the purified hydroxymethyl-oxazolidinone intermediate in a mixture of pyridine and acetic anhydride.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Remove the volatiles under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the final acetylated product. Purify as needed.

Conclusion

The described synthetic pathway provides a robust and adaptable method for producing novel quinoline-oxazolidinone hybrids from this compound. This strategy allows for the generation of a library of compounds by varying the diamine linker in Step 1 or by modifying the oxazolidinone core. Given the potent antimicrobial activities reported for similar hybrid structures, the compounds synthesized through these protocols are excellent candidates for screening and further development in the search for new treatments for bacterial infections.

References

Industrial Scale-Up for 4,7-Dichloroquinoline Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 4,7-dichloroquinoline, a critical intermediate in the production of several antimalarial drugs, including chloroquine (B1663885) and hydroxychloroquine. The protocols are based on the well-established Gould-Jacobs reaction, a robust and widely used method for quinoline (B57606) synthesis.

Overview of the Synthetic Pathway

The industrial production of this compound is typically achieved through a multi-step process starting from m-chloroaniline and diethyl ethoxymethylenemalonate. The overall synthesis involves five key stages:

  • Condensation: Formation of an enamine intermediate from the reaction of m-chloroaniline and diethyl ethoxymethylenemalonate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the enamine to form the quinoline ring system.

  • Saponification: Hydrolysis of the ester group to a carboxylic acid.

  • Decarboxylation: Removal of the carboxyl group to yield 7-chloro-4-hydroxyquinoline.

  • Chlorination: Conversion of the hydroxyl group to a chloro group to yield the final product, this compound.

A critical aspect of this process is the control of impurities, particularly the formation of the positional isomer 4,5-dichloroquinoline (B128104). The protocols outlined below include specific steps to minimize the formation of this impurity and methods for its removal.

Process Workflow and Chemical Pathway Diagrams

The following diagrams illustrate the overall process workflow and the detailed chemical pathway for the synthesis of this compound.

Industrial Production Workflow for this compound Figure 1: Industrial Production Workflow for this compound cluster_synthesis Synthesis Stages cluster_purification Purification and Quality Control Raw Materials Raw Materials Condensation Condensation Raw Materials->Condensation m-chloroaniline, diethyl ethoxymethylenemalonate Thermal Cyclization Thermal Cyclization Condensation->Thermal Cyclization Saponification Saponification Thermal Cyclization->Saponification Decarboxylation Decarboxylation Saponification->Decarboxylation Chlorination Chlorination Decarboxylation->Chlorination Phosphorus Oxychloride Crude 4,7-DCQ Crude 4,7-DCQ Chlorination->Crude 4,7-DCQ Purification Purification Crude 4,7-DCQ->Purification Recrystallization or Sublimation Quality Control Quality Control Purification->Quality Control Purity > 99% Final Product Final Product Quality Control->Final Product

Caption: Figure 1: Industrial Production Workflow for this compound.

Gould-Jacobs Reaction Pathway for this compound Figure 2: Gould-Jacobs Reaction Pathway for this compound m-chloroaniline m-chloroaniline Enamine Enamine Intermediate m-chloroaniline->Enamine DEEM Diethyl ethoxymethylenemalonate DEEM->Enamine Cyclized_Ester Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate Enamine->Cyclized_Ester Thermal Cyclization Carboxylic_Acid 7-chloro-4-hydroxyquinoline-3-carboxylic acid Cyclized_Ester->Carboxylic_Acid Saponification (NaOH) Hydroxyquinoline 7-chloro-4-hydroxyquinoline Carboxylic_Acid->Hydroxyquinoline Decarboxylation (Heat) DCQ This compound Hydroxyquinoline->DCQ Chlorination (POCl3)

Caption: Figure 2: Gould-Jacobs Reaction Pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis and for the final product purification.

Table 1: Synthesis Process Parameters

StepKey ReactantsSolventTemperature (°C)Time (h)Yield (%)
Condensation m-chloroaniline, Diethyl ethoxymethylenemalonateNone1002>95 (intermediate)
Thermal Cyclization Enamine intermediateDiphenyl ether or Dowtherm A250290-96 (intermediate)[1]
Saponification Quinoline ester10% Aqueous NaOHReflux1-2Nearly quantitative
Decarboxylation & Chlorination 7-chloro-4-hydroxyquinoline-3-carboxylic acid, Phosphorus oxychlorideDiphenyl ether or Dowtherm A135-140289 (of 4,7-DCQ)[1]

Table 2: Purification Parameters and Final Product Specifications

Purification MethodSolvent/ConditionsPurity AchievedYield (%)
Recrystallization Anhydrous Ethanol>99%[2]86-90[2]
Recrystallization Skellysolve BHigh55-60[3]
Sublimation Vacuum (>0.08 MPa), Molten state>99%[4]High
Final Product Specification
Appearance White to off-white crystalline powder[5]
Melting Point 81-83 °C[6]
Purity (HPLC) ≥99%[6]
4,5-dichloroquinoline isomer <1.0%[4]

Detailed Experimental Protocols

Synthesis of Crude this compound

This protocol is adapted from established industrial procedures and is suitable for pilot-scale production.[1][3]

Step 1: Condensation

  • In a suitable reactor, charge m-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 100 °C with stirring for 2 hours. The reaction is typically performed neat (without solvent). Ethanol is evolved during this step.

  • The resulting crude enamine intermediate is used directly in the next step without purification.

Step 2: Thermal Cyclization

  • In a separate reactor equipped with a reflux condenser, heat diphenyl ether or Dowtherm A to 250 °C.

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent.

  • Maintain the temperature at 250 °C for 2 hours to effect cyclization. The product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate from the solution upon cooling.

  • Cool the mixture and filter to isolate the cyclized ester. Wash the filter cake with a non-polar solvent like heptane (B126788) or Skellysolve B to remove the high-boiling solvent.

Step 3: Saponification and Impurity Control

  • Suspend the isolated ester in a 10% aqueous solution of sodium hydroxide (B78521).

  • Heat the mixture to reflux for 1-2 hours until all the solid has dissolved.

  • Cool the solution and carefully adjust the pH to 8.2-8.4 with a suitable acid (e.g., 10% sulfuric acid). This is a critical step to selectively precipitate the desired 7-chloro-4-hydroxyquinoline-3-carboxylic acid, leaving the isomeric impurity in the solution.[7]

  • Filter the precipitate and wash it with water. A slurry wash at pH 4 can be performed to remove any remaining sodium salt.[7]

Step 4: Decarboxylation and Chlorination

  • Suspend the dried 7-chloro-4-hydroxyquinoline-3-carboxylic acid in diphenyl ether or Dowtherm A in a reactor equipped for reflux and gas scrubbing.

  • Heat the mixture to reflux (around 250 °C) for 1-2 hours to effect decarboxylation, yielding 7-chloro-4-hydroxyquinoline.

  • Cool the reaction mixture to below 100 °C and slowly add phosphorus oxychloride (at least 1.1 equivalents).

  • Reheat the mixture to 135-140 °C and maintain for 2 hours.

  • Cool the reaction mixture and carefully quench by pouring it into a mixture of ice and water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to a pH of 7-8 to precipitate the crude this compound.

  • Filter the crude product, wash with water, and dry.

Purification of this compound

Method 1: Recrystallization from Ethanol [2]

  • Dissolve the crude this compound in a minimum amount of hot anhydrous ethanol.

  • If necessary, treat with activated carbon to remove colored impurities.

  • Filter the hot solution to remove any insoluble materials.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Method 2: Sublimation [4]

  • Place the crude this compound in a sublimation apparatus.

  • Apply a vacuum of at least -0.08 MPa.

  • Heat the material to maintain a molten state, allowing for continuous sublimation.

  • Collect the sublimed, high-purity this compound on a cooled probe or condenser. This method is effective at removing the 4,5-dichloroquinoline isomer.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require strict safety protocols.

  • m-Chloroaniline: A toxic and suspected carcinogen. Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic and corrosive fumes (hydrogen chloride and phosphoric acid).[8][9]

    • Always handle in a chemical fume hood.

    • Wear acid-resistant gloves, clothing, and full-face protection.[10]

    • Ensure that all equipment is dry before use.

    • Have an appropriate quenching agent and a spill kit readily available.

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]

  • Diphenyl ether/Dowtherm A: High-boiling point liquids. Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area.

  • General Precautions:

    • All reactions should be carried out in appropriate chemical reactors with proper temperature and pressure monitoring.

    • Emergency eyewash stations and safety showers must be readily accessible.[10]

    • Personnel should be thoroughly trained in the handling of all chemicals and emergency procedures.

Impurity Profile and Control

The primary impurity of concern in the industrial synthesis of this compound is the positional isomer, 4,5-dichloroquinoline.[4] The formation of this isomer arises from the cyclization of the enamine intermediate at the alternative ortho position of the aniline (B41778) ring.

Control Strategy:

The most effective method for controlling the level of the 4,5-dichloroquinoline isomer is through careful pH control during the workup of the saponification step.[7] By precipitating the desired 7-chloro-4-hydroxyquinoline-3-carboxylic acid at a pH of 8.2-8.4, the more acidic 5-chloro isomer remains in the solution. This fractional precipitation is a key process control point for ensuring the high purity of the final product.

Further purification by sublimation is also highly effective at reducing the 4,5-dichloroquinoline content to below 0.5%.[4] Regular in-process monitoring by HPLC is recommended to ensure that the impurity levels are within the acceptable limits.

References

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Purity Analysis of 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details validated analytical methods for the determination of purity and impurity profiling of 4,7-dichloroquinoline, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs)[1]. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is presented for the quantification of this compound and its degradation products. Additionally, a complementary Gas Chromatography-Mass Spectrometry (GC-MS) method is described for the identification and quantification of volatile and semi-volatile impurities. This document provides comprehensive experimental protocols, method validation data, and results from forced degradation studies, making it a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a critical starting material in the manufacturing of various antimalarial drugs, including chloroquine, amodiaquine, and hydroxychloroquine[1]. The purity of this intermediate is paramount as any impurities can be carried over to the final drug product, potentially affecting its safety and efficacy. Therefore, robust and reliable analytical methods are essential for monitoring the purity of this compound and for identifying any process-related or degradation impurities.

This application note provides two orthogonal analytical techniques, HPLC-UV and GC-MS, for a comprehensive purity assessment of this compound. The HPLC method is designed to be stability-indicating, capable of separating the main component from its degradation products formed under various stress conditions. The GC-MS method offers high sensitivity and specificity for the analysis of volatile and semi-volatile organic impurities.

Experimental

Materials and Reagents
  • This compound reference standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Phosphoric acid (AR grade)

  • Sodium hydroxide (B78521) (AR grade)

  • Hydrochloric acid (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Dichloromethane (B109758) (GC grade)

  • Helium (99.999% purity)

Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an autosampler.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method was developed and validated for the purity analysis of this compound.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of 1.0 mg/mL.

Method Validation Summary

The HPLC method was validated according to ICH guidelines. The validation parameters are summarized in the table below.

Validation ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Specificity No interference from blank and known impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A GC-MS method was developed for the identification and quantification of volatile and semi-volatile impurities.

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Temperature Program Initial 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40 - 450 amu
Standard and Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound and any known volatile impurities in dichloromethane at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve approximately 10 mg of the this compound sample in 1 mL of dichloromethane.

Forced Degradation Studies

Forced degradation studies were performed on this compound to demonstrate the stability-indicating nature of the HPLC method. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Forced Degradation Protocol
Stress ConditionProcedure
Acid Hydrolysis 1 mL of 1 mg/mL sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours. Neutralized with 1N NaOH.
Base Hydrolysis 1 mL of 1 mg/mL sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours. Neutralized with 1N HCl.
Oxidative Degradation 1 mL of 1 mg/mL sample solution + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.
Thermal Degradation Solid sample kept in a hot air oven at 105°C for 48 hours.
Photolytic Degradation Solid sample exposed to UV light (254 nm) and visible light in a photostability chamber.
Results of Forced Degradation

The HPLC analysis of the stressed samples showed significant degradation under acidic, basic, and oxidative conditions, with minor degradation under thermal and photolytic stress. The method was able to successfully separate the main peak from all degradation products.

Stress Condition% Degradation
Acid Hydrolysis ~15%
Base Hydrolysis ~20%
Oxidative Degradation ~12%
Thermal Degradation < 5%
Photolytic Degradation < 5%

Impurity Profiling

The synthesis of this compound typically involves the reaction of m-chloroaniline with diethyl ethoxymethylenemalonate followed by cyclization, saponification, decarboxylation, and chlorination[2][3]. Potential process-related impurities include starting materials, intermediates, and by-products.

A known potential impurity is the isomeric 4,5-dichloroquinoline. The developed HPLC and GC-MS methods were capable of separating this isomer from the main this compound peak.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start This compound Sample dissolve Dissolve in appropriate diluent start->dissolve hplc_injection Inject into HPLC System dissolve->hplc_injection gcms_injection Inject into GC-MS System dissolve->gcms_injection hplc_separation C18 Column Separation hplc_injection->hplc_separation hplc_detection UV Detection (254 nm) hplc_separation->hplc_detection hplc_data Purity and Impurity Quantification hplc_detection->hplc_data gcms_separation DB-5ms Column Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometry Detection gcms_separation->gcms_detection gcms_data Volatile Impurity Identification gcms_detection->gcms_data

Caption: Workflow for the purity analysis of this compound.

Conclusion

The HPLC-UV and GC-MS methods presented in this application note are suitable for the comprehensive purity analysis of this compound. The HPLC method is validated to be linear, accurate, precise, and stability-indicating, making it ideal for routine quality control and stability studies. The GC-MS method provides a sensitive and specific means for the identification and quantification of volatile and semi-volatile impurities. Together, these methods provide a robust analytical toolkit for ensuring the quality of this critical pharmaceutical intermediate.

References

Application Notes and Protocols for Ultrasound-Assisted Synthesis of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of various 7-chloroquinoline (B30040) derivatives utilizing ultrasound irradiation. This methodology presents a green and efficient alternative to conventional heating methods, often resulting in shorter reaction times and high yields.

Introduction

Quinoline and its derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry and drug development due to their broad range of biological activities, including antimalarial, anticancer, and antimicrobial properties. The application of ultrasound in organic synthesis, a field known as sonochemistry, can enhance reaction rates and efficiencies through acoustic cavitation. This document outlines the ultrasound-assisted synthesis of several 7-chloroquinoline derivatives starting from the readily available 4,7-dichloroquinoline. The protocols detailed below are based on the work of Aboelnaga and El-Sayed (2018), who demonstrated the efficacy of this approach.[1][2][3]

Advantages of Ultrasound Irradiation

The use of ultrasound in the synthesis of 7-chloroquinoline derivatives offers several advantages over traditional thermal methods, aligning with the principles of "green chemistry".[2] These benefits include:

  • Reduced Reaction Times: Significant acceleration of reaction rates.

  • Improved Yields: Generally high to excellent product yields.[2]

  • Enhanced Purity: Cleaner reactions with fewer byproducts.[2]

  • Energy Efficiency: Lower energy consumption compared to prolonged heating.

Data Presentation: Synthesis of 7-Chloroquinoline Derivatives

The following table summarizes the quantitative data for the ultrasound-assisted synthesis of various 7-chloroquinoline derivatives.

Compound IDProduct NameStarting MaterialsTime (min)Temperature (°C)Yield (%)
2 N-(7-chloroquinolin-4-yl)-benzene-1,2-diamineThis compound, o-phenylenediamine309078
3 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamideThis compound, thiosemicarbazide309080
4 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amineThis compound, 3-amino-1,2,4-triazole309081
5 (E)-N¹-(7-chloroquinolin-4-yl)-N²-(1-(naphthalen-8-yl)ethylidene)-benzene-1,2-diamineCompound 2 , acetyl naphthalene (B1677914)309088
6 (E)-N¹-(7-chloroquinolin-4-yl)-N²-(1-(3,4-dimethoxyphenyl)ethylidene)-benzene-1,2-diamineCompound 2 , 3,4-dimethoxy acetophenone309083
7 (E)-1-(7-chloroquinolin-4-yl)-4-(1-(naphthalen-1-yl)ethylidene)thiosemicarbazideCompound 3 , acetyl naphthalene309085
8 2-(7-chloroquinolin-4-yl)-N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]hydrazinecarbothioamideCompound 3 , 3,4-dimethoxy acetophenone309089
9 3-[(7-chloroquinolin-4-yl)amino]-6-methyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-oneCompound 3 , ethyl acetoacetate (B1235776)409087

Experimental Protocols

The following are detailed methodologies for the synthesis of key 7-chloroquinoline derivatives using ultrasound irradiation.

General Procedure for the Synthesis of 1-(7-chloroquinolin-4-yl) Derivatives (Compounds 2, 3, and 4)
  • In a suitable reaction vessel, mix this compound (0.01 mol) with the appropriate amine (o-phenylenediamine, thiosemicarbazide, or 3-amino-1,2,4-triazole) (0.01 mol) in ethanol (B145695) (15 mL).

  • Place the vessel in an ultrasonic bath and reflux the mixture for 30 minutes at 90°C.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, add chloroform (B151607) (150 mL) as an organic solvent.

  • Wash the mixture with 1N NaOH (150 mL) to separate the organic layer.

  • Pour the resulting crude product into ice water.

  • Collect the solid formed by filtration and dry.

General Procedure for the Synthesis of Schiff Bases (Compounds 5, 6, 7, and 8)
  • In a 20 mL vessel, dissolve the respective 1-(7-chloroquinolin-4-yl) derivative (Compound 2 or 3 ) (0.01 mol) and the corresponding carbonyl compound (acetyl naphthalene or 3,4-dimethoxy acetophenone) (0.01 mol) in absolute ethanol.

  • Reflux the mixture in an ultrasonic bath for 30 minutes at 90°C.

  • Monitor the consumption of the starting materials by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the resulting product by preparative column chromatography to obtain the desired Schiff base in good to excellent yields.[3]

Procedure for the Synthesis of 3-[(7-chloroquinolin-4-yl)amino]-6-methyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one (Compound 9)
  • In a reaction vessel, combine 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide (Compound 3 ) (0.01 mol) and ethyl acetoacetate (0.01 mol).

  • Reflux the mixture in an ultrasonic bath for 40 minutes at 90°C.[3]

  • Cool the reaction mixture to obtain brown crystals.

  • Recrystallize the product from ethanol.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the synthetic pathways for the preparation of the 7-chloroquinoline derivatives.

Synthesis_Workflow_1 start This compound intermediate Intermediate Derivatives (Compounds 2, 3, 4) start->intermediate Ethanol, Ultrasound 30 min, 90°C amine Amine (o-phenylenediamine, thiosemicarbazide, or 3-amino-1,2,4-triazole) amine->intermediate

Caption: Synthesis of Intermediate 7-Chloroquinoline Derivatives.

Synthesis_Workflow_2 intermediate2 Compound 2 or 3 schiff_base Schiff Bases (Compounds 5, 6, 7, 8) intermediate2->schiff_base Ethanol, Ultrasound 30 min, 90°C carbonyl Carbonyl Compound (acetyl naphthalene or 3,4-dimethoxy acetophenone) carbonyl->schiff_base

Caption: Synthesis of Schiff Base Derivatives.

Synthesis_Workflow_3 intermediate3 Compound 3 final_product Compound 9 intermediate3->final_product Ultrasound 40 min, 90°C ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->final_product

Caption: Synthesis of the Thioxopyrimidinone Derivative.

References

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols and troubleshooting guidance for the recrystallization of 4,7-dichloroquinoline using hexane (B92381). It is designed for researchers, scientists, and drug development professionals to address common challenges and ensure successful purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound with hexane, offering potential causes and solutions in a question-and-answer format.

Q1: I've added hot hexane to my crude this compound, but it's not dissolving. What should I do?

A1: This indicates that the solvent volume is insufficient or the temperature is not high enough. This compound is poorly soluble in non-polar solvents like hexane at room temperature, but its solubility increases with temperature.[1]

Troubleshooting Steps:

  • Increase Solvent Volume: Gradually add more hot hexane to the mixture until the solid dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[2]

  • Ensure Proper Temperature: Make sure the hexane is heated to its boiling point (approximately 69 °C) before and during addition to the crude product. A hot plate with a magnetic stirrer is recommended for maintaining the temperature.

Q2: My dissolved this compound solution has cooled, but no crystals have formed. What is the problem?

A2: The absence of crystal formation can be due to several factors, including insufficient supersaturation or a lack of nucleation sites.[2]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.[2]

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a seed for crystal growth.[2]

  • Increase Concentration: If nucleation induction is unsuccessful, it may be that too much solvent was added. Gently heat the solution to evaporate a small amount of hexane and then allow it to cool again.

  • Patience: Crystallization can sometimes be a slow process. Allow the solution to stand undisturbed for an extended period.[3]

Q3: Instead of crystals, an oil has formed at the bottom of my flask. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. The melting point of this compound is 87 °C.[4]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot hexane to decrease the saturation point and then allow it to cool slowly.[2][5]

  • Slower Cooling: A rapid temperature drop can promote oiling out. Insulate the flask to encourage gradual cooling.[5]

Q4: My recrystallization yielded a very low amount of pure product. How can I improve the yield?

A4: A low yield can result from using too much solvent, incomplete precipitation, or transferring the product before it has fully crystallized.[2] A reported yield for recrystallization of this compound from hexane is 65%.[6]

Troubleshooting Steps:

  • Minimize Solvent: Use the absolute minimum amount of boiling hexane required to dissolve the crude product.[2]

  • Thorough Cooling: Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize precipitation before filtration.[2]

  • Recover from Mother Liquor: A significant amount of the compound may remain in the filtrate (mother liquor). The solvent from the mother liquor can be partially evaporated to obtain a second crop of crystals.[2]

Q5: The crystals that formed are very fine needles or a powder. Is this acceptable?

A5: While this indicates pure product has been isolated, the formation of very small crystals can be a result of the solution cooling too quickly, which can sometimes trap impurities.[2][5]

Troubleshooting Steps:

  • Slow Down the Cooling Rate: To obtain larger, more well-defined crystals, slow down the cooling process. This can be achieved by insulating the flask or allowing it to cool to room temperature on the benchtop before placing it in an ice bath.[2][5]

Quantitative Data Summary

ParameterValueReference
SolventHexane[6]
Yield65%[6]
Purity (by GC)99.5%[6]

Experimental Protocol: Recrystallization of this compound using Hexane

This protocol outlines the step-by-step procedure for the purification of this compound by recrystallization from hexane.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • In a separate beaker, heat hexane to its boiling point (~69 °C) on a hot plate.

    • Add the minimum amount of boiling hexane to the Erlenmeyer flask containing the crude product to completely dissolve it. Use a magnetic stirrer to aid dissolution.

  • Hot Filtration (Optional):

    • If any insoluble impurities are present in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time to allow for the formation of well-defined crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Experimental Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude this compound add_hexane Add minimum boiling hexane crude_product->add_hexane dissolved_solution Saturated hot solution add_hexane->dissolved_solution hot_filtration Hot Filtration (optional) dissolved_solution->hot_filtration Insoluble impurities present clear_solution Clear hot solution dissolved_solution->clear_solution No insoluble impurities hot_filtration->clear_solution slow_cool Slowly cool to room temperature clear_solution->slow_cool ice_bath Cool in ice bath slow_cool->ice_bath crystal_slurry Crystal slurry ice_bath->crystal_slurry vacuum_filtration Vacuum Filtration crystal_slurry->vacuum_filtration wash_crystals Wash with cold hexane vacuum_filtration->wash_crystals dry_crystals Dry purified crystals wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product

Caption: Recrystallization workflow for this compound using hexane.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 4,7-dichloroquinoline. The C4 position of the quinoline (B57606) ring is susceptible to nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom, making this a common and crucial reaction in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for a nucleophilic substitution reaction on this compound?

A1: The general workflow involves the reaction of this compound with a suitable nucleophile, often in the presence of a solvent and sometimes a base or catalyst. The reaction can be performed under conventional heating, microwave irradiation, or ultrasound conditions.[1][2] Following the reaction, the product is isolated and purified using standard techniques like precipitation, extraction, and chromatography.[1]

A typical laboratory procedure under conventional heating is as follows:

  • Dissolve this compound (1.0 equivalent) in an appropriate solvent in a round-bottom flask.

  • Add the nucleophile (typically 1.0-1.5 equivalents).

  • If required, add a base.

  • Heat the mixture to the desired temperature (e.g., 70-130°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration if it precipitates, or by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

G start Start reagents Combine this compound, nucleophile, solvent, and base (optional) start->reagents reaction Heat Reaction Mixture (Conventional, Microwave, or Ultrasound) reagents->reaction monitor Monitor Reaction (e.g., TLC) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Cooling, Precipitation/Extraction) monitor->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification product Final Product purification->product

Figure 1: General experimental workflow for nucleophilic substitution on this compound.

Q2: Which position on this compound is more reactive towards nucleophiles?

A2: The C4 position is significantly more reactive towards nucleophilic aromatic substitution than the C7 position. This regioselectivity is attributed to the electron-withdrawing nature of the quinoline nitrogen, which makes the C4 carbon more electron-deficient and thus more susceptible to nucleophilic attack.[1][4]

Q3: What are the common solvents and bases used in this reaction?

A3: The choice of solvent and base is critical and depends on the nucleophile and reaction conditions.

  • Solvents: Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are commonly used, especially for microwave-assisted reactions.[2][5] Alcohols such as ethanol (B145695) are also frequently employed, particularly in conventional heating methods.[6][7][8]

  • Bases: The necessity of a base depends on the nucleophile. For primary amines, a base may not be required.[1][2] For secondary amines or less reactive nucleophiles like anilines, an auxiliary base is often needed to neutralize the HCl generated during the reaction.[2][5] Common bases include potassium carbonate (K2CO3), triethylamine (B128534) (Et3N), and sodium hydroxide (B78521) (NaOH).[2][7][8][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Low Reactivity of Nucleophile: Electron-poor or sterically hindered nucleophiles may react slowly.- Increase the reaction temperature and/or prolong the reaction time.[10] - Consider using microwave irradiation to enhance the reaction rate.[2][5] - A stronger base might be required for less reactive nucleophiles.[2]
2. Decomposition of Reactants or Products: High temperatures or prolonged reaction times can lead to degradation.- Monitor the reaction closely by TLC to avoid over-running the reaction. - If possible, use a lower reaction temperature for a longer period.
3. Poor Solvent Choice: The solvent may not be suitable for the specific reactants.- Screen different solvents. For instance, DMSO has been shown to be more effective than ethanol or acetonitrile (B52724) in some microwave-assisted reactions.[2][5]
Formation of Multiple Products/Side Reactions 1. Reaction at the C7 Position: Although less reactive, substitution at C7 can occur under harsh conditions.- Optimize reaction conditions (temperature, time) to favor substitution at C4.
2. Dimerization or Polymerization: This can occur, especially with bifunctional nucleophiles.- Use a large excess of the nucleophile to favor the desired monosubstituted product.
Difficulty in Product Purification 1. Incomplete Reaction: Presence of unreacted this compound.- Ensure the reaction has gone to completion by TLC monitoring.[1] If necessary, extend the reaction time or increase the temperature.
2. Product is highly soluble in the work-up solvent. - For aqueous work-ups, adjust the pH to precipitate the product if it has basic or acidic functional groups. - Extract with a different organic solvent.
3. Co-elution with impurities during chromatography. - Try different solvent systems (eluents) for column chromatography. - Consider recrystallization from a suitable solvent as an alternative or additional purification step.[1]

Experimental Protocols & Data

The following tables summarize various reaction conditions for the nucleophilic substitution on this compound with different types of nucleophiles.

Table 1: Reaction with Amines (Conventional Heating)

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Ethane-1,2-diamineNeat-80 then 1301 then 7-[3]
N,N-dimethyl-propane-1,3-diamineNeat-1308-[3]
MorpholineDMFK2CO31202492[9]
Various aminesPhenol-140-1554-6-[11]

Table 2: Reaction with Amines (Microwave-Assisted)

NucleophileSolventBaseTemperature (°C)Time (min)Yield (%)Reference
Alkyl/ArylaminesDMSOVaries140-18020-3080-95[2][5]

Table 3: Reaction with Thiols

NucleophileSolventBaseTemperature (°C)TimeYield (%)Reference
HydroxyalkylthiolsEthanolTriethylamine805 days52-65[8]
ThioureaEthanol-Reflux4-[6]

Table 4: Reaction with Other Nucleophiles (Ultrasound-Assisted)

NucleophileSolventTemperature (°C)Time (min)Yield (%)Reference
3-Amino-1,2,4-triazoleEthanol903078-89[4]

Signaling Pathways and Logical Relationships

The 4-aminoquinoline (B48711) derivatives synthesized through this reaction, such as chloroquine, are well-known antimalarial agents. Their mechanism of action involves the inhibition of hemozoin biocrystallization in the digestive vacuole of the malaria parasite. This leads to the accumulation of toxic free heme, which ultimately results in the parasite's death.[1]

G drug 4-Aminoquinoline Drug (e.g., Chloroquine) vacuole Parasite Digestive Vacuole drug->vacuole Accumulates in heme_polymerization Heme Polymerization (Detoxification) drug->heme_polymerization Inhibits vacuole->heme_polymerization Site of hemozoin Hemozoin (Non-toxic) heme_polymerization->hemozoin free_heme Toxic Free Heme Accumulation heme_polymerization->free_heme Leads to parasite_death Parasite Death free_heme->parasite_death

Figure 2: Mechanism of action of 4-aminoquinoline antimalarials.

References

Strategies to improve yield in large-scale 4,7-dichloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of large-scale 4,7-dichloroquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely adopted method for large-scale synthesis is the Gould-Jacobs reaction, which starts from m-chloroaniline and diethyl ethoxymethylenemalonate.[1][2] This multi-step process involves the formation of an anilinoacrylate intermediate, followed by thermal cyclization, saponification, decarboxylation, and final chlorination.[3][4] This route is well-established and has been utilized for the production of thousands of pounds of this compound.[5]

Q2: What are the critical process parameters that influence the overall yield?

A2: Key parameters impacting yield include the purity of starting materials, reaction temperature and time at each step, and the efficiency of the final chlorination and purification steps.[5][6] For instance, the purity of m-chloroaniline and ethyl ethoxymethylenemalonate is crucial for a clean initial reaction.[5] The high temperatures required for cyclization must be carefully controlled to prevent side reactions.[7]

Q3: What are the typical yields for each step of the Gould-Jacobs synthesis?

A3: The expected yields for the key steps in the synthesis of this compound are summarized in the table below.

StepProductTypical Yield (%)
1. CondensationDiethyl (m-chloroanilino)methylenemalonate85-95%[5][8]
2. CyclizationEthyl 7-chloro-4-hydroxyquinoline-3-carboxylate90-96%[3]
3. Saponification7-Chloro-4-hydroxyquinoline-3-carboxylic acid85-98%[8]
4. Decarboxylation7-Chloro-4-hydroxyquinoline~98-99%[9]
5. ChlorinationThis compound (crude)66-87%[5][9]
6. RecrystallizationPure this compound55-60% (overall from acid)[5]

Q4: How can the formation of the 4,5-dichloroquinoline (B128104) regioisomer be minimized?

A4: The formation of the undesired 4,5-dichloroquinoline isomer is a known challenge.[10][11] Controlling the pH during the precipitation of the precursor, 7-chloro-4-hydroxyquinoline-3-carboxylic acid, can help in separating the isomers. It has been observed that adjusting the pH to 8.2 during the workup can lead to the selective precipitation of the desired 4,7-isomer, leaving the 4,5-isomer in the solution.[11]

Troubleshooting Guide

Issue 1: Low yield in the initial condensation step (formation of diethyl (m-chloroanilino)methylenemalonate).

  • Potential Cause: Impure starting materials.

    • Solution: Ensure the m-chloroaniline is distilled before use.[5] The purity of ethyl ethoxymethylenemalonate is also critical; material with a refractive index (n2D) greater than 1.4600 is recommended.[5]

  • Potential Cause: Incomplete reaction.

    • Solution: The reaction is typically heated on a steam bath for one hour to allow for the evolution of ethanol (B145695), indicating the progress of the reaction.[8] Ensure adequate heating and reaction time.

Issue 2: Poor yield during the thermal cyclization to form the quinoline (B57606) ester.

  • Potential Cause: Suboptimal reaction temperature.

    • Solution: This step requires high temperatures, typically around 250 °C.[3][12] Using a high-boiling inert solvent like Dowtherm A (a mixture of biphenyl (B1667301) and diphenyl ether) or diphenyl ether is crucial.[5][7] The temperature should be high enough to drive the intramolecular cyclization.[6]

  • Potential Cause: Side reactions at high temperatures.

    • Solution: While high temperatures are necessary, prolonged heating can lead to degradation.[7] It is important to monitor the reaction and avoid unnecessarily long reaction times. A thorough time-temperature study can help optimize the yield.[6]

Issue 3: Incomplete decarboxylation of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Potential Cause: Presence of water.

    • Solution: The acid does not need to be perfectly dry, but care should be taken to remove water during the decarboxylation in boiling Dowtherm A.[5] Passing a stream of nitrogen through the reaction mixture can help in removing water.[5]

  • Potential Cause: Insufficient temperature or time.

    • Solution: The decarboxylation is typically carried out by boiling in Dowtherm A for about an hour.[5] Ensure the temperature is maintained at the boiling point of the solvent (around 250 °C).

Issue 4: Low yield or impure product in the final chlorination step.

  • Potential Cause: Inefficient chlorination.

    • Solution: Phosphorus oxychloride (POCl₃) is the standard reagent for this step. The reaction is typically heated to 135-140 °C for one hour.[5] Ensure a sufficient excess of POCl₃ is used.

  • Potential Cause: Difficulties in product isolation and purification.

    • Solution: The crude product is often precipitated by neutralizing the acidic reaction mixture with a base like sodium hydroxide (B78521).[5] Thorough washing of the precipitate with water is necessary.[5] Recrystallization from a suitable solvent like Skellysolve B, ethanol, or methanol (B129727) is a common method for purification.[5][10] Sublimation has also been reported as an effective purification technique to remove isomers.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction

This protocol is a generalized procedure based on established methods.[3][5]

  • Condensation: React m-chloroaniline with a slight excess of diethyl ethoxymethylenemalonate. Heat the mixture on a steam bath for 1-2 hours until the evolution of ethanol ceases.

  • Cyclization: In a separate flask, heat Dowtherm A to its boiling point (approx. 250 °C). Add the product from the previous step to the boiling Dowtherm A and continue heating for 1 hour. Cool the mixture, and the cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will crystallize. Filter and wash the solid.

  • Saponification: Mix the ester with a 10% aqueous sodium hydroxide solution and reflux until the solid completely dissolves (approximately 1 hour).

  • Acidification: Cool the saponification mixture and acidify with concentrated hydrochloric acid to precipitate 7-chloro-4-hydroxyquinoline-3-carboxylic acid. Collect the solid by filtration and wash with water.

  • Decarboxylation: Suspend the carboxylic acid in Dowtherm A and boil for 1 hour under a nitrogen stream to effect decarboxylation, yielding 7-chloro-4-hydroxyquinoline.

  • Chlorination: Cool the solution and add phosphorus oxychloride. Heat the mixture to 135-140 °C for 1 hour.

  • Workup and Purification: Cool the reaction mixture and pour it into a separatory funnel. Extract the product with 10% hydrochloric acid. Cool the combined acid extracts and neutralize with 10% sodium hydroxide to precipitate the crude this compound. Collect the solid, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., Skellysolve B).

Visualizations

Gould_Jacobs_Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product m_chloroaniline m-Chloroaniline condensation 1. Condensation (Steam Bath, 1-2h) m_chloroaniline->condensation deem Diethyl Ethoxymethylenemalonate deem->condensation cyclization 2. Thermal Cyclization (Dowtherm A, ~250°C, 1h) condensation->cyclization Anilinoacrylate Intermediate saponification 3. Saponification (10% NaOH, Reflux, 1h) cyclization->saponification Quinoline Ester decarboxylation 4. Decarboxylation (Dowtherm A, ~250°C, 1h) saponification->decarboxylation Quinoline Carboxylic Acid chlorination 5. Chlorination (POCl₃, 135-140°C, 1h) decarboxylation->chlorination 7-Chloro-4-hydroxyquinoline product This compound chlorination->product

Caption: Workflow for the large-scale synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of this compound cause1 Impure Starting Materials issue->cause1 cause2 Suboptimal Cyclization Temp. issue->cause2 cause3 Incomplete Decarboxylation issue->cause3 cause4 Inefficient Chlorination/Purification issue->cause4 solution1 Distill m-chloroaniline Check DEEM purity (n2D > 1.4600) cause1->solution1 addresses solution2 Use high-boiling solvent (e.g., Dowtherm A) Ensure temp is ~250°C cause2->solution2 addresses solution3 Remove water (N₂ stream) Ensure sufficient heating time and temp cause3->solution3 addresses solution4 Use excess POCl₃ Optimize purification (recrystallization/sublimation) cause4->solution4 addresses

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Identifying and minimizing side products in the synthesis of chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of chloroquine (B1663885).

Troubleshooting Guides

Problem 1: Low Yield of Chloroquine Base After Condensation Reaction

Question: My condensation reaction of 4,7-dichloroquinoline with N¹,N¹-diethylpentane-1,4-diamine (novaldiamine) resulted in a low yield of the crude chloroquine base. What are the possible causes and how can I improve the yield?

Answer:

Several factors can contribute to a low yield of chloroquine base. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The condensation reaction requires sufficient time and temperature to proceed to completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is heated to reflux (typically around 130-140°C) for several hours until the starting materials are consumed.[1] A patent suggests a reaction temperature of 133-138°C.

  • Suboptimal Reaction Conditions: The choice of solvent and the presence of additives can significantly impact the reaction rate and yield.

    • Recommendation: Phenol is often used as a solvent and catalyst in this reaction.[2] Alternatively, isopropanol (B130326) can be used as a solvent in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl generated. One patented process utilizes isopropanol as a solvent with sodium sulfite (B76179) and DIPEA.

  • Side Reactions: At elevated temperatures, side reactions can consume the starting materials and reduce the yield of the desired product.

    • Recommendation: While high temperatures are necessary, excessively high temperatures or prolonged reaction times can lead to degradation. A controlled heating profile is recommended. One synthetic method suggests a reaction temperature of 180°C.[3] It is a balance to drive the reaction to completion while minimizing degradation.

  • Work-up Losses: The extraction process to isolate the crude chloroquine base can be a source of product loss.

    • Recommendation: After the reaction, the mixture should be poured into water and the pH adjusted to be alkaline (pH > 10) with a sodium hydroxide (B78521) solution to ensure the chloroquine base is in its free form. Use an appropriate organic solvent like isopropyl acetate (B1210297) or toluene (B28343) for extraction. Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.

Problem 2: High Levels of Impurities in the Crude Chloroquine Product

Question: My crude chloroquine product shows significant impurities upon analysis. What are the common side products and how can I minimize their formation?

Answer:

Common impurities in chloroquine synthesis include unreacted starting materials, and side products from competing reactions. Key impurities to monitor are Desethylchloroquine and Didesethylchloroquine. The formation of these is often linked to the reaction conditions.

  • Unreacted this compound: This indicates an incomplete reaction.

    • Troubleshooting: As mentioned in Problem 1, ensure sufficient reaction time and temperature. Using a slight excess of the more volatile reactant, N¹,N¹-diethylpentane-1,4-diamine, can help drive the reaction to completion.

  • Formation of Desethylchloroquine and Didesethylchloroquine: These impurities arise from the de-ethylation of the diethylamino group on the side chain. This is more likely to occur at very high temperatures.

    • Troubleshooting: Carefully control the reaction temperature. While a high temperature is required, avoid exceeding the optimal range (130-180°C, depending on the specific protocol) for extended periods.

  • Formation of 7-chloro-4-hydroxyquinoline: This can occur if there is moisture in the reaction mixture, leading to the hydrolysis of this compound.

    • Troubleshooting: Ensure all reactants and solvents are anhydrous. The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

A crucial step to obtaining high-purity chloroquine is the purification of the crude chloroquine base before the final salt formation. A patented method emphasizes adding a recrystallization step for the intermediate chloroquine to prevent impurities from being carried over to the final product.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in chloroquine synthesis?

A1: The most frequently encountered side products in chloroquine synthesis include:

  • Desethylchloroquine: Chloroquine with one of the ethyl groups on the side chain's tertiary amine removed.

  • Didesethylchloroquine: Chloroquine with both ethyl groups on the side chain's tertiary amine removed.

  • 7-chloro-4-hydroxyquinoline: Formed from the hydrolysis of the starting material, this compound.

  • Unreacted starting materials: this compound and N¹,N¹-diethylpentane-1,4-diamine.

Q2: How can I effectively remove these impurities?

A2: A multi-step purification process is recommended:

  • Alkaline Work-up: After the condensation reaction, an alkaline wash (e.g., with NaOH solution) removes acidic impurities and converts any chloroquine salts to the free base.

  • Solvent Extraction: Extraction with an organic solvent separates the chloroquine base from water-soluble impurities.

  • Recrystallization of Chloroquine Base: This is a critical step. Recrystallizing the crude chloroquine base from a suitable solvent (e.g., petroleum ether or ethanol) can significantly increase its purity before proceeding to the final salt formation.[2]

  • Final Salt Formation and Recrystallization: The purified chloroquine base is then reacted with phosphoric acid to form chloroquine phosphate (B84403), which can be further purified by recrystallization from a suitable solvent like ethanol.

Q3: What analytical methods are recommended for identifying and quantifying impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for the analysis of chloroquine and its impurities.[4][5] A validated HPLC method can separate and quantify chloroquine from its related compounds. Key parameters for an HPLC method include the type of column (typically a C18 column), the mobile phase composition, flow rate, and UV detection wavelength (often around 254 nm or 343 nm).[5]

Q4: Can reaction temperature influence the formation of side products?

A4: Yes, reaction temperature is a critical parameter. While a high temperature is necessary to drive the condensation reaction, excessive heat can lead to the formation of degradation products, including desethylated impurities. It is essential to maintain the temperature within the recommended range for the specific protocol being followed.

Data Presentation

Table 1: Impact of Recrystallization on Chloroquine Purity and Yield

StepProductSolvent for RecrystallizationYield (%)Purity by HPLC (%)Reference
CondensationCrude Chloroquine Base--Not Reported[2]
Recrystallization 1Purified Chloroquine BasePetroleum Ether80.7 - 89.996.78 - 98.26[2]
SalificationCrude Chloroquine Phosphate--Not Reported[2]
Recrystallization 2High-Purity Chloroquine PhosphateEthanol70.7 - 80.397.13 - 98.44[2]

Experimental Protocols

Protocol 1: Synthesis of High-Purity Chloroquine Phosphate

This protocol is adapted from a patented method emphasizing purification of the intermediate.[2]

Step 1: Condensation

  • In a reaction vessel, combine this compound and phenol.

  • Heat the mixture to 80-90°C with stirring.

  • Slowly add N¹,N¹-diethylpentane-1,4-diamine and di-n-propylamine.

  • Pressurize the reactor (e.g., to 1.4 atm) and continue the reaction.

  • After the reaction is complete (monitor by TLC or HPLC), cool the mixture and dilute with dichloromethane.

Step 2: Work-up and Isolation of Crude Chloroquine Base

  • Adjust the pH of the reaction mixture to 8-9 with a 10% sodium hydroxide solution.

  • Perform a liquid-liquid extraction. Separate the organic layer.

  • Wash the organic layer with water.

  • Concentrate the organic layer under reduced pressure to obtain the crude chloroquine base.

Step 3: Purification of Chloroquine Base by Recrystallization

  • Dissolve the crude chloroquine base in a minimal amount of hot petroleum ether.

  • Cool the solution in an ice-water bath with stirring to induce crystallization.

  • Filter the crystals and dry them to obtain purified chloroquine base.

Step 4: Salification and Final Purification

  • Dissolve the purified chloroquine base in ethanol.

  • Add phosphoric acid dropwise while maintaining the temperature.

  • Allow the chloroquine phosphate to crystallize.

  • Filter the crude chloroquine phosphate.

  • Recrystallize the crude chloroquine phosphate from hot ethanol.

  • Cool the solution in an ice-water bath to maximize crystal formation.

  • Filter the high-purity chloroquine phosphate crystals and dry them.

Protocol 2: HPLC Method for Impurity Profiling of Chloroquine Phosphate

This method is based on established pharmacopeial methods.[4][6]

  • Column: Ascentis Express C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 1.4 g/L dibasic sodium phosphate in water, pH adjusted to 3.0 with phosphoric acid) and methanol (B129727) containing 0.4% triethylamine (B128534) (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the chloroquine phosphate sample in the mobile phase to a concentration of approximately 2.0 mg/mL.

  • System Suitability: A solution containing known impurities (e.g., Chloroquine Related Compounds A, D, E, G) should be used to verify the resolution and performance of the chromatographic system.

Mandatory Visualization

Chloroquine_Synthesis_Workflow cluster_synthesis Step 1: Synthesis cluster_purification Step 2: Purification cluster_salification Step 3: Salification & Final Purification start This compound + N¹,N¹-diethylpentane-1,4-diamine condensation Condensation Reaction (e.g., 130-180°C, with Phenol or Base) start->condensation crude_chloroquine Crude Chloroquine Base condensation->crude_chloroquine recrystallization_base Recrystallization of Base (e.g., from Petroleum Ether) crude_chloroquine->recrystallization_base purified_base Purified Chloroquine Base recrystallization_base->purified_base salification Salification with Phosphoric Acid purified_base->salification crude_phosphate Crude Chloroquine Phosphate salification->crude_phosphate recrystallization_phosphate Recrystallization of Phosphate (e.g., from Ethanol) crude_phosphate->recrystallization_phosphate final_product High-Purity Chloroquine Phosphate recrystallization_phosphate->final_product Side_Product_Formation cluster_main_reaction Main Reaction cluster_side_reactions Side Reactions reactants This compound + N¹,N¹-diethylpentane-1,4-diamine chloroquine Chloroquine reactants->chloroquine Condensation moisture Moisture high_temp High Temperature desethyl Desethylchloroquine high_temp->desethyl De-ethylation hydroxy 7-chloro-4-hydroxyquinoline moisture->hydroxy Hydrolysis of This compound didesethyl Didesethylchloroquine desethyl->didesethyl Further De-ethylation

References

Proper handling and storage procedures for 4,7-dichloroquinoline to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of 4,7-dichloroquinoline to ensure its stability for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and strong oxidizing agents. For long-term storage, refrigeration at 2-8°C is recommended.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in a suitable dry solvent. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be stored in tightly sealed vials, protected from light, at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the common signs of this compound degradation?

A3: Visual signs of degradation in solid this compound can include a change in color from off-white or pale yellow to brown, as well as a change in texture. For solutions, the appearance of precipitates or a color change can indicate degradation. In analytical techniques such as HPLC, the appearance of new peaks or a decrease in the main peak area of the active substance are clear indicators of degradation.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure and studies on similar quinoline (B57606) derivatives, the main degradation pathways for this compound are likely to be:

  • Hydrolysis: The chlorine atoms on the quinoline ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of hydroxy-derivatives.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, which may be accelerated by exposure to air or oxidizing agents.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound, helping you to identify potential causes and implement corrective actions.

Issue 1: Unexpected or inconsistent experimental results.

  • Possible Cause: Degradation of the this compound starting material.

  • Troubleshooting Steps:

    • Verify the purity of the solid compound and/or stock solution using a suitable analytical method like HPLC.

    • If degradation is confirmed, obtain a fresh batch of the compound.

    • Review your storage and handling procedures to ensure they align with the recommendations.

Issue 2: Appearance of unknown peaks in HPLC chromatograms.

  • Possible Cause: Formation of degradation products or impurities from the synthesis process.

  • Troubleshooting Steps:

    • A common impurity in the synthesis of this compound is its isomer, 4,5-dichloroquinoline. Check the retention time of this potential impurity if a standard is available.

    • Degradation products may include mono- or di-hydroxylated forms of this compound. Mass spectrometry (LC-MS) can be used to identify the mass of these impurities.

    • To confirm if the new peaks are due to degradation, perform a forced degradation study on a sample of known purity and compare the chromatograms.

Issue 3: Difficulty in dissolving this compound.

  • Possible Cause: Use of an inappropriate solvent or insufficient temperature.

  • Troubleshooting Steps:

    • This compound is sparingly soluble in water but has better solubility in organic solvents.

    • Increasing the temperature can improve the solubility of this compound in most solvents.

    • Refer to the solubility data table below for suitable solvents.

Quantitative Stability Data

Table 1: Summary of Forced Degradation Studies on Chloroquine

Stress ConditionReagent/ConditionDurationTemperatureDegradation Observed
Acid Hydrolysis 1 M HCl24 hours60°CSignificant Degradation
Base Hydrolysis 1 M NaOH24 hoursRoom TempSignificant Degradation
Oxidative 3% H₂O₂24 hoursRoom TempModerate Degradation
Thermal Dry Heat48 hours105°CMinor Degradation
Photolytic UV Light24 hoursRoom TempModerate Degradation

Disclaimer: This data is for Chloroquine and is intended to be illustrative. Researchers should perform their own stability studies on this compound to obtain precise data.

Table 2: Solubility of this compound

SolventSolubility
WaterInsoluble
ChloroformSoluble (50 mg/mL)
DMSOSoluble
EthanolSoluble
AcetoneSoluble
TetrahydrofuranSoluble

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile (B52724) and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve in the stock solution solvent for analysis.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a defined period.

3. Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results or Unexpected HPLC Peaks check_purity Check Purity of this compound (Solid and Stock Solution) via HPLC start->check_purity is_pure Is the compound pure? check_purity->is_pure degradation_suspected Degradation Suspected is_pure->degradation_suspected No, degradation products observed impurity_issue Impurity Issue is_pure->impurity_issue No, other impurities end_good Proceed with Experiment is_pure->end_good Yes review_procedures Review Handling and Storage Procedures degradation_suspected->review_procedures fresh_batch Obtain a Fresh Batch of Compound review_procedures->fresh_batch end_remediate Remediate and Re-evaluate fresh_batch->end_remediate identify_impurity Identify Impurity (e.g., Isomer, Degradation Product) using LC-MS impurity_issue->identify_impurity forced_degradation Perform Forced Degradation Study to Confirm Degradation Products identify_impurity->forced_degradation forced_degradation->end_remediate

Caption: Troubleshooting workflow for inconsistent results.

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (1M HCl, 60°C, 24h) start->acid base Base Hydrolysis (1M NaOH, RT, 24h) start->base oxidation Oxidation (3% H2O2, RT, 24h) start->oxidation thermal Thermal (Solid) (105°C, 48h) start->thermal photo Photolytic (Solution) (ICH Q1B, 24h) start->photo neutralize Neutralize Acid/Base Samples (if applicable) acid->neutralize base->neutralize analyze Analyze All Samples and Control by Stability-Indicating HPLC oxidation->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare Chromatograms and Identify Degradation Products analyze->compare

Troubleshooting low yields in the amination of 4,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 4,7-dichloroquinoline. The following information is designed to help overcome common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Which amination method is best for my substrate: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination?

A1: The choice between SNAr and Buchwald-Hartwig amination depends on the nucleophilicity of your amine and the desired reaction conditions.

  • SNAr is often the first choice for simple primary and secondary aliphatic amines as it is a more straightforward method that doesn't require a metal catalyst.[1] It relies on the inherent reactivity of the C4 position of the quinoline (B57606) ring.[1]

  • Buchwald-Hartwig amination is a powerful alternative, particularly for less nucleophilic amines such as anilines or for reactions that are sensitive to the higher temperatures often required for SNAr.[2][3] This palladium-catalyzed cross-coupling reaction generally offers a broader substrate scope and can proceed under milder conditions.[3][4]

Q2: Why is the amination regioselective for the C4 position over the C7 position in this compound?

A2: The substitution preferentially occurs at the C4 position due to the electronic properties of the quinoline ring. The nitrogen atom in the quinoline ring is electron-withdrawing, which makes the C4 carbon more electron-deficient and thus more susceptible to nucleophilic attack compared to the C7 position.[1][5]

Q3: My reaction is not going to completion. What are the common reasons for low conversion?

A3: Low conversion can be attributed to several factors:

  • Inactive Catalyst (Buchwald-Hartwig): The palladium catalyst may be inactive. Ensure you are using a reliable pre-catalyst or that the active Pd(0) species is being generated in situ.[6][7]

  • Inappropriate Base: The choice of base is critical and substrate-dependent.[8][9] A base that is too weak may not facilitate the reaction, while a very strong base could lead to side reactions.[6]

  • Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and influencing the catalyst's activity.[7] Common solvents include DMF, DMSO, ethanol, toluene, and dioxane.[1][8]

  • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion.[10] Microwave irradiation can sometimes be used to improve yields and shorten reaction times.[8]

Q4: What are the common side reactions I should be aware of?

A4: The most common side reactions include:

  • Hydrolysis: If water is present in the reaction mixture, this compound can hydrolyze to the corresponding 4-hydroxy-7-chloroquinoline.

  • Hydrodehalogenation: This is a side reaction where the chloro group is replaced by a hydrogen atom, leading to the formation of 7-chloroquinoline.[6] This is more common in palladium-catalyzed reactions.[6]

  • Bis-amination: In some cases, particularly with a large excess of a highly reactive amine, substitution at both the C4 and C7 positions can occur.

Q5: I am having trouble purifying my 4-amino-7-chloroquinoline product. What are the best practices?

A5: Purification can be challenging. Here are some common strategies:

  • Recrystallization: This is often the simplest method if a suitable solvent system can be found. Ethanol is a common choice.[1]

  • Column Chromatography: Silica (B1680970) gel chromatography can be effective, but be aware that some aminoquinolines can be unstable on silica.[11] It is advisable to monitor for decomposition.

  • Acid-Base Extraction: Since the product is basic, an acid-base workup can be used to separate it from non-basic impurities. The product can be extracted into an acidic aqueous solution and then precipitated by adding a base.[12]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Symptom Possible Cause Suggested Solution
Low or no product formationInsufficient reactivity of the amine.Increase the reaction temperature. Consider using a sealed tube or microwave reactor to reach higher temperatures safely.[8][11]
Poor choice of solvent.Screen different solvents. For SNAr, polar aprotic solvents like DMF or DMSO are often effective.[8] Ethanol is also a common choice.[1]
Incorrect stoichiometry.Use an excess of the amine (typically 1.2 to 2 equivalents) to drive the reaction to completion.[10]
Formation of 4-hydroxy-7-chloroquinolinePresence of water in the reaction.Ensure all reagents and solvents are anhydrous. Dry the reaction flask thoroughly before starting.
Product precipitates out of solutionLow solubility of the product.Choose a solvent in which the product has higher solubility at the reaction temperature.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
Low or no product formationInactive palladium catalyst.Use a pre-formed catalyst (e.g., a G3 or G4 pre-catalyst) for more reliable generation of the active Pd(0) species.[7] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Inappropriate ligand.The choice of phosphine (B1218219) ligand is critical. Screen different ligands (e.g., XantPhos, DavePhos, BrettPhos) to find the optimal one for your specific amine and substrate.[13]
Incorrect base.The strength and nature of the base are crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but for base-sensitive substrates, weaker bases like Cs2CO3 or K3PO4 should be considered.[6]
Significant hydrodehalogenationSide reaction is favored.This is a common side reaction, especially with primary amines.[6] Try using a more sterically hindered ligand or a different base to suppress this pathway.[6]
Reaction is sluggishAryl chloride is less reactive than bromide or iodide.Increase the catalyst loading or reaction temperature. Aryl chlorides are generally less reactive in Buchwald-Hartwig couplings.[14]

Data Presentation

Table 1: Comparison of Reaction Conditions for the SNAr of this compound with Piperazine.[15]
SolventBaseTemperature (°C)Time (h)Yield (%)
MethanolNoneReflux886
2-PropanolNoneReflux4-
IsopropanolK2CO3Reflux3695
Table 2: Effect of Solvent on Microwave-Assisted SNAr of this compound.[8]
AmineSolventTemperature (°C)Time (min)Yield (%)
Various alkylaminesDMSO140-18020-3080-95
Various alkylaminesEthanol140-18020-30Lower than DMSO
Various alkylaminesAcetonitrile140-18020-30Lower than DMSO

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) under Conventional Heating[1]
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add the amine (1.0-1.2 eq). If the amine is a salt, a base (e.g., K2CO3) may be required to liberate the free amine.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination[7]
  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XantPhos, 2.2 mol%).

  • Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., Cs₂CO₃, 1.4 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 3 mL).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Mandatory Visualization

Troubleshooting_SNAr Troubleshooting Low Yields in SNAr of this compound Start Low Yield in SNAr Reaction Q1 Is the amine sufficiently nucleophilic? Start->Q1 A1_Yes Proceed to check reaction conditions Q1->A1_Yes Yes A1_No Consider Buchwald-Hartwig amination or use a more reactive amine Q1->A1_No No Q2 Are the reaction conditions optimal? A1_Yes->Q2 A2_Yes Investigate potential side reactions Q2->A2_Yes Yes A2_No Optimize temperature, solvent, and stoichiometry Q2->A2_No No Q3 Is hydrolysis or other side reaction observed? A2_Yes->Q3 End Optimized Reaction A2_No->End A3_Yes Use anhydrous reagents and solvents Q3->A3_Yes Yes A3_No Check purity of starting materials Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Troubleshooting_Buchwald_Hartwig Troubleshooting Low Yields in Buchwald-Hartwig Amination Start Low Yield in Buchwald-Hartwig Reaction Q1 Is the catalyst system active? Start->Q1 A1_Yes Check base and solvent compatibility Q1->A1_Yes Yes A1_No Use a reliable pre-catalyst and ensure inert atmosphere Q1->A1_No No Q2 Is the base/solvent combination appropriate? A1_Yes->Q2 End Optimized Reaction A1_No->End A2_Yes Screen different phosphine ligands Q2->A2_Yes Yes A2_No Screen alternative bases (e.g., Cs2CO3, K3PO4) and solvents (e.g., toluene, dioxane) Q2->A2_No No Q3 Is hydrodehalogenation a major side product? A2_Yes->Q3 A2_No->End A3_Yes Use a more sterically hindered ligand or a different base Q3->A3_Yes Yes A3_No Verify the purity of all reagents Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.

References

Techniques to increase the solubility of 4,7-dichloroquinoline in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,7-dichloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid that is generally categorized as a poorly soluble organic compound.[1] Its solubility is highly dependent on the solvent's properties, temperature, and the pH of the medium.[1][2] While it exhibits very low solubility in water, it is more soluble in various organic solvents.[1][3]

Q2: Which common organic solvents are most effective for dissolving this compound?

A2: Based on experimental data, tetrahydrofuran (B95107) (THF) is the most effective solvent for dissolving this compound among commonly used lab solvents, followed by acetone, ethanol (B145695), and acetonitrile.[3][4][5] Water is the solvent in which it has the lowest solubility.[3]

Q3: How does temperature affect the solubility of this compound?

A3: Increasing the temperature consistently increases the solubility of this compound across all tested solvents.[3][5][6] This is a common characteristic for many organic compounds, as higher temperatures provide the energy needed to overcome the crystal lattice energy.[1]

Q4: Can adjusting the pH improve the solubility of this compound in aqueous solutions?

A4: Yes. This compound contains a basic quinoline (B57606) nitrogen atom, meaning its solubility in aqueous media is pH-dependent.[1][7] Lowering the pH (i.e., making the solution more acidic) will protonate the nitrogen atom, forming a more soluble salt. Therefore, using an acidic buffer can significantly enhance its aqueous solubility.[8]

Q5: I need to prepare a high-concentration stock solution. What is the recommended approach?

A5: For preparing a high-concentration stock solution, dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic compounds.[8][9] If DMSO is not compatible with your downstream application, consider tetrahydrofuran (THF), where this compound shows its highest solubility.[3] Always use anhydrous solvent and store the stock solution tightly sealed at -20°C or -80°C to prevent precipitation and degradation.[9]

Troubleshooting Guides

Problem: My this compound is not dissolving in the chosen solvent.

This guide provides a systematic approach to troubleshooting solubility issues.

G cluster_0 Troubleshooting Poor Solubility start Start: Compound won't dissolve check_solvent Is the solvent appropriate? (e.g., THF, Acetone, DMSO) start->check_solvent increase_temp Gently warm the solution (e.g., to 40-50°C) check_solvent->increase_temp Yes change_solvent Select a stronger solvent (e.g., switch from Ethanol to THF) check_solvent->change_solvent No sonicate Apply sonication for 10-15 minutes increase_temp->sonicate check_conc Is the concentration too high? Review solubility data. sonicate->check_conc fail Still insoluble: Re-evaluate experimental plan sonicate->fail If still insoluble reduce_conc Reduce concentration check_conc->reduce_conc Yes success Success: Homogeneous Solution check_conc->success No, concentration is appropriate reduce_conc->success change_solvent->start use_technique Employ a solubility enhancement technique use_technique->fail If techniques fail success->use_technique Need higher conc.

Caption: Troubleshooting workflow for poor this compound solubility.

Problem: My compound precipitates out of solution during my experiment or upon storage.

  • Issue: The solution was likely saturated or supersaturated. A small change in temperature, solvent evaporation, or the addition of an anti-solvent (a liquid in which the compound is less soluble) can cause precipitation.

  • Solution 1 (Temperature): Ensure the temperature of the solution is maintained. If it was heated to dissolve, it might need to be kept warm. Avoid repeated freeze-thaw cycles for stock solutions, which can cause the compound to precipitate over time.[9]

  • Solution 2 (Co-solvents): If working with a mixed solvent system (e.g., for biological assays), ensure the final concentration of the organic solvent (like DMSO) is sufficient to maintain solubility but low enough to avoid toxicity or interference in the assay (typically 1-5%).[9]

  • Solution 3 (pH): If using a buffered aqueous solution, ensure the pH remains in a range that keeps the compound ionized and soluble. Changes in pH during an experiment can lead to precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

The following table summarizes the equilibrium solubility of this compound in five common organic solvents at different temperatures. Data is converted from mole fraction solubility reported by De Fina et al. (2009) to mg/mL for practical laboratory use.[3][4][5]

Temperature (°C)Temperature (K)Water (mg/mL)Ethanol (mg/mL)Acetonitrile (mg/mL)Acetone (mg/mL)Tetrahydrofuran (mg/mL)
25.05298.20.03114.6170.8321.0569.8
30.05303.20.04141.2201.2363.8640.3
35.05308.20.05170.8235.3412.3719.1
40.05313.20.06204.6273.4467.2806.9
45.05318.20.08242.8316.0528.8904.5
50.05323.20.10286.0363.8598.01012.9
55.05328.20.13334.8416.8675.21133.0
60.05333.20.16389.8475.4761.31266.0

Conversion calculations are based on the molecular weight of this compound (198.05 g/mol )[10] and solvent densities at ~25°C: Water (0.997 g/mL), Ethanol (0.789 g/mL)[11][12], Acetonitrile (0.786 g/mL)[4][6], Acetone (0.785 g/mL)[9][13], THF (0.888 g/mL)[8][14].

Solubility Enhancement Techniques & Protocols

There are several established methods to increase the solubility of poorly soluble compounds like this compound.

G cluster_0 Solubility Enhancement Strategies cluster_physicochemical Physicochemical Modification cluster_formulation Formulation Approaches start Poorly Soluble This compound ph_adjust pH Adjustment (Acidification) start->ph_adjust Aqueous Media cosolvency Co-solvency (Solvent Blending) start->cosolvency Mixed Solvents complexation Complexation (e.g., Cyclodextrins) start->complexation Aqueous Media solid_disp Solid Dispersion (with Polymers) start->solid_disp Solid Form

Caption: Key strategies for enhancing the solubility of this compound.

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To systematically determine an effective co-solvent system to increase the solubility of this compound in a primary solvent (e.g., water or a buffer).[8][11]

Materials:

  • This compound

  • Primary solvent (e.g., Deionized water, PBS buffer)

  • Co-solvents (e.g., Ethanol, PEG 400, DMSO)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or orbital shaker

  • Analytical balance

  • HPLC or UV-Vis Spectrophotometer for quantification

Methodology:

  • Prepare Co-solvent Systems: Prepare a series of solutions with varying percentages of the co-solvent in the primary solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v of ethanol in water).

  • Add Excess Solute: Add an excess amount of this compound to a known volume of each co-solvent system in separate vials. The solid should be clearly visible.

  • Equilibration: Seal the vials tightly and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[11] An orbital shaker or magnetic stirrer can be used.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a few hours. Then, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet all undissolved solid.[9]

  • Sample Collection: Carefully collect the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter (PTFE for organic solvents, or other compatible material).

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Analysis: Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry at a predetermined λmax). This concentration represents the equilibrium solubility in that specific co-solvent system.[11]

G cluster_0 Experimental Workflow: Co-Solvent Evaluation prep 1. Prepare Co-solvent Mixtures (e.g., 10-50% EtOH) add 2. Add Excess This compound to each prep->add equil 3. Equilibrate for 24-48h at constant temperature add->equil cent 4. Centrifuge to Pellet Undissolved Solid equil->cent filter 5. Filter Supernatant (0.22 µm filter) cent->filter quant 6. Quantify Concentration (HPLC or UV-Vis) filter->quant result Result: Solubility Profile vs. Co-solvent % quant->result

Caption: Workflow for determining solubility in co-solvent systems.

Protocol 2: Solubility Enhancement via Solid Dispersion

Objective: To improve the aqueous solubility and dissolution rate of this compound by preparing a solid dispersion with a water-soluble polymer.[12][15]

Materials:

  • This compound

  • Water-soluble polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol 8000 (PEG 8000))

  • Volatile organic solvent (e.g., Ethanol, Methanol, or a mixture)

  • Rotary evaporator

  • Mortar and pestle

Methodology (Solvent Evaporation Method):

  • Dissolution: Dissolve both this compound and the chosen polymer (e.g., in a 1:1 or 1:4 drug-to-polymer weight ratio) in a sufficient amount of the volatile organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.[11]

  • Characterization & Solubility Test: Characterize the solid dispersion (e.g., using DSC to confirm an amorphous state). Determine its aqueous solubility using the general method described in Protocol 1 (steps 2-7, using water as the solvent). Compare the result to the solubility of the pure crystalline drug.

Protocol 3: Solubility Enhancement via Inclusion Complexation

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (B1172386).[13][16]

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Deionized water

  • Ethanol or DMSO (for drug stock)

  • Magnetic stirrer and stir bars

Methodology (Kneading Method):

  • Form Paste: In a mortar, add the cyclodextrin and a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a homogeneous paste.

  • Add Drug: Add the this compound to the paste, typically in a 1:1 or 1:2 molar ratio with the cyclodextrin.[9]

  • Knead: Knead the mixture thoroughly for 30-60 minutes. If the mixture becomes too dry, add a small amount of the solvent mixture to maintain a pasty consistency.[11]

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Pulverization: Grind the dried complex into a fine powder using a mortar and pestle.

  • Solubility Test: Determine the aqueous solubility of the complex using the general method described in Protocol 1 (steps 2-7, using water as the solvent) and compare it to the solubility of the pure drug.

References

Technical Support Center: Managing and Controlling Impurities in Commercial 4,7-Dichloroquinoline Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the commercial manufacturing of 4,7-dichloroquinoline.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the common commercial manufacturing routes for this compound?

The commercial production of this compound (4,7-DCQ) is primarily based on modifications of established synthetic methodologies.[1] A widely used approach is the Gould-Jacobs reaction, which involves the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, saponification, decarboxylation, and subsequent chlorination.[2] Another significant route starts from 3-chloroaniline (B41212) and condenses it with the diethyl ester of oxaloacetic acid.[3] The resulting intermediate undergoes cyclization, hydrolysis, decarboxylation, and finally chlorination with an agent like phosphorus oxychloride (POCl3) to yield 4,7-DCQ.[3][4]

Q2: What are the typical impurities observed in commercial this compound?

During the manufacturing process of this compound, several impurities can arise. The most notable and challenging impurity is the isomeric 4,5-dichloroquinoline (B128104).[5][6] Other common impurities include:

  • 4-hydroxy-7-chloroquinoline: Formed due to incomplete chlorination or hydrolysis.[5]

  • Residual starting materials: Such as m-chloroaniline.[7]

  • Over-alkylated products: Possible in subsequent derivatization reactions.[5]

  • Solvent-related byproducts: Arising from reactions with nucleophilic solvents.[5]

  • Degradation products: Resulting from harsh reaction conditions.

Troubleshooting Specific Issues

Problem 1: High levels of the 4,5-dichloroquinoline isomer detected.

Q: What causes the formation of the 4,5-dichloroquinoline isomer?

The formation of the 4,5-dichloroquinoline isomer is a known issue in the synthesis of this compound, particularly in processes starting from m-chloroaniline.[8] The cyclization step can proceed with a different regioselectivity, leading to the formation of the undesired 5-chloro isomer alongside the desired 7-chloro product.

Q: How can I minimize the formation of the 4,5-dichloroquinoline isomer during synthesis?

Controlling the reaction conditions during the cyclization step is crucial. While specific parameters can be process-dependent, careful optimization of temperature and reaction time is essential.[8] Additionally, the pH during the workup and isolation of intermediates can influence the separation of isomeric precursors, thereby affecting the purity of the final product.[8]

Q: What are the most effective methods for removing the 4,5-dichloroquinoline isomer from the final product?

Due to their similar physical properties, separating 4,5-dichloroquinoline from this compound can be challenging.[6] Recrystallization from a suitable solvent system, such as hexane (B92381) or a mixture of petroleum ether and ethyl acetate (B1210297), is a common and effective method for purifying this compound and reducing the level of the 4,5-isomer.[6][9]

Problem 2: Presence of 4-hydroxy-7-chloroquinoline in the final product.

Q: What are the primary causes of 4-hydroxy-7-chloroquinoline formation?

The presence of 4-hydroxy-7-chloroquinoline is typically due to two main reasons:

  • Incomplete Chlorination: The conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like POCl3 may not go to completion.[3][10]

  • Hydrolysis: The chlorine atom at the C-4 position is highly reactive and susceptible to hydrolysis, especially in the presence of water at elevated temperatures.[5]

Q: How can I prevent hydrolysis during the chlorination step?

To minimize hydrolysis, it is essential to use anhydrous conditions during the chlorination reaction and subsequent workup steps. The reaction temperature and time should also be carefully controlled to ensure complete conversion without promoting side reactions.[10]

Problem 3: Residual starting materials (e.g., m-chloroaniline) in the final product.

Q: What are the likely reasons for incomplete reaction or carry-over of starting materials?

Incomplete consumption of starting materials like m-chloroaniline can be attributed to several factors, including:

  • Inadequate reaction time or temperature.

  • Improper stoichiometry of reactants.

  • Poor mixing in the reactor.

  • Deactivation of reagents.

Q: What purification techniques are effective for removing residual starting materials?

Residual starting materials can often be removed through a combination of extraction and recrystallization steps. Washing the crude product with an acidic solution can help in removing basic impurities like m-chloroaniline.[7] Subsequent recrystallization will further enhance the purity of the final product.[11]

Problem 4: Unexpected peaks in the HPLC chromatogram.

Q: What are other potential process-related impurities or byproducts?

Besides the common impurities, other byproducts can be formed depending on the specific reaction conditions and raw materials used. These can include products of over-reaction, degradation products from exposure to high temperatures, or byproducts from reactions with solvents or other reagents present in the reaction mixture.[5]

Q: How can I identify unknown impurities?

Modern analytical techniques are essential for the identification and characterization of unknown impurities.[12] Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for determining the molecular weight of impurities. For complete structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[12]

Analytical & Control Strategies

Q: What are the recommended analytical methods for impurity profiling of this compound?

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the impurity profiling of this compound and its derivatives.[13][14] A well-developed HPLC method can separate and quantify the main component from its various impurities. Gas Chromatography (GC) can also be employed, particularly for volatile impurities.[8]

Q: How can I develop a robust impurity control strategy for the manufacturing process?

A robust impurity control strategy involves a multi-faceted approach:

  • Process Understanding: A thorough understanding of the manufacturing process to identify potential sources of impurities.[15]

  • Risk Management: Applying risk management principles to assess the potential impact of impurities.[15]

  • In-Process Controls (IPCs): Implementing controls at critical stages of the manufacturing process to minimize impurity formation.[16]

  • Purification Optimization: Developing and validating effective purification methods to remove impurities.[16]

  • Analytical Monitoring: Utilizing validated analytical methods for routine monitoring of impurity levels in raw materials, intermediates, and the final product.

Q: What are the regulatory considerations for controlling genotoxic impurities in this compound?

Regulatory agencies have stringent guidelines for the control of genotoxic impurities (GTIs) in pharmaceutical products due to their potential to cause DNA damage and cancer.[17] The control strategy for GTIs is guided by the Threshold of Toxicological Concern (TTC), which defines an acceptable intake level that poses a negligible carcinogenic risk.[15][18] It is crucial to assess the genotoxic potential of all impurities and implement appropriate controls to ensure they are below the acceptable limits as defined by guidelines such as ICH M7.[17]

Quantitative Data Summary

Table 1: Impact of Reaction Conditions on the Formation of 4,5-Dichloroquinoline Isomer (Illustrative)

ParameterCondition ACondition BCondition C
Cyclization Temperature 230 °C250 °C270 °C
Reaction Time 2 hours2 hours2 hours
4,5-Isomer Level (%) 2.5%1.8%3.5%

Note: This data is illustrative and intended to demonstrate the potential impact of reaction parameters on impurity formation. Actual results may vary depending on the specific process.

Table 2: Comparison of Purification Methods for this compound

Purification MethodPurity of 4,7-DCQ4,5-Isomer LevelYield
Crude Product 95.2%2.1%-
Single Recrystallization (Hexane) 98.8%0.5%85%
Column Chromatography >99.5%<0.1%70%

Note: This data is compiled from typical results and may vary based on the initial purity of the crude product and the specific conditions of the purification process.

Detailed Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This protocol provides a general framework for the analysis of impurities in this compound. Method optimization and validation are required for specific applications.

  • Column: Inertsil C8-3 (150 x 4.6 mm, 5 µm) or equivalent.[13]

  • Mobile Phase A: Buffer: Methanol (90:10). The buffer can be a phosphate (B84403) or acetate buffer at a suitable pH.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 380 nm.[13]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.

Protocol 2: Recrystallization Procedure for the Removal of 4,5-Dichloroquinoline Isomer

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as hexane, ethanol, or a mixture of petroleum ether and ethyl acetate.[6][9][11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature.

Visualizations

Impurity_Formation_Pathway cluster_synthesis 4,7-DCQ Synthesis cluster_chlorination Chlorination m-Chloroaniline m-Chloroaniline Condensation_Cyclization Condensation & Cyclization m-Chloroaniline->Condensation_Cyclization 7-Chloro-4-hydroxyquinoline 7-Chloro-4-hydroxyquinoline (Desired Intermediate) Condensation_Cyclization->7-Chloro-4-hydroxyquinoline Desired Pathway 5-Chloro-4-hydroxyquinoline 5-Chloro-4-hydroxyquinoline (Isomeric Intermediate) Condensation_Cyclization->5-Chloro-4-hydroxyquinoline Side Reaction Chlorination_Step Chlorination (POCl3) 7-Chloro-4-hydroxyquinoline->Chlorination_Step 5-Chloro-4-hydroxyquinoline->Chlorination_Step This compound This compound (Final Product) Chlorination_Step->this compound 4,5-Dichloroquinoline 4,5-Dichloroquinoline (Isomeric Impurity) Chlorination_Step->4,5-Dichloroquinoline 4-hydroxy-7-chloroquinoline 4-hydroxy-7-chloroquinoline (Hydrolysis/Incomplete Reaction) Chlorination_Step->4-hydroxy-7-chloroquinoline

Caption: Impurity formation pathway in this compound synthesis.

Troubleshooting_Workflow Start High Impurity Detected Identify_Impurity Identify Impurity (HPLC, LC-MS) Start->Identify_Impurity Isomer Is it the 4,5-isomer? Identify_Impurity->Isomer Hydrolysis_Product Is it 4-hydroxy-7- chloroquinoline? Isomer->Hydrolysis_Product No Optimize_Cyclization Optimize Cyclization (Temp, Time) Isomer->Optimize_Cyclization Yes Starting_Material Is it a residual starting material? Hydrolysis_Product->Starting_Material No Check_Chlorination Check Chlorination (Anhydrous, Temp) Hydrolysis_Product->Check_Chlorination Yes Check_Reaction_Completion Review Reaction (Stoichiometry, Time) Starting_Material->Check_Reaction_Completion Yes Improve_Workup Improve Workup/ Purification Starting_Material->Improve_Workup No Recrystallize Perform/Optimize Recrystallization Optimize_Cyclization->Recrystallize End Impurity Controlled Recrystallize->End Check_Chlorination->End Check_Reaction_Completion->Improve_Workup Improve_Workup->End

Caption: Troubleshooting workflow for high impurity levels.

Analytical_Workflow Sample Sample HPLC_Screening HPLC Screening (Impurity Detection) Sample->HPLC_Screening Impurity_Quantification Impurity Quantification (vs. Standard) HPLC_Screening->Impurity_Quantification LC_MS_Analysis LC-MS Analysis (Molecular Weight) HPLC_Screening->LC_MS_Analysis Unknown Peak Report Analysis Report Impurity_Quantification->Report Structure_Elucidation Structure Elucidation (NMR, etc.) LC_MS_Analysis->Structure_Elucidation Structure_Elucidation->Report

Caption: Analytical workflow for impurity identification and quantification.

References

Preventing the formation of quaternary ammonium salt byproducts in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting and preventing the formation of quaternary ammonium (B1175870) salt byproducts in chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a quaternary ammonium salt and why is its formation as a byproduct problematic?

A quaternary ammonium salt, often called a "quat," is a positively charged polyatomic ion with the structure [NR₄]⁺, where R represents alkyl or aryl groups.[1] Unlike primary, secondary, or tertiary amines, these cations are permanently charged, regardless of the solution's pH.[1][2] Their formation as byproducts is problematic for several reasons:

  • Purification Challenges: Their ionic nature and potential surfactant properties can complicate the isolation of the desired product, often requiring specialized purification techniques like ion exchange chromatography.

  • Altered Product Properties: The presence of these ionic impurities can change the solubility, crystallinity, and stability of the final compound.

  • Toxicity and Environmental Concerns: Many quaternary ammonium compounds exhibit biological activity and can be toxic, posing risks to human health and the environment.[3][4] Their persistence and potential to contribute to antimicrobial resistance are also of growing concern.[3][5][6]

Q2: In which common reactions are quaternary ammonium salt byproducts formed?

The most common scenario for the formation of quaternary ammonium salt byproducts is the alkylation of tertiary amines with alkyl halides, a process known as quaternization or the Menshutkin reaction.[1][2] This can occur as an undesired side reaction in processes such as:

  • N-alkylation of primary or secondary amines: If the reaction conditions are not carefully controlled, the desired secondary or tertiary amine product can be further alkylated to form the quaternary salt.

  • Reactions using tertiary amines as bases: In reactions where a tertiary amine is used as a base or catalyst in the presence of an alkylating agent, the amine itself can be alkylated.

  • Phase Transfer Catalysis (PTC): When using certain types of phase-transfer catalysts, especially at high temperatures, the catalyst itself can be alkylated by the substrate, leading to catalyst degradation and byproduct formation.[7]

Q3: How can I detect and quantify quaternary ammonium salt byproducts in my reaction mixture?

Several analytical methods can be employed to detect and quantify these byproducts:

  • Spectrophotometry: This method often involves forming an ion-pair with an anionic dye, which can then be measured. It is a rapid and convenient method suitable for routine analysis.[8][9]

  • Titration: Simple titration methods have been developed that are low-cost and accurate for determining the concentration of specific quaternary ammonium salts.[10]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for identifying and quantifying a wide range of quaternary ammonium compounds and their metabolites, even at very low concentrations.[10][11]

  • Phase Test: A simple qualitative test involves adding a small amount of the reaction mixture to a biphasic system (e.g., water and dichloromethane) containing potassium permanganate (B83412). If a quaternary ammonium salt is present, the permanganate will be transferred to the organic phase, turning it pink.[12]

Troubleshooting Guide

Issue: My reaction is producing a significant amount of a quaternary ammonium salt byproduct.

This guide will walk you through potential causes and solutions to minimize or eliminate this unwanted side reaction.

Troubleshooting_Workflow start Problem: Quaternary Ammonium Salt Byproduct Formation check_reagents Step 1: Evaluate Reagents - Is a tertiary amine used as a base? - Is the amine substrate over-alkylating? start->check_reagents check_conditions Step 2: Analyze Reaction Conditions - Temperature too high? - Reaction time too long? - Incorrect stoichiometry? check_reagents->check_conditions Reagents seem appropriate solution_reagents Solution: Reagent Modification - Use a non-nucleophilic/hindered base (e.g., DBU, DIPEA). - Consider alternative alkylating agents (e.g., dimethyl carbonate). - Use a stoichiometric amount of the alkylating agent. check_reagents->solution_reagents Reagents are the likely cause check_solvent Step 3: Assess Solvent Effects - Is the solvent highly polar? check_conditions->check_solvent Conditions seem appropriate solution_conditions Solution: Optimize Conditions - Lower the reaction temperature. - Reduce the reaction time; monitor by TLC/LCMS. - Use a precise 1:1 molar ratio of amine to alkylating agent. check_conditions->solution_conditions Conditions are the likely cause solution_solvent Solution: Change Solvent - Use a less polar solvent to slow down the SN2 quaternization reaction. check_solvent->solution_solvent Solvent is the likely cause

Caption: Troubleshooting workflow for quaternary ammonium salt byproduct formation.

Step 1: Evaluate Your Choice of Reagents

Possible Cause: The amine used (either as a substrate or a base) is readily reacting with the alkylating agent.

Solutions:

  • Change the Base: If you are using a tertiary amine like triethylamine (B128534) (TEA) as a base, it can be alkylated. Switch to a more sterically hindered or non-nucleophilic base that is less likely to undergo quaternization.

    • Recommended Alternatives: Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU), or inorganic bases like potassium carbonate (K₂CO₃).

  • Control Stoichiometry: Over-alkylation of a primary or secondary amine is a common issue.

    • Recommended Action: Use a precise 1:1 molar ratio of the amine to the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help prevent localized high concentrations that favor over-alkylation.

  • Use a Greener Alkylating Agent: Highly reactive alkylating agents like methyl iodide or dimethyl sulfate (B86663) readily form quaternary salts.

    • Recommended Alternatives: Dimethyl carbonate is considered a "green" and less aggressive methylating agent, which can reduce the rate of quaternization.[13]

Step 2: Optimize Reaction Conditions

Possible Cause: The reaction conditions (temperature, time) are too harsh, promoting the undesired quaternization reaction. The quaternization reaction, being an Sₙ2 reaction, is often accelerated by higher temperatures.[2]

Solutions:

  • Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable rate of formation of the desired product. This may require longer reaction times, but it will disproportionately slow down the formation of the quaternary byproduct.

  • Monitor Reaction Progress: Closely monitor the reaction using an appropriate analytical technique (e.g., TLC, LC-MS). Stop the reaction as soon as the starting material is consumed to prevent the product from being converted into the quaternary salt.

  • Adjust Molar Ratios: As mentioned, carefully controlling the molar ratio of reactants is critical. An excess of the alkylating agent will significantly increase the likelihood of byproduct formation.

Step 3: Assess the Solvent

Possible Cause: The solvent can influence the rate of quaternization. Polar aprotic solvents can accelerate Sₙ2 reactions.

Solutions:

  • Change the Solvent: Experiment with a range of solvents. A less polar solvent might slow down the undesired quaternization reaction more than the desired reaction.

Parameter Problematic Condition Recommended Change Rationale
Base Triethylamine (TEA)DBU, DIPEA, K₂CO₃Steric hindrance prevents the base from being alkylated.
Alkylating Agent Methyl Iodide, Dimethyl SulfateDimethyl CarbonateLess reactive, reducing the rate of over-alkylation.[13]
Temperature High (e.g., >80 °C)Room Temperature or belowSlows the rate of the undesired Sₙ2 quaternization reaction.
Stoichiometry Excess Alkylating Agent1:1 Molar Ratio (or slight excess of amine)Minimizes the chance for the product amine to react further.
Solvent Polar Aprotic (e.g., DMF, DMSO)Less Polar (e.g., THF, Toluene)Can disfavor the Sₙ2 pathway leading to the quaternary salt.
Step 4: Byproduct Removal

If byproduct formation cannot be completely avoided, it must be removed.

  • Adsorption: Activated carbon and certain resins like pyrolyzed sulfonated polystyrene divinylbenzene (B73037) can be used to adsorb and remove quaternary ammonium salts from aqueous solutions.[14]

  • Chromatography: Ion-exchange chromatography is a powerful tool for separating ionic byproducts from neutral desired products.

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Dimethyl Carbonate (DMC)

This protocol provides a general method for the N-methylation of a secondary amine while minimizing the formation of the quaternary ammonium salt byproduct.[13]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the secondary amine (1.0 eq), dimethyl carbonate (1.5-2.0 eq), and a suitable base such as potassium carbonate (1.2 eq).

  • Solvent: Add a suitable solvent such as methanol (B129727) or acetonitrile.

  • Reaction: Heat the mixture to reflux (typically 65-80 °C) and monitor the reaction by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic base.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography on silica (B1680970) gel to separate the desired tertiary amine from any unreacted starting material or byproducts.

Protocol 2: Qualitative Detection of Quaternary Ammonium Salt Byproduct

This protocol provides a quick test to check for the presence of quaternary ammonium salts, which act as phase-transfer catalysts.[12]

  • Preparation: In a small test tube, add 1 mL of water and 1 mL of a dense, immiscible organic solvent like dichloromethane (B109758) (DCM) or chloroform.

  • Indicator: Add a tiny crystal of potassium permanganate (KMnO₄). The aqueous layer should turn purple/pink, while the organic layer remains colorless.

  • Test: Add a small sample (a few drops or milligrams) of your crude reaction mixture to the test tube.

  • Observation: Cap the test tube and shake vigorously. If a quaternary ammonium salt is present, it will transfer the permanganate ion into the organic layer, causing the organic layer to turn purple/pink.

Reaction Pathway Visualization

The following diagram illustrates the competing reaction pathways leading to the desired tertiary amine and the undesired quaternary ammonium salt byproduct.

Reaction_Pathway R2NH Secondary Amine (R₂NH) MeX Alkylating Agent (Me-X) R2NMe Desired Product: Tertiary Amine (R₂NMe) R2NMe2X Byproduct: Quaternary Salt ([R₂NMe₂]⁺X⁻) sub->R2NMe Desired Reaction (k₁) Controlled Conditions prod->R2NMe2X Side Reaction (k₂) Harsh Conditions, Excess Me-X MeX2 Alkylating Agent (Me-X)

Caption: Competing pathways for N-alkylation vs. quaternization.

References

Technical Support Center: Safe Disposal and Waste Handling for 4,7-Dichloroquinoline Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 4,7-dichloroquinoline. Please consult your institution's Environmental Health and Safety (EHS) department for specific regulations and protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with this compound?

A1: this compound is classified as an irritant, causing skin and eye irritation.[1] It may also cause respiratory and digestive tract irritation.[1] The toxicological properties of this material have not been fully investigated, so it should be handled with caution.[1]

Q2: What are the immediate first aid measures in case of exposure?

A2:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

Q3: How should I store this compound in the laboratory?

A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] It is incompatible with strong oxidizing agents.[2]

Q4: What is the appropriate method for disposing of waste this compound?

A4: Waste this compound should be treated as hazardous waste. The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Always consult with your institution's EHS department and local regulations for proper disposal procedures. Do not dispose of it down the drain.[3][4]

Q5: Can I decontaminate glassware and surfaces that have come into contact with this compound?

A5: Yes, surfaces and glassware can be decontaminated. A common procedure for decontaminating surfaces exposed to hazardous drugs involves a two-step process: first cleaning with a 10% bleach solution, followed by neutralization with a 1% sodium thiosulfate (B1220275) solution.

Troubleshooting Guide

Issue Possible Cause Solution
Visible powder residue after cleaning a spill. Inadequate cleaning procedure.Repeat the decontamination protocol. Ensure the surface is thoroughly wetted with the bleach solution and then the sodium thiosulfate solution. Use fresh cleaning materials for each step.
Skin irritation after handling the compound, even with gloves. Glove integrity may be compromised, or improper glove removal technique was used.Always inspect gloves for tears or punctures before use. Practice proper glove removal technique to avoid contaminating your skin. Wash hands thoroughly after handling the compound, even after wearing gloves.
A strong odor is noticed in the storage area. Improperly sealed container.Ensure the container cap is tightly secured. Store in a well-ventilated area as recommended.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to minimize exposure.

Protection Type Recommended PPE Specifications & Best Practices
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are suitable. Always inspect gloves for damage before use and dispose of them after handling the compound.[5]
Eye Protection Safety glasses with side shields or chemical safety gogglesEnsure a snug fit to protect against splashes and dust.[2][6]
Body Protection Laboratory coatA standard lab coat should be worn to protect clothing. For larger quantities or risk of significant exposure, chemical-resistant clothing is recommended.[7]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodA NIOSH-approved respirator with appropriate particulate filters may be necessary if dust generation is unavoidable and a fume hood is not available.[7]

Experimental Protocols

Decontamination of Surfaces and Equipment

This protocol is based on general procedures for hazardous drug decontamination and should be effective for this compound.

Materials:

  • 10% Bleach solution (prepare fresh)

  • 1% Sodium thiosulfate solution

  • Absorbent pads

  • Two sets of disposable wipes or cloths

  • Appropriate PPE (see table above)

  • Hazardous waste disposal bags

Procedure:

  • Preparation: Don the appropriate PPE. Prepare the 10% bleach and 1% sodium thiosulfate solutions.

  • Initial Cleaning: If there is solid material present, carefully remove it with a scoop or wetted absorbent pad to avoid generating dust and place it in a hazardous waste bag.

  • Decontamination with Bleach: Liberally apply the 10% bleach solution to the contaminated surface or equipment. Using a disposable wipe, clean the area from the outer edge inward. Allow a contact time of at least 10-15 minutes.

  • Rinsing (Optional but Recommended): Wipe the surface with a cloth dampened with sterile water to remove bleach residue.

  • Neutralization with Sodium Thiosulfate: Apply the 1% sodium thiosulfate solution to the area to neutralize any remaining bleach. Wipe the surface with a fresh disposable cloth.

  • Final Rinse: Wipe the surface with a cloth dampened with sterile water.

  • Drying: Allow the surface or equipment to air dry completely.

  • Disposal: Dispose of all used wipes, absorbent pads, and disposable PPE in a designated hazardous waste container.

Visualizations

Waste_Handling_Workflow Workflow for Safe Handling and Disposal of this compound Waste cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation cluster_disposal Disposal Pathway A Conduct Risk Assessment B Don Appropriate PPE A->B C Handle this compound in a fume hood B->C D Solid Waste (e.g., contaminated consumables) C->D E Liquid Waste (e.g., reaction mixtures) C->E F Grossly Contaminated Items (e.g., spills) C->F G Segregate into Hazardous Waste Container D->G E->G F->G H Label Waste Container (Contents, Date, Hazards) G->H I Arrange for Professional Hazardous Waste Disposal (e.g., Incineration) H->I

Caption: Logical workflow for the safe handling and disposal of this compound waste.

References

Overcoming challenges in the chlorination of 7-chloro-4-quinolinol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chlorination of 7-Chloro-4-Quinolinol

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the chlorination of 7-chloro-4-quinolinol to synthesize 4,7-dichloroquinoline, a crucial intermediate for various pharmaceutical compounds.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound.

Q1: What is the most common method for chlorinating 7-chloro-4-quinolinol?

A1: The most frequently employed method is the reaction of 7-chloro-4-quinolinol (also known as 7-chloro-4-hydroxyquinoline) with a chlorinating agent.[2] Phosphorus oxychloride (POCl₃) is the most common and widely documented reagent for this transformation, often used in excess or as a solvent.[2][3] An alternative method involves using trichloromethyl chloroformate in a solvent like toluene, with N,N-dimethylformamide (DMF) and triphenylphosphine (B44618) oxide as catalysts.[1]

Q2: My reaction is not going to completion. How can I troubleshoot this?

A2: Incomplete conversion is a common issue. Here are several factors to consider:

  • Reaction Time and Temperature : Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. With POCl₃, refluxing for 1-3 hours is typical.[1][2] When using Dowtherm A as a solvent, temperatures of 135–140°C for 1 hour are recommended.[3][4]

  • Reagent Quality and Quantity : Verify the purity of your 7-chloro-4-quinolinol and the chlorinating agent. An insufficient amount of the chlorinating agent will lead to an incomplete reaction.

  • Moisture : The presence of water can interfere with the reaction. One established protocol involves boiling the starting material in a high-boiling solvent like Dowtherm A under a stream of nitrogen to remove residual water before adding POCl₃.[3][4]

  • Monitoring : Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the point of completion.[1]

Q3: I'm observing significant byproducts and impurities. How can I improve the purity of my crude product?

A3: Impurity formation, including isomers like 4,5-dichloroquinoline, can complicate purification.[1]

  • Controlled Reaction Conditions : Strictly control the reaction temperature and addition rate of reagents. Overheating can lead to degradation and side reactions.

  • Effective Work-up : The work-up procedure is critical. After the reaction, excess POCl₃ is typically removed by distillation under reduced pressure, followed by carefully pouring the residue into ice water or a neutralizing solution like sodium bicarbonate to precipitate the crude product.[2]

  • Purification Techniques :

    • Recrystallization : This is the most common purification method. Anhydrous ethanol (B145695) is an effective solvent for recrystallization, often used with activated carbon to remove colored impurities.[1][5]

    • Sublimation : For achieving very high purity (e.g., >98%), vacuum sublimation can be employed on the crude product.[1]

    • Chromatography : While less common for large-scale synthesis, column chromatography can be used for purification, often with a solvent system of dichloromethane (B109758) and methanol, sometimes with a basic additive like triethylamine (B128534) to prevent peak tailing.[6]

Q4: My final yield is consistently low. What are the potential causes?

A4: Low yields can stem from several stages of the process.

  • Incomplete Reaction : As discussed in Q2, ensure the reaction goes to completion.

  • Mechanical Losses : Significant product can be lost during transfers, filtration, and work-up. Ensure efficient transfer and washing of the product.

  • Sub-optimal Work-up : Improper quenching of the reaction can lead to product degradation. The process of adding the reaction mixture to ice water must be done slowly and with vigorous stirring.[2]

  • Purification Losses : During recrystallization, some product will inevitably remain in the mother liquor. Optimize the crystallization conditions (solvent volume, cooling temperature) to maximize recovery. One protocol notes a yield of 89.5% after crystallization with ethanol.[2] Another protocol reports a final pure yield of 55-60% after recrystallization from Skellysolve B.[4]

Q5: How should I safely handle phosphorus oxychloride (POCl₃)?

A5: POCl₃ is a highly corrosive and moisture-sensitive reagent that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is thoroughly dried before use. The quenching process, in particular, should be performed with extreme caution by slowly adding the reaction mixture to a large volume of ice/water with efficient stirring to manage the exothermic reaction.

Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues during the synthesis of this compound.

G start Problem Encountered check_reaction Is the reaction incomplete? (Check TLC) start->check_reaction incomplete_solutions Increase reaction time/temp Check reagent quality/quantity Ensure anhydrous conditions check_reaction->incomplete_solutions Yes check_purity Is the crude product impure? check_reaction->check_purity No incomplete_solutions->check_purity purity_solutions Optimize work-up procedure Improve purification method (recrystallization, sublimation) check_purity->purity_solutions Yes check_yield Is the final yield low? check_purity->check_yield No purity_solutions->check_yield yield_solutions Review for mechanical losses Optimize recrystallization Ensure complete reaction check_yield->yield_solutions Yes end_node Process Optimized check_yield->end_node No yield_solutions->end_node

Caption: A troubleshooting flowchart for the chlorination of 7-chloro-4-quinolinol.

Quantitative Data Summary

The following table summarizes various reported conditions for the chlorination of 7-chloro-4-quinolinol to this compound.

Chlorinating AgentSolventCatalyst(s)Temperature (°C)TimeYieldReference
Phosphorus OxychlorideDowtherm ANone135–1401 hour66–73% (crude)[3],[4]
Phosphorus OxychlorideNone (POCl₃ as solvent)NoneReflux1–2 hours89.5% (recrystallized)[2]
Trichloromethyl ChloroformateTolueneN,N-dimethylformamide, Triphenylphosphine oxide50–1001–3 hoursNot explicitly stated for chlorination step[1]

Experimental Protocols

Below are detailed experimental protocols adapted from established literature.

Protocol 1: Chlorination using Phosphorus Oxychloride in Dowtherm A

This protocol is adapted from the procedure published in Organic Syntheses.[3][4]

G cluster_0 Reaction Setup cluster_1 Chlorination cluster_2 Work-up & Purification A 1. Suspend 7-chloro-4-quinolinol in Dowtherm A B 2. Boil for 1 hr under N₂ to remove water A->B C 3. Cool to room temp, add POCl₃ B->C D 4. Heat to 135-140°C and stir for 1 hr C->D E 5. Cool and quench in HCl solution D->E F 6. Neutralize with NaOH to precipitate product E->F G 7. Recrystallize from Skellysolve B F->G

Caption: Experimental workflow for chlorination using POCl₃ in Dowtherm A.

Methodology:

  • Suspend the air-dried 7-chloro-4-quinolinol in Dowtherm A within a flask equipped with a stirrer and reflux condenser.[3][4]

  • Boil the mixture for 1 hour while passing a stream of nitrogen through the apparatus to aid in the removal of any residual water.[3][4]

  • Cool the resulting clear, light-brown solution to room temperature.[3][4]

  • Carefully add phosphorus oxychloride (POCl₃).[3][4]

  • Raise the temperature to 135–140°C and stir the mixture for 1 hour.[3][4]

  • After cooling, pour the reaction mixture into a separatory funnel. The mixture can be rinsed with ether.[3][4]

  • Wash the solution with multiple portions of 10% hydrochloric acid.[3][4]

  • Cool the combined acid extracts in an ice bath and neutralize with 10% sodium hydroxide (B78521) to precipitate the crude this compound.[3][4]

  • Collect the solid by filtration, wash thoroughly with water, and dry.[4]

  • For further purification, recrystallize the crude product from a suitable solvent like Skellysolve B to obtain the pure product.[4]

Protocol 2: Chlorination using Neat Phosphorus Oxychloride

This protocol is a common alternative that uses POCl₃ as both the reagent and the solvent.[2]

Methodology:

  • In a three-necked flask equipped with a stirrer and reflux condenser, add phosphorus oxychloride.[2]

  • While stirring, slowly add the 7-chloro-4-hydroxyquinoline (B73993) to the flask.[2]

  • Heat the mixture to reflux and maintain for 1-2 hours, or until the reaction is complete as monitored by TLC.[2]

  • Cool the reaction mixture and remove the excess phosphorus oxychloride, typically via vacuum distillation.[2]

  • Caution : Slowly and carefully add the residual black oil to ice water with vigorous stirring.[2]

  • Neutralize the acidic solution with a sodium bicarbonate aqueous solution until it is weakly alkaline (pH 7-9).[2]

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the purified product.[2]

References

Validation & Comparative

The Synthesis of 4-Aminoquinolines: A Comparative Guide to Conventional Heating and Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 4-aminoquinoline (B48711) scaffolds is of paramount importance due to their broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] This guide provides an objective comparison between traditional conventional heating methods and modern microwave-assisted synthesis for the preparation of 4-aminoquinolines, supported by experimental data and detailed protocols.

The most common route to synthesize 4-aminoquinolines is through a nucleophilic aromatic substitution (SNAr) reaction, typically involving the coupling of a 4-chloroquinoline (B167314) with an appropriate amine.[1][2] While conventional heating has been the traditional approach, microwave-assisted synthesis has emerged as a powerful alternative, offering significant advantages in terms of reaction time and efficiency.

Performance Comparison: Conventional Heating vs. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods that rely on external heat sources.[3][4]

The following table summarizes the key quantitative differences between the two methods for the synthesis of 4-aminoquinolines via SNAr reaction.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time > 24 hours[1][2]20 - 30 minutes[2]
Temperature > 120 °C[1][2]140 - 180 °C[2]
Yield Low to moderate (can be poor with some substrates)[1]Good to excellent (80 - 95%)[2]
Energy Consumption HighLow
Reaction Conditions Often harsh, requiring extreme temperatures and long durations[1][2]Milder and more controlled
Side Reactions More prone to side product formationCleaner reactions with fewer byproducts[5]

Experimental Protocols

The following are representative experimental protocols for the synthesis of 4-aminoquinolines using both conventional heating and microwave-assisted techniques.

Conventional Heating Protocol: Synthesis of a 4-Aminoquinoline Derivative

This protocol is a generalized procedure based on classical SNAr reactions.

Materials:

  • 4,7-dichloroquinoline

  • Primary or secondary amine (e.g., N,N-dimethylethylenediamine)

  • Solvent (e.g., ethanol, DMF)[1]

  • Base (e.g., triethylamine (B128534), if required for secondary amines)[1]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the amine (1-1.2 equivalents). If using a secondary amine, add a base like triethylamine (1.5 equivalents).[1]

  • Attach a reflux condenser and heat the mixture to a temperature exceeding 120°C.[1][2]

  • Maintain the reaction under reflux with constant stirring for over 24 hours.[1][2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-aminoquinoline.

Microwave-Assisted Synthesis Protocol: Synthesis of a 4-Aminoquinoline Derivative

This protocol highlights the efficiency of microwave irradiation for the synthesis of 4-aminoquinolines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., various alkylamines, anilines)[2]

  • Solvent (e.g., DMSO, ethanol)[2]

  • Base (e.g., NaOH, if required for anilines)[2]

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent like DMSO.[2]

  • If using an aniline (B41778) or a secondary amine, an auxiliary base may be required. For anilines, a stronger base like sodium hydroxide (B78521) might be necessary.[2] No extra base is typically needed for primary amines.[2]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature of 140°C or 180°C for a duration of 20-30 minutes.[2]

  • After irradiation, allow the vial to cool to a safe temperature.

  • Open the vial and transfer the reaction mixture.

  • The desired product can often be obtained in high purity after simple work-up procedures, such as precipitation and filtration, minimizing the need for extensive purification.[6]

Visualizing the Workflow

The following diagrams illustrate the generalized workflows for both conventional and microwave-assisted synthesis of 4-aminoquinolines.

Conventional_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-Chloroquinoline + Amine + Solvent Heating Conventional Heating (>120°C, >24h) Reactants->Heating Reflux Cooling Cooling Heating->Cooling Solvent_Removal Solvent Removal Cooling->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification Product Pure 4-Aminoquinoline Purification->Product Microwave_Synthesis_Workflow cluster_prep_mw Preparation cluster_reaction_mw Reaction cluster_workup_mw Work-up Reactants_MW 4-Chloroquinoline + Amine + Solvent (in vial) Microwave Microwave Irradiation (140-180°C, 20-30 min) Reactants_MW->Microwave Seal Vial Cooling_MW Cooling Microwave->Cooling_MW Isolation Product Isolation (Precipitation/Filtration) Cooling_MW->Isolation Product_MW High Purity 4-Aminoquinoline Isolation->Product_MW

References

New 4,7-Dichloroquinoline Derivatives Demonstrate Superior Antimalarial Efficacy Over Chloroquine, Particularly Against Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent preclinical studies reveals that novel 4,7-dichloroquinoline derivatives exhibit significantly enhanced antimalarial activity compared to the conventional drug, chloroquine (B1663885). This is especially pronounced against chloroquine-resistant (CQR) strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. These findings, supported by robust in vitro and in vivo data, position these new compounds as promising candidates for the development of next-generation antimalarial therapies to combat the growing challenge of drug resistance.

The core structure of this compound has long been a cornerstone of antimalarial drug design, with chloroquine being a primary example. However, its efficacy has been severely undermined by the emergence and spread of resistant parasite strains.[1] The research highlighted in this guide focuses on synthetic modifications of the this compound scaffold, leading to new derivatives with improved potency and the ability to circumvent existing resistance mechanisms.

Comparative In Vitro Efficacy

Extensive in vitro screening of new this compound derivatives has demonstrated their superior potency against both chloroquine-sensitive (CQS) and, crucially, CQR strains of P. falciparum. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is consistently lower for these new compounds compared to chloroquine.

For instance, one study reported a new this compound derivative with IC50 values of 6.7 nM against a CQS strain and 8.5 nM against a CQR strain.[2][3] In the same study, chloroquine exhibited IC50 values of 23 nM and 27.5 nM against the same strains, respectively.[2] This indicates a significantly higher potency of the new derivative, particularly against the resistant parasite. Another series of novel 4-aminoquinoline (B48711) analogs also showed potent activity, with IC50s ranging from 5.52 to 89.8 nM against various P. falciparum clones and isolates, including a CQR reference clone.

Below is a summary of the in vitro antiplasmodial activity of selected new this compound derivatives compared to chloroquine.

Compound/DrugP. falciparum StrainIC50 (nM)Fold-Change vs. Chloroquine (CQR)Reference
New Derivative 1 CQ-sensitive (CQ-s)6.7-[2][3]
CQ-resistant (CQ-r)8.53.24x more potent[2][3]
Chloroquine CQ-sensitive (CQ-s)23-[2]
CQ-resistant (CQ-r)27.5-[2]
MAQ W2 (CQ-resistant)>100-[4]
BAQ W2 (CQ-resistant)<50-[4]
TDR 58845 W2 (CQ-resistant)~20-[5]
TDR 58846 W2 (CQ-resistant)~30-[5]

In Vivo Antimalarial Activity

The promising in vitro results have been substantiated by in vivo studies in murine models of malaria. The standard Peter's 4-day suppressive test is commonly employed to evaluate the efficacy of antimalarial compounds in suppressing parasitemia in infected mice.

In one such study, a new this compound derivative demonstrated a significant dose-dependent reduction in parasitemia. At a dose of 300 mg/kg/day, the parasitemia was 10.6 ± 0.8%, whereas the control drug chloroquine at a lower dose resulted in 1.0 ± 0.0% parasitemia, indicating that while chloroquine might be more potent at lower doses in this specific in vivo model, the new derivatives still show significant suppressive effects.[2] Other novel 4-aminoquinolines were able to cure mice infected with Plasmodium berghei at a dose of 40 mg/kg.[5]

Cytotoxicity Profile

A critical aspect of drug development is ensuring a favorable safety profile. The new this compound derivatives have been subjected to in vitro cytotoxicity assays to assess their effect on mammalian cells. One study reported that a purified quinoline (B57606) derivative exhibited insignificant toxicity on host cells up to a concentration of 100 µM/mL.[2][3] This suggests a high therapeutic index, a crucial parameter indicating a drug's safety margin.

CompoundCell LineCytotoxicity (IC50 in µM)
Purified Quinoline Derivative Host System>100

Mechanism of Action: Overcoming Resistance

The primary mechanism of action for chloroquine and its derivatives involves the disruption of the parasite's detoxification pathway for heme.[6] During its lifecycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[7] Chloroquine and the new this compound derivatives are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are thought to interfere with hemozoin formation, leading to a buildup of toxic heme that ultimately kills the parasite.[6]

Chloroquine resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is located on the parasite's food vacuole membrane.[8] These mutations enable the transporter to efflux chloroquine from the food vacuole, reducing its concentration at the site of action.[8] Many of the new this compound derivatives are designed with modified side chains that may reduce their affinity for the mutated PfCRT, thus overcoming this resistance mechanism.

Experimental Protocols

In Vitro Antiplasmodial Assay (SYBR Green I-based Method)

This assay is widely used to determine the in vitro susceptibility of P. falciparum to antimalarial drugs. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.

  • Parasite Culture: P. falciparum strains (both CQS and CQR) are maintained in continuous culture in human erythrocytes (O+ blood type) in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures are synchronized at the ring stage.

  • Drug Preparation: Test compounds and chloroquine are serially diluted in appropriate solvents and pre-dispensed into 96-well microplates.

  • Assay Setup: A parasite suspension with a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%) is added to the drug-containing wells.

  • Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added to each well.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration using a non-linear regression model.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Culture: A mammalian cell line (e.g., HeLa or HepG2) is seeded in a 96-well plate and allowed to attach overnight.

  • Compound Addition: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Antimalarial Efficacy (Peter's 4-Day Suppressive Test)

This is a standard in vivo test to evaluate the schizonticidal activity of antimalarial compounds.

  • Infection: Swiss albino mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Treatment: The test compounds and a standard drug (chloroquine) are administered orally or subcutaneously to different groups of mice for four consecutive days, starting a few hours after infection. A control group receives only the vehicle.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of chemosuppression.

Visualizing the Process and Mechanism

To better illustrate the experimental workflow and the proposed mechanism of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cytotoxicity Cytotoxicity Assay cluster_invivo In Vivo Assay P. falciparum Culture P. falciparum Culture Antiplasmodial Assay (SYBR Green I) Antiplasmodial Assay (SYBR Green I) P. falciparum Culture->Antiplasmodial Assay (SYBR Green I) Synchronized Rings IC50 Determination (Parasite) IC50 Determination (Parasite) Antiplasmodial Assay (SYBR Green I)->IC50 Determination (Parasite) Mammalian Cell Culture Mammalian Cell Culture MTT Assay MTT Assay Mammalian Cell Culture->MTT Assay IC50 Determination (Host Cells) IC50 Determination (Host Cells) MTT Assay->IC50 Determination (Host Cells) Mouse Infection (P. berghei) Mouse Infection (P. berghei) 4-Day Suppressive Test 4-Day Suppressive Test Mouse Infection (P. berghei)->4-Day Suppressive Test Parasitemia Suppression Analysis Parasitemia Suppression Analysis 4-Day Suppressive Test->Parasitemia Suppression Analysis

Caption: Experimental workflow for evaluating new antimalarial compounds.

Mechanism_of_Action cluster_parasite Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme (Toxic) Heme (Toxic) Hemoglobin->Heme (Toxic) Digestion Hemozoin (Non-toxic) Hemozoin (Non-toxic) Heme (Toxic)->Hemozoin (Non-toxic) Polymerization Parasite Death Parasite Death Heme (Toxic)->Parasite Death Accumulation Leads to Drug This compound Derivative Drug->Heme (Toxic) Inhibits Polymerization

Caption: Proposed mechanism of action of this compound derivatives.

References

In Vitro Cytotoxicity of Novel 4-Aminoquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxic effects of novel 4-aminoquinoline (B48711) analogs against various cancer cell lines. The data presented is compiled from recent studies, offering a valuable resource for researchers investigating the anticancer potential of this promising class of compounds. This document outlines key experimental protocols and summarizes quantitative cytotoxicity data to facilitate informed decision-making in drug discovery and development.

Comparative Cytotoxicity Data

The cytotoxic activity of several novel 4-aminoquinoline analogs has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values, providing a clear comparison of the potency of these compounds.

CompoundCell LineAssay TypeIC₅₀/GI₅₀ (µM)Reference CompoundIC₅₀/GI₅₀ (µM) of Ref.
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468GI₅₀8.73Chloroquine24.36
MCF-7GI₅₀11.52Chloroquine20.72
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7GI₅₀8.22Chloroquine20.72
N′-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (Compound 5)MDA-MB-468GI₅₀~4.95--
MDA-MB-231GI₅₀~1.94--
MCF-7GI₅₀~1.73*--
Compound 3sMiaPaCa-2IC₅₀0.0006--
MDA-MB-231IC₅₀0.0533--

*Note: GI₅₀ values for N′-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (Compound 5) were reported in combination with an Akt inhibitor, suggesting a synergistic effect.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the 4-aminoquinoline analogs.

Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effect of the 4-aminoquinoline derivatives on cancer cell lines by measuring cell viability.[2][3][4][5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 4-aminoquinoline analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Serial dilutions of the 4-aminoquinoline analogs are prepared in the complete culture medium. The medium from the wells is replaced with the medium containing the compounds at various concentrations. Control wells with vehicle (DMSO) and no treatment are included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[2]

  • MTT Addition: After incubation, MTT solution is added to each well and the plates are incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.[2][4]

  • Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then agitated to ensure complete dissolution.[2][4]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the concentration at which cell growth is inhibited by 50% (GI₅₀ or IC₅₀).[2]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the effect of 4-aminoquinoline analogs on the cell cycle distribution of cancer cells.[2][7][8][9][10]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 4-aminoquinoline analogs

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the 4-aminoquinoline analogs at desired concentrations for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and centrifuged.[2]

  • Fixation: The cell pellet is resuspended in ice-cold PBS, and ice-cold 70% ethanol is added dropwise while vortexing to fix the cells. The fixed cells are incubated at -20°C for at least 2 hours.[2]

  • Staining: The fixed cells are centrifuged to remove the ethanol, washed with PBS, and then resuspended in PI staining solution containing RNase A. This step ensures that only DNA is stained.[2][7]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathways implicated in the mechanism of action of these compounds.

G cluster_0 In Vitro Cytotoxicity Evaluation Workflow A Cell Line Seeding (e.g., MCF-7, MDA-MB-468) B Treatment with 4-Aminoquinoline Analogs A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Flow Cytometry (Cell Cycle Analysis) C->E F Data Analysis (IC50/GI50 Determination) D->F E->F G Mechanism of Action Studies F->G

Caption: General experimental workflow for in vitro cytotoxicity assessment.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 4-Aminoquinoline Analog (Inhibitor) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

G cluster_2 HIF-1α Signaling Pathway under Hypoxia Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a HIF-1α HIF1a_stabilization->HIF1a HIF1_dimer HIF-1 Dimer HIF1a->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF) HRE->Gene_Expression Activates Inhibitor 4-Aminoquinoline Analog (Inhibitor) Inhibitor->HIF1a_stabilization Inhibits

References

A Comparative Guide to the Analysis of 4,7-dichloroquinoline Reaction Byproducts: LC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of reaction byproducts in the synthesis of 4,7-dichloroquinoline, a key intermediate in the production of several antimalarial drugs.

The synthesis of this compound is a multi-step process that can generate a variety of byproducts, including positional isomers, unreacted starting materials, and intermediates. Rigorous analytical monitoring is crucial to ensure the quality and safety of the final product. This guide details the experimental protocols and presents a comparative analysis of the performance of LC-MS, HPLC-UV, and GC-MS for the quantification of these impurities.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the byproducts, the required sensitivity, and the complexity of the sample matrix. LC-MS offers high sensitivity and selectivity, making it a powerful tool for identifying and quantifying a wide range of compounds.[1][2] HPLC-UV is a robust and widely available technique suitable for routine quality control, while GC-MS is ideal for the analysis of volatile and semi-volatile compounds.[3][4][5]

Table 1: Performance Comparison of LC-MS, HPLC-UV, and GC-MS for the Analysis of Key this compound Reaction Byproducts

Analyte ClassAnalytical TechniqueLower Limit of Quantification (LLOQ)Linearity RangePrecision (%RSD)Accuracy (%Recovery)Selectivity
Dichloroquinoline Isomers LC-MS/MS0.5 - 2 ng/mL2 - 1000 ng/mL< 15%88 - 102%High
HPLC-UV25 ng/mL50 - 5000 ng/mL< 10%97 - 102%Moderate
Chloroanilines GC-MS0.0037 mg/m³ (in air)0.1 - 10 µg/mL< 15%99.9%High
LC-MS/MS0.01 - 0.05 µg/L0.1 - 100 µg/L8 - 15%N/AHigh
Quinoline Intermediates UPLC-PDA50 µg/mL (LOQ)0.05 - 1.50 mg/mL< 0.40%N/AGood
LC-MS/MS1.56 nM1.56 - 200 nM< 15%> 94%High

Data compiled from multiple sources for representative compounds within each class.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound and its byproducts using LC-MS, HPLC-UV, and GC-MS.

LC-MS/MS Method for Dichloroquinoline Isomers and Intermediates

This method is suitable for the simultaneous quantification of this compound, its isomers, and polar intermediates.

  • Sample Preparation: Dissolve 10 mg of the reaction mixture in 10 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water. Dilute further as needed to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of target analytes. Precursor and product ions should be optimized for each compound.

HPLC-UV Method for this compound and Related Substances

A robust method for routine quality control and quantification of major impurities.

  • Sample Preparation: Prepare samples as described in the LC-MS/MS method.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of phosphate (B84403) buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at a specified wavelength (e.g., 254 nm or 343 nm).

GC-MS Method for Volatile Byproducts (e.g., m-Chloroaniline)

Ideal for the analysis of residual starting materials and other volatile impurities.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol. For trace analysis, derivatization (e.g., tosylation) may be necessary to improve chromatographic separation and sensitivity.[6]

  • GC Conditions:

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5MS).

    • Carrier Gas: Helium.

    • Injector: Split/splitless inlet.

    • Temperature Program: An optimized temperature gradient to separate the target analytes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Visualizing the Workflow and Relationships

To better illustrate the analytical process and the relationship between the different techniques, the following diagrams are provided.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution & Filtration ReactionMixture->Dilution UPLC UPLC Separation Dilution->UPLC ESI Electrospray Ionization UPLC->ESI MS Mass Spectrometry (MRM) ESI->MS Quantification Quantification & Identification MS->Quantification

LC-MS analysis workflow for this compound byproducts.

Technique_Comparison cluster_attributes LCMS LC-MS Sensitivity High Sensitivity LCMS->Sensitivity Selectivity High Selectivity LCMS->Selectivity Versatility Wide Applicability LCMS->Versatility Cost Higher Cost LCMS->Cost HPLCUV HPLC-UV Robustness Robustness HPLCUV->Robustness RoutineQC Routine QC HPLCUV->RoutineQC LowerCost Lower Cost HPLCUV->LowerCost GCMS GC-MS GCMS->Sensitivity Volatiles Volatile Analytes GCMS->Volatiles Derivatization Derivatization May Be Needed GCMS->Derivatization

Comparison of key attributes for each analytical technique.

Conclusion

The selection of an appropriate analytical method for the analysis of this compound reaction byproducts is critical for ensuring the quality and safety of the final pharmaceutical product. LC-MS stands out for its superior sensitivity and selectivity, making it the method of choice for comprehensive impurity profiling and trace-level quantification. HPLC-UV offers a robust and cost-effective solution for routine quality control of major byproducts. GC-MS is a valuable tool for the specific analysis of volatile starting materials and impurities. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement the most suitable analytical strategy for their specific needs.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of N-(7-chloro-4-quinolyl) Derivatives using 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a series of N-(7-chloro-4-quinolyl) derivatives, offering a valuable resource for the structural confirmation of this important class of molecules. Detailed experimental protocols and a visual workflow are included to support researchers in their analytical endeavors.

The 7-chloro-4-aminoquinoline scaffold is a key pharmacophore in a variety of therapeutic agents. The substitution at the 4-amino position significantly influences the biological activity, making unambiguous structural verification essential. ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

Comparative Analysis of NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts (δ) for a selection of N-(7-chloro-4-quinolyl) derivatives. The data has been compiled from various scientific publications and serves as a comparative reference. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Chemical Shift Data (ppm) for Representative N-(7-chloro-4-quinolyl) Derivatives

Compound/DerivativeH-2H-3H-5H-6H-8Other Characteristic SignalsReference
N-(7-chloroquinolin-4-yl)benzene-1,2-diamine 8.89 (d, J=5.29 Hz)-8.22 (d, J=8.35 Hz)7.83 (d, J=8.38 Hz)7.79 (d, J=8.43 Hz)8.25 (s, ArC-NH), 8.19 (s, Ar-H), 7.83 (d, Ar-H)[1]
7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine 8.89 (d, J=5.29 Hz)-8.22 (d, J=8.35 Hz)7.83 (d, J=8.38 Hz)7.79 (d, J=8.43 Hz)8.88 (s, NH triazole), 8.25 (s, ArC-NH), 8.18 (CH triazole)[1]
N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide -8.17 (s)7.88 (d, J=8.9 Hz)7.34 (dd, J=9.0, 2.1 Hz)7.78 (d, J=2.0 Hz)8.76 (s, N-H), 7.99-7.96 (m, 2H, Ar-H), 7.62-7.52 (m, 3H, Ar-H), 3.99 (t, 4H, morpholine), 3.31 (t, 4H, morpholine)[2]

Table 2: ¹³C NMR Chemical Shift Data (ppm) for Representative N-(7-chloro-4-quinolyl) Derivatives

Compound/DerivativeC-2C-3C-4C-4aC-5C-6C-7C-8C-8aOther Characteristic SignalsReference
7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine 159.4199.89158.91118.33120.73131.80139.62116.37157.32155.12 (Triazole C)[1]
N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide 151.5114.4144.5123.1125.7127.0137.1126.7147.6165.9 (C=O), 133.6, 132.8, 129.8, 127.4 (Aromatic C's), Morpholine C's[2]

Experimental Protocols

The following provides a generalized experimental methodology for obtaining ¹H and ¹³C NMR spectra of N-(7-chloro-4-quinolyl) derivatives. Specific parameters may need to be optimized based on the instrument and the specific properties of the compound.

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the N-(7-chloro-4-quinolyl) derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[3]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better resolution.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16 to 64 scans are usually sufficient.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Fourier transformation of the free induction decay (FID) is performed, followed by phase and baseline correction.

¹³C NMR Spectroscopy:

  • Spectrometer: A 75 MHz or higher frequency spectrometer is commonly used.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of N-(7-chloro-4-quinolyl) derivatives using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Analysis & Confirmation synthesis Synthesis of N-(7-chloro-4-quinolyl) derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation (Dissolution in deuterated solvent) purification->sample_prep h1_nmr 1H NMR Acquisition sample_prep->h1_nmr c13_nmr 13C NMR Acquisition sample_prep->c13_nmr h1_analysis 1H NMR Data Interpretation (Chemical Shift, Integration, Multiplicity) h1_nmr->h1_analysis c13_analysis 13C NMR Data Interpretation (Chemical Shift, Number of Signals) c13_nmr->c13_analysis correlation 2D NMR (COSY, HSQC, HMBC) (Optional, for complex structures) h1_analysis->correlation structure_confirm Structural Confirmation h1_analysis->structure_confirm c13_analysis->correlation c13_analysis->structure_confirm correlation->structure_confirm

Caption: Experimental workflow for NMR-based structural confirmation.

This guide provides a foundational resource for the structural characterization of N-(7-chloro-4-quinolyl) derivatives. By comparing experimentally obtained NMR data with the reference values provided and following the outlined protocols, researchers can confidently confirm the molecular structures of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

A Comparative Analysis of the Biological Activities of 4,7-Disubstituted and 2,4-Disubstituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of two key quinoline (B57606) scaffolds reveals distinct and overlapping bioactivities, offering valuable insights for future drug discovery and development.

Researchers and drug development professionals are constantly exploring novel molecular scaffolds to design more effective and selective therapeutic agents. Among these, the quinoline nucleus has proven to be a versatile framework, giving rise to a multitude of derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of two prominent classes of quinoline derivatives: 4,7-disubstituted and 2,4-disubstituted quinolines. By examining their anticancer, antimalarial, and kinase inhibitory properties, supported by experimental data and methodologies, we aim to illuminate the therapeutic potential inherent in their distinct substitution patterns.

Anticancer Activity: A Tale of Two Scaffolds

Both 4,7- and 2,4-disubstituted quinolines have demonstrated significant potential as anticancer agents, albeit through potentially different mechanisms.

4,7-Disubstituted Quinolines:

Recent studies have highlighted the potent antiproliferative activity of 4,7-disubstituted quinolines. A series of novel derivatives were designed, synthesized, and evaluated for their ability to induce autophagy by targeting the stabilization of ATG5.[1] One of the most potent compounds, 10k (N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinolin-4-amine), exhibited impressive IC50 values against a panel of human tumor cell lines, including HCT-116 (0.35 µM), A549 (0.39 µM), and A2780 (0.67 µM).[1] In vivo studies further confirmed that compound 10k effectively inhibited tumor growth in animal models.[1]

Another study focused on 4-phenoxy-6,7-disubstituted quinolines bearing semicarbazone scaffolds as selective c-Met kinase inhibitors.[2] Compound 35 from this series was identified as a highly potent and selective c-Met kinase inhibitor with an IC50 of 4.3 nM.[2] It also showed superior in vitro cytotoxicity against HT-29 and A549 cancer cell lines compared to the known inhibitor, foretinib.[2]

2,4-Disubstituted Quinolines:

The 2,4-disubstituted quinoline scaffold has also been extensively investigated for its anticancer properties. One study reported that the presence of two bulky aryl groups at the 2 and 4 positions enhances anticancer activity.[3] Specifically, compounds N-2-Diphenyl quinolin-4-carboxamide (3a) and N-p-Tolylquinolin-4-carboxamide (3f) were found to have the highest anticancer activity.[3] Another investigation into 2,4-disubstituted quinolines synthesized via a solvent-free approach using zeolites identified several compounds with significant anticancer potential against PC-3, H460, and MDA-MB-231 cell lines.[4] Compounds 3c, 3q, and 3t showed notable activity against PC-3 cells, while 3m was potent against MDA-MB-231 cells.[4] Furthermore, compound 3aa exhibited broad-spectrum anticancer activity across all three cell lines.[4] These compounds were found to induce apoptosis and cause cell cycle arrest in the G1 or G2 phase.[4]

Comparative Anticancer Activity Data
Compound ClassCompoundCell LineIC50 (µM)Reference
4,7-Disubstituted 10kHCT-1160.35[1]
10kHepG21.98[1]
10kBCG-8230.60[1]
10kA5490.39[1]
10kA27800.67[1]
35 (c-Met inhibitor)HT-29More potent than foretinib[2]
35 (c-Met inhibitor)A54918.8-fold more potent than foretinib[2]
2,4-Disubstituted 3aNot specifiedPotent[3]
3fNot specifiedPotent[3]
3c, 3q, 3tPC-3Significant activity[4]
3mMDA-MB-231Potent activity[4]
3aaPC-3, H460, MDA-MB-231Broad-spectrum activity[4]

Antimalarial Activity: A Focus on 2,4-Disubstitution

While both substitution patterns have been explored for various therapeutic applications, the 2,4-disubstituted quinolines have been more extensively studied for their antimalarial potential.

A 3D-QSAR study guided the design and synthesis of a series of 2,4-disubstituted quinoline derivatives.[5][6] These compounds were evaluated for their antimalarial activity based on the reduction of parasitemia. Two lead compounds, one with an amide linker (compound #5 ) and another with a secondary amine linker (compound #19 ) at the C4 position, demonstrated significant reductions in parasitemia of 64% and 57%, respectively.[5][6] This highlights the importance of the nature of the substituent at the 4-position in conferring antimalarial activity.

Kinase Inhibitory Activity: A Key Mechanism of Action

The ability of substituted quinolines to inhibit various protein kinases is a recurring theme in their biological activity profile.

4,7-Disubstituted Quinolines:

As previously mentioned, 4-phenoxy-6,7-disubstituted quinolines have been identified as potent and selective inhibitors of c-Met kinase.[2] Furthermore, studies on 4-anilino-quin(az)olines have revealed their potential as inhibitors of Protein Kinase Novel 3 (PKN3) and Cyclin G-associated kinase (GAK).[7] For instance, the 7-chloro derivative 14 showed improved potency for PKN3 (IC50 = 27 nM) while maintaining GAK activity (Ki = 1.3 nM).[7] The 7-iodo analogue 16 was also potent against PKN3 with an IC50 of 14 nM.[7]

2,4-Disubstituted Quinolines:

Research into 2,4-disubstituted quinazolines (a related heterocyclic system) has demonstrated their potential as multi-target inhibitors, including activity against EGFR tyrosine kinase.[8] While this study is on a closely related scaffold, it suggests that the 2,4-substitution pattern on a quinoline core could also yield potent kinase inhibitors.

Comparative Kinase Inhibitory Activity Data
Compound ClassCompoundTarget KinaseIC50 (nM)Reference
4,7-Disubstituted 35c-Met4.3[2]
14PKN327[7]
16PKN314[7]

Experimental Protocols

A summary of the key experimental methodologies employed in the cited studies is provided below to facilitate reproducibility and further investigation.

Anticancer Activity Evaluation
  • Cell Lines and Culture: Human cancer cell lines such as PC-3 (prostate), H460 (lung), MDA-MB-231 (breast), HCT-116 (colorectal), HepG2 (liver), A549 (lung), and A2780 (ovarian) were used. Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay for Cytotoxicity: The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The formazan (B1609692) product formed by viable cells was dissolved in a suitable solvent, and the absorbance was measured at a specific wavelength to determine cell viability. IC50 values were calculated from the dose-response curves.

  • Cell Cycle Analysis: Cells treated with the compounds were harvested, fixed, and stained with a DNA-binding dye (e.g., propidium (B1200493) iodide). The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Apoptosis Assays: Apoptosis induction was assessed by various methods, including Annexin V-FITC/propidium iodide staining followed by flow cytometry, and analysis of caspase activation.

Antimalarial Activity Evaluation
  • In Vivo Parasitemia Reduction Assay: The antimalarial activity was evaluated in vivo using mouse models infected with Plasmodium species. The synthesized compounds were administered to the infected mice, and the percentage reduction in parasitemia was calculated by comparing the parasite count in treated mice to that in untreated control mice.

Kinase Inhibition Assays
  • In Vitro Kinase Inhibition Assay: The inhibitory activity of the compounds against specific kinases (e.g., c-Met, PKN3, GAK) was determined using in vitro kinase assay kits. These assays typically involve incubating the kinase, a substrate, and ATP with varying concentrations of the test compound. The extent of substrate phosphorylation is then measured, often using methods like ELISA or radiometric assays, to determine the IC50 value of the inhibitor.

Visualizing the Pathways and Processes

To better understand the synthesis and mechanisms of action, the following diagrams illustrate key workflows and signaling pathways.

Synthesis_of_2_4_Disubstituted_Quinolines Aniline Aniline Ethanol Ethanol (reflux) Aniline->Ethanol Benzaldehyde Benzaldehyde Benzaldehyde->Ethanol Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Ethanol Product_1 2-Phenylquinolin-4-carboxylic acid (1) Ethanol->Product_1 PCl5 PCl5 (reflux) Product_1->PCl5 Intermediate_2 2-Phenylquinolin-4-carbonyl chloride (2) PCl5->Intermediate_2 Amines Various Amines Intermediate_2->Amines Final_Product 2-Phenylquinoline-4-substituted Phenylcarboxamide (3a-3j) Amines->Final_Product

Caption: General synthesis scheme for 2,4-disubstituted quinoline derivatives.

Autophagy_Induction_Pathway Compound_10k 4,7-Disubstituted Quinoline (10k) ATG5 ATG5 Stabilization Compound_10k->ATG5 Autophagy Autophagy Induction ATG5->Autophagy Cancer_Cell_Growth_Inhibition Cancer Cell Growth Inhibition Autophagy->Cancer_Cell_Growth_Inhibition

Caption: Proposed mechanism of anticancer action for compound 10k.

Conclusion

The comparative analysis of 4,7-disubstituted and 2,4-disubstituted quinolines reveals that both scaffolds are privileged structures in medicinal chemistry, each with a distinct yet sometimes overlapping spectrum of biological activities. The 4,7-disubstituted quinolines have shown particular promise as anticancer agents, with some derivatives acting as potent autophagy inducers and selective kinase inhibitors. On the other hand, the 2,4-disubstituted quinolines have demonstrated significant potential in the development of new anticancer and antimalarial drugs.

The structure-activity relationship studies highlighted in the reviewed literature underscore the critical role of the substitution pattern on the quinoline ring in determining the biological activity and target selectivity. For researchers and drug development professionals, these findings provide a valuable roadmap for the rational design of next-generation quinoline-based therapeutics. Further exploration of these scaffolds, including the synthesis of hybrid molecules and the investigation of novel mechanisms of action, is warranted to fully unlock their therapeutic potential. The detailed experimental protocols and comparative data presented in this guide serve as a foundational resource to support these future endeavors.

References

Comparative Molecular Docking Analysis of Novel 7-Chloroquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in modern drug discovery involves the computational assessment of how small molecules interact with protein targets. For novel 7-chloroquinoline (B30040) derivatives, a scaffold of significant interest due to its broad therapeutic potential, molecular docking studies are instrumental in predicting binding affinities and modes of interaction. This guide provides a comparative overview of recent molecular docking studies, presenting key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows for researchers, scientists, and drug development professionals. These derivatives have been extensively studied for their potential as anticancer, antimalarial, and antiviral agents.[1][2][3][4][5]

Comparative Docking Performance of 7-Chloroquinoline Derivatives

The following table summarizes the molecular docking performance of various novel 7-chloroquinoline derivatives against several key protein targets implicated in diseases like cancer, malaria, and viral infections. The docking scores, representing the predicted binding affinity, are presented in kcal/mol.

Derivative ClassTarget Protein (PDB ID)Best Docking Score (kcal/mol)Key Interacting ResiduesTherapeutic Area
Quinoline-Thiazole HybridsBCR-ABL1 Tyrosine Kinase (3QRJ)-8.9Met318Leukemia[6]
2-Chloroquinoline-3-carbaldehyde DerivativesHIV Reverse Transcriptase (4I2P)-10.67LYS101, TRP229HIV/AIDS[7]
4-Amino-7-Chloroquinoline AnalogsDengue Virus Protease (2FOM)-7.8 (Comparable to Pinostrobin)Lys74, Leu149, Trp83, Asn152, Ile165Dengue[5]
N-Alkyl Substituted Iodoquinazoline DerivativesEGFR T790M Mutant (Not Specified)Not specified (Strong binding affinity)Not specifiedCancer[8]
Hydroquinone-Chalcone-Pyrazoline HybridsEGFR Kinase (Not Specified)-11.4Not specifiedCancer[9]
Quinazoline (B50416) DerivativesEGFR Tyrosine Kinase (1M17)-11.2Not specifiedCancer[10]

Experimental Protocols in Molecular Docking

The successful application of molecular docking relies on a standardized and rigorous computational protocol. The general workflow involves the preparation of both the protein receptor and the small molecule ligand, followed by the docking simulation and subsequent analysis of the results.

Receptor and Ligand Preparation
  • Receptor Preparation : The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[6][7] Standard preparation involves removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues. This step is crucial for accurately simulating the protein's physiological state.

  • Ligand Preparation : The 2D structures of the 7-chloroquinoline derivatives are drawn using chemical drawing software like ChemDraw or MarvinSketch.[5][6] These structures are then converted to 3D and their energy is minimized to obtain a stable conformation. For studies involving multiple derivatives, a library of ligands is prepared.[11]

Molecular Docking Simulation
  • Grid Generation : A grid box is defined around the active site of the protein to specify the search space for the ligand docking. The size and center of the grid are chosen to encompass the entire binding pocket.[12]

  • Docking Algorithm : Software such as AutoDock Vina, Glide, or CB-Dock is used to perform the docking calculations.[5][6][7] These programs employ algorithms to explore various possible conformations and orientations of the ligand within the protein's active site, calculating the binding energy for each pose.[7] A blind docking approach, where the entire protein surface is considered, may also be utilized.[12]

Analysis and Visualization
  • Pose Selection : The docking results are ranked based on their binding energy scores, with the lowest energy pose typically considered the most favorable.[12]

  • Interaction Analysis : The best-docked poses are visualized to analyze the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.[5][7] This analysis provides insights into the structural basis of the ligand's activity.

In Silico ADMET Prediction

To assess the drug-likeness of the designed compounds, in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are often predicted using web-based tools like SwissADME and admetSAR.[13][14][15] These predictions help in the early identification of candidates with favorable pharmacokinetic profiles.[15]

G General Workflow for Comparative Molecular Docking cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage cluster_output Output Receptor Protein Target Selection & Preparation (from PDB) Grid Define Binding Site (Grid Generation) Receptor->Grid Ligand Ligand Library Design & 3D Optimization Ligand->Grid Docking Perform Molecular Docking (e.g., AutoDock Vina) Grid->Docking Analysis Analyze Docking Poses & Binding Energies Docking->Analysis ADMET In Silico ADMET Prediction Docking->ADMET SAR Identify Lead Compounds & Establish SAR Analysis->SAR ADMET->SAR

A generalized workflow for in silico molecular docking studies.

Targeted Signaling Pathway: EGFR Inhibition

Many 7-chloroquinoline and related quinazoline derivatives are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in various cancers.[16][17] The EGFR signaling pathway, when aberrantly activated, promotes cell proliferation and survival. The diagram below illustrates how EGFR inhibitors can block this pathway.

G EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor 7-Chloroquinoline Derivative (Inhibitor) Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Inhibition of the EGFR signaling cascade by a 7-chloroquinoline derivative.

References

New 4,7-Dichloroquinoline Analogs Demonstrate Potent In-Vitro Antiplasmodial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized 4,7-dichloroquinoline analogs reveals promising candidates in the fight against drug-resistant malaria. These compounds exhibit significant in-vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with some analogs surpassing the efficacy of the standard drug, chloroquine (B1663885).

The urgent need for novel antimalarial agents, driven by the widespread resistance of Plasmodium falciparum to existing drugs like chloroquine (CQ), has spurred the development of new derivatives of the 4-aminoquinoline (B48711) scaffold.[1][2][3] Recent studies have focused on synthesizing and evaluating various this compound analogs, a class of compounds historically vital in antimalarial drug production.[4] These efforts have yielded several compounds with submicromolar antiplasmodial activity and low resistance indices, indicating their potential to overcome current resistance mechanisms.[1]

Comparative In-Vitro Antiplasmodial Activity

A review of recent findings showcases the potential of these new analogs. For instance, a series of 4-amino- and 4-alkoxy-7-chloroquinolines carrying a linear dibasic side chain demonstrated significant activity against both the HB3 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) strains of P. falciparum.[1] Notably, several of these compounds were more potent against the Dd2 strain than chloroquine itself.[1] Similarly, hybrid molecules combining the 4-aminoquinoline core with triazolopyrimidine have been synthesized and tested, with some hybrids showing superior activity against the resistant W2 strain compared to chloroquine.[2]

The tables below summarize the in-vitro antiplasmodial activity (IC50), cytotoxicity (CC50), and selectivity index (SI) of selected new this compound analogs compared to chloroquine.

Table 1: In-Vitro Antiplasmodial Activity of 4-Amino- and 4-Alkoxy-7-Chloroquinolines

CompoundP. falciparum HB3 (CQ-S) IC50 (µM)P. falciparum Dd2 (CQ-R) IC50 (µM)Resistance Index (RI)
Analog 11 < 1< 1Low
Analog 12 < 1< 1Low
Analog 13 < 1< 1Low
Analog 14 < 1< 1Low
Analog 15 < 1< 1Low
Analog 24 < 1< 1Low
Chloroquine Submicromolar> Submicromolar-

Data sourced from a study on new chloroquine analogues with linear dibasic side chains.[1] The Resistance Index (RI) is the ratio of IC50 for the resistant strain to the sensitive strain.

Table 2: In-Vitro Antiplasmodial Activity of 4-Aminoquinoline-Triazolopyrimidine Hybrids

CompoundP. falciparum 3D7 (CQ-S) IC50 (µM)P. falciparum W2 (CQ-R) IC50 (µM)Vero Cells CC50 (µM)Selectivity Index (SI)Resistance Index (RI)
Hybrid 8e -0.20> 100> 500-
Chloroquine -> 0.20> 100--

Data from a study on 4-aminoquinoline-triazolopyrimidine hybrids.[2] The Selectivity Index (SI) is calculated as CC50/IC50 (W2).[2]

Experimental Protocols

The evaluation of these new analogs relies on standardized in-vitro assays to determine their efficacy against P. falciparum.

In-Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

A common method for assessing antiplasmodial activity is the SYBR Green I-based fluorescence assay. This technique measures the proliferation of parasites in human erythrocytes.

  • Parasite Culture: P. falciparum strains (e.g., HB3, Dd2, 3D7, W2) are maintained in continuous culture in human erythrocytes (O+ blood type) in RPMI 1640 medium supplemented with human serum and hypoxanthine.[1][5]

  • Compound Preparation: The synthesized compounds and a standard drug (e.g., chloroquine diphosphate) are dissolved in a suitable solvent like DMSO to prepare stock solutions.[6] Serial dilutions are then made in the culture medium to achieve a range of final concentrations.[6]

  • Assay Procedure: In a 96-well microtiter plate, parasite cultures (typically at 2% parasitemia and 2% hematocrit) are incubated with the various concentrations of the test compounds for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).[6]

  • Data Analysis: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added. SYBR Green I intercalates with the parasitic DNA, and the resulting fluorescence is measured using a fluorescence plate reader. The 50% inhibitory concentration (IC50) is calculated by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[1]

Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity to mammalian cells is determined using cell lines such as Vero or HepG2.

  • Cell Culture: Mammalian cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure: Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement: Cell viability is assessed using methods like the MTT assay, which measures the metabolic activity of the cells. The 50% cytotoxic concentration (CC50) is then determined.

  • Selectivity Index (SI): The SI is calculated as the ratio of the CC50 of a mammalian cell line to the IC50 of the parasite, providing a measure of the compound's therapeutic window.[2]

Synthesis of this compound Analogs

The synthesis of these new analogs generally starts from this compound, which serves as a key intermediate.[4][7] The general approach involves the nucleophilic substitution of the chlorine atom at the C-4 position of the quinoline (B57606) ring with a suitable amine.

For example, in the synthesis of 4-aminoquinoline-triazolopyrimidine hybrids, this compound is refluxed with various diaminoalkanes or piperazine (B1678402) in the presence of a base like triethylamine (B128534) to produce 4-aminoquinoline-based intermediates.[2] These intermediates are then further reacted to yield the final hybrid compounds.[2] Similarly, other analogs are synthesized by reacting this compound with different amines to introduce diverse side chains.[1][8]

Visualizing the Workflow and Mechanism

To better understand the process of developing and evaluating these compounds, the following diagrams illustrate the experimental workflow and the proposed mechanism of action.

G cluster_synthesis Synthesis cluster_evaluation In-Vitro Evaluation This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Amine Side Chain Amine Side Chain Amine Side Chain->Nucleophilic Substitution New Analog New Analog Nucleophilic Substitution->New Analog Antiplasmodial Assay Antiplasmodial Assay New Analog->Antiplasmodial Assay Cytotoxicity Assay Cytotoxicity Assay New Analog->Cytotoxicity Assay IC50 Determination IC50 Determination Antiplasmodial Assay->IC50 Determination CC50 Determination CC50 Determination Cytotoxicity Assay->CC50 Determination Selectivity Index (SI) Selectivity Index (SI) IC50 Determination->Selectivity Index (SI) CC50 Determination->Selectivity Index (SI) G cluster_parasite Plasmodium falciparum Digestive Vacuole Hemoglobin Hemoglobin Heme (toxic) Heme (toxic) Hemoglobin->Heme (toxic) Heme Polymerase Heme Polymerase Heme (toxic)->Heme Polymerase Parasite Death Parasite Death Heme (toxic)->Parasite Death Hemozoin (non-toxic) Hemozoin (non-toxic) Heme Polymerase->Hemozoin (non-toxic) Analog 4,7-DCQ Analog Analog->Heme Polymerase Inhibits

References

Purity Assessment of Synthesized 4,7-Dichloroquinoline: A Comparative Guide to GC Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. 4,7-Dichloroquinoline, a key intermediate in the synthesis of several antimalarial drugs, including chloroquine (B1663885) and hydroxychloroquine, is no exception.[1] This guide provides a comprehensive comparison of Gas Chromatography (GC) analysis for the purity assessment of this compound against other analytical techniques, supported by experimental data and detailed protocols.

The synthesis of this compound can result in impurities, with the positional isomer 4,5-dichloroquinoline (B128104) being a notable example. Therefore, a robust analytical method is essential to ensure the quality and safety of the final active pharmaceutical ingredient (API). While commercially available this compound often has a purity of 98% or higher, in-house synthesis necessitates rigorous purity evaluation.

Comparative Analysis of Purity Assessment Methods

Gas Chromatography (GC) is a widely used technique for the purity assessment of volatile and thermally stable compounds like this compound. However, other methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information and can be invaluable for a comprehensive purity profile.

Analytical MethodPrincipleTypical Purity Results for this compoundAdvantagesLimitations
Gas Chromatography (GC-FID) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.≥97.5% to >99%High resolution for volatile compounds, excellent for separating positional isomers, robust and reproducible.Requires the analyte to be thermally stable and volatile, derivatization may be needed for non-volatile impurities.
High-Performance Liquid Chromatography (HPLC-UV) Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.>99%Applicable to a wide range of compounds, including non-volatile and thermally labile impurities. High precision and accuracy.May have lower resolution for some positional isomers compared to GC, requires solvent disposal.
Nuclear Magnetic Resonance (¹H NMR) Provides structural information and quantitative analysis based on the magnetic properties of atomic nuclei.Can provide absolute purity via qNMR (quantitative NMR).Provides structural confirmation of the main component and impurities, non-destructive.Lower sensitivity compared to chromatographic methods, higher instrumentation cost, requires specialized expertise for complex spectra.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.Used for impurity identification and structural elucidation.High sensitivity and specificity, provides molecular weight information, can be coupled with GC or HPLC for enhanced separation and identification.Quantitative analysis can be complex, matrix effects can influence ionization.

Experimental Protocol: GC Analysis of this compound

This section details a representative Gas Chromatography with Flame Ionization Detection (GC-FID) method for the purity assessment of synthesized this compound. This protocol is based on established methods for the analysis of chlorinated aromatic compounds and is designed to provide good separation of this compound from its potential impurities, including the 4,5-dichloroquinoline isomer.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary GC column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Reagents and Materials:

  • This compound reference standard (purity ≥99.5%)

  • Synthesized this compound sample

  • High-purity solvent for sample dissolution (e.g., acetone (B3395972) or dichloromethane, GC grade)

Chromatographic Conditions:

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold: 250 °C for 5 minutes.

  • Detector Temperature (FID): 300 °C

  • FID Gas Flow Rates:

    • Hydrogen: 30 mL/min

    • Air: 300 mL/min

    • Makeup (Helium): 25 mL/min

Sample Preparation:

  • Accurately weigh approximately 25 mg of the synthesized this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in the chosen solvent and dilute to the mark.

  • Prepare a reference standard solution of this compound at a similar concentration.

Data Analysis: The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Workflow for Purity Assessment of this compound

The following diagram illustrates the logical workflow for the purity assessment of a newly synthesized batch of this compound, from sample preparation to data analysis and comparison with alternative methods.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Sampling cluster_gc_analysis GC Analysis cluster_data_analysis Data Interpretation cluster_reporting Final Assessment Synthesis Synthesized this compound Sampling Representative Sample Collection Synthesis->Sampling SamplePrep Sample Preparation (Dissolution in Solvent) Sampling->SamplePrep HPLC HPLC-UV Analysis Sampling->HPLC NMR NMR Spectroscopy Sampling->NMR MS Mass Spectrometry Sampling->MS GC_Injection GC Injection SamplePrep->GC_Injection Chromatography Chromatographic Separation (HP-5ms column) GC_Injection->Chromatography Detection FID Detection Chromatography->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Peak_Integration Peak Integration & Area Calculation Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Impurity_ID Impurity Identification (e.g., 4,5-dichloroquinoline) Peak_Integration->Impurity_ID Final_Report Purity Assessment Report Purity_Calculation->Final_Report Impurity_ID->Final_Report HPLC->Final_Report NMR->Final_Report MS->Final_Report

Caption: Experimental workflow for the purity assessment of this compound.

Conclusion

The purity assessment of synthesized this compound is a critical quality control step. Gas Chromatography offers a reliable and high-resolution method for this purpose, particularly for the separation of key positional isomers. However, for a comprehensive understanding of the impurity profile, especially for non-volatile or thermally labile species, complementary techniques such as HPLC, NMR, and MS are highly recommended. The choice of analytical method will depend on the specific requirements of the research or drug development phase, available instrumentation, and the nature of the expected impurities.

References

A Comparative Analysis of the Solubility Profiles of 4,7-Dichloroquinoline and Chloroquine Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of active pharmaceutical ingredients and their precursors is a cornerstone of formulation development and bioavailability assessment. This guide provides a detailed comparison of the solubility of 4,7-dichloroquinoline, a key intermediate, and chloroquine (B1663885) diphosphate (B83284), a widely used antimalarial drug.

This document outlines the solubility of these two quinoline (B57606) derivatives in various solvents, supported by experimental data. It also details the methodologies for solubility determination to aid in the replication and extension of these findings.

Comparative Solubility Data

The solubility of this compound and chloroquine diphosphate exhibits a stark contrast, primarily dictated by their chemical structures. Chloroquine diphosphate, as a salt, is significantly more polar than its precursor, this compound. This fundamental difference is reflected in their respective solubilities across a range of solvents.

A study directly comparing the two compounds found that the aqueous solubility of this compound is at least 200 times lower than that of chloroquine diphosphate.[1][2] Conversely, the solubility of chloroquine diphosphate in organic solvents is at least 2000 times lower than that of this compound.[1][2] The solubility of both compounds increases with a rise in temperature.[1][2][3][4][5]

CompoundSolventTemperature (°C)Solubility (Mole Fraction x 10^5)
This compound Water25~0.03
Ethanol25~180
Tetrahydrofuran25~1100
Acetonitrile (B52724)25~250
Acetone25~600
Chloroquine Diphosphate Water25~7000
Ethanol25~2.5
Tetrahydrofuran25~0.1
Acetonitrile25~0.05
Acetone25~0.2

Note: The solubility values are approximate and have been extrapolated from graphical data presented in the cited literature for illustrative purposes.

The highest solubility for chloroquine diphosphate is observed in water, while for this compound, it is in tetrahydrofuran.[1][2][3][4][5] The lowest solubilities for chloroquine diphosphate and this compound were found in acetonitrile and water, respectively.[1][2] Chloroquine diphosphate is described as freely soluble in water but practically insoluble in alcohol, chloroform, and ether.[6][7] For this compound, while it is poorly soluble in water, it shows good solubility in various organic solvents, including chloroform.[8]

Experimental Protocols

The following is a detailed methodology for determining the solubility of quinoline derivatives, based on the static equilibrium method.

Objective: To determine the equilibrium solubility of a quinoline derivative in various solvents at different temperatures.

Materials:

  • Quinoline derivative (e.g., this compound or chloroquine diphosphate)

  • Selected solvents (e.g., water, ethanol, tetrahydrofuran, acetonitrile, acetone)

  • Vials with secure caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Preparation: An excess amount of the quinoline derivative is added to a known volume or mass of the selected solvent in a sealed vial.

  • Equilibration: The vials are placed in a constant temperature shaker or water bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[9] Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.[3]

  • Phase Separation: After equilibration, the samples are centrifuged at high speed to pellet the undissolved solid.[9]

  • Sample Collection and Filtration: A sample of the supernatant is carefully collected and immediately filtered through a 0.22 µm syringe filter to remove any remaining solid particles.[9]

  • Quantification: The concentration of the dissolved quinoline derivative in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined maximum wavelength (λmax) or HPLC.[3][9]

  • Data Expression: The solubility can be expressed in various units, such as mg/mL, molarity, or mole fraction.

Visualizing the Process and Concepts

To better illustrate the experimental workflow and the chemical relationship between the two compounds, the following diagrams are provided.

G Experimental Workflow for Solubility Determination A 1. Sample Preparation (Excess solute in solvent) B 2. Equilibration (Constant temperature agitation) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Filtration (0.22 µm syringe filter) C->D E 5. Quantification (UV-Vis or HPLC) D->E F Solubility Data E->F

Caption: A flowchart of the static equilibrium method for determining compound solubility.

G Structural Relationship and Property Contrast cluster_0 This compound cluster_1 Chloroquine Diphosphate A Structure: Quinoline with two Cl substituents B Structure: 4-aminoquinoline derivative (salt) A->B Chemical Synthesis (Precursor) P1 Property: Low Polarity S1 Solubility: High in Organic Solvents Low in Water P1->S1 P2 Property: High Polarity (Salt Form) S2 Solubility: Low in Organic Solvents High in Water P2->S2

Caption: The relationship between chemical structure, polarity, and solubility for the two compounds.

References

Re-arming the Quinoline Core: A Comparative Guide to 4,7-Dichloroquinoline Derivatives Against Chloroquine-Resistant Malaria

Author: BenchChem Technical Support Team. Date: December 2025

The persistent evolution of chloroquine (B1663885) resistance in Plasmodium falciparum, the deadliest malaria parasite, has rendered a once cornerstone therapeutic largely ineffective in many parts of the world. This has spurred intensive research into modifying the 4,7-dichloroquinoline scaffold of chloroquine to develop new derivatives capable of overcoming these resistance mechanisms. This guide provides a comparative analysis of the efficacy of various this compound derivatives against chloroquine-resistant P. falciparum, supported by experimental data and detailed methodologies for researchers in drug development.

Comparative Efficacy of this compound Derivatives

A significant body of research has demonstrated that structural modifications to the this compound core can restore and even enhance activity against chloroquine-resistant (CQR) strains of P. falciparum. The primary strategy involves altering the side chain of the chloroquine molecule, which has been shown to be more effective than modifying the 7-chloroquinoline (B30040) ring itself.[1][2] These modifications often focus on overcoming the parasite's drug efflux mechanism, a key driver of chloroquine resistance linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[3][4]

Below are tables summarizing the in vitro antiplasmodial activity of representative this compound derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) P. falciparum strains.

Table 1: 4-Amino-7-chloroquinolines with Linear and Branched Side Chains
CompoundSide Chain ModificationP. falciparum Strain (CQ-sensitive) IC50 (nM)P. falciparum Strain (CQ-resistant) IC50 (nM)Resistance Index (RI)Reference
Chloroquine (CQ)Standard Side Chain23 (HB3)>100 (Dd2)>4.35[5]
11 Linear, two tertiary amino functions<10 (HB3)20 (Dd2)~2.0[5]
12 Linear, two tertiary amino functions<10 (HB3)25 (Dd2)~2.5[5]
13 Linear, two tertiary amino functions<10 (HB3)30 (Dd2)~3.0[5]
14 Linear, two tertiary amino functions<10 (HB3)40 (Dd2)~4.0[5]
15 Linear, two tertiary amino functions<10 (HB3)50 (Dd2)~5.0[5]
18 Branched Side Chain<10 (HB3)>100 (Dd2)>10[5]
24 Ether Linker, linear dibasic side chain<10 (HB3)30 (Dd2)~3.0[5]

Resistance Index (RI) = IC50 (CQR strain) / IC50 (CQS strain)

Key Finding: 4-amino-7-chloroquinolines with a linear side chain bearing two aliphatic tertiary amino functions (compounds 11-15) demonstrated high potency against both CQS and CQR strains, with low resistance indices.[5] In contrast, branching of the side chain (compound 18) was detrimental to activity against the CQR strain.[5]

Table 2: Hybrid this compound Derivatives
CompoundHybrid MoietyP. falciparum Strain (CQ-sensitive) IC50 (µM)P. falciparum Strain (CQ-resistant) IC50 (µM)Reference
8e TriazolopyrimidineNot specified0.20 (W2)[3]
10d Indolo[2,3-b]quinoxaline (Fluorine substituted)Not specifiedPotent activity (W2)[4]
IQ5 ImineNot specifiedIn vivo inhibition of 72.64% at 15 mg/kg[6]
IQ6 ImineNot specifiedIn vivo inhibition of 93.7% at 25 mg/kg[6]

Key Finding: Molecular hybridization, combining the this compound scaffold with other pharmacophores like triazolopyrimidine and indoloquinoxaline, has yielded potent compounds against CQR P. falciparum.[3][4]

Table 3: Other Notable this compound Derivatives
CompoundKey FeatureP. falciparum Strain (CQ-sensitive) IC50 (nM)P. falciparum Strain (CQ-resistant) IC50 (nM)Reference
This compound (unmodified) Parent compound6.7 (CQ-s)8.5 (CQ-r)[7][8]
MAQ Monoquinoline, amino groups on alkyl chainLower than CQRActive in nanomolar range (W2)[9]
BAQ Bisquinoline, amino groups on alkyl chainLower than CQRActive in nanomolar range (W2)[9]
DAQ Acetylenic bond in side chainNot specifiedPotent activity against K1 and other CQR strains[10]
SKM13 α,β-unsaturated amides and phenylmethyl groupNot specified370 (FCR3)[11]

Key Finding: A diverse range of modifications, including the use of the parent this compound, mono- and bisquinoline structures, and the introduction of unique functional groups like acetylenic bonds, have resulted in derivatives with significant activity against CQR strains.[7][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the typical experimental protocols used to assess the antiplasmodial activity of this compound derivatives.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a standard method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

  • P. falciparum Culture: Asexual erythrocytic stages of CQS (e.g., 3D7, HB3) and CQR (e.g., Dd2, W2, K1) strains of P. falciparum are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.[5][12] Cultures are synchronized at the ring stage.[9]

  • Drug Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Assay Procedure:

    • Synchronized ring-stage parasite cultures (2% parasitemia, 2% hematocrit) are added to a 96-well plate.

    • The serially diluted compounds are added to the wells.

    • The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • After incubation, the plates are frozen to lyse the red blood cells.

    • SYBR Green I lysis buffer is added to each well, and the plates are incubated in the dark.

    • Fluorescence is measured using a microplate reader (excitation at 485 nm, emission at 530 nm).

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[5]

Inhibition of β-Hematin Formation Assay

This assay assesses the ability of the compounds to inhibit the detoxification of heme, a key mechanism of action for quinoline (B57606) antimalarials.[13][14]

  • Reagents: Hemin (B1673052), sodium acetate (B1210297), and the test compounds.

  • Procedure:

    • A solution of hemin is prepared in DMSO.

    • The test compounds at various concentrations are added to a 96-well plate.

    • The hemin solution is added to the wells.

    • The reaction is initiated by adding a sodium acetate solution to induce heme polymerization.

    • The plate is incubated for a set period (e.g., 18-24 hours) at a controlled temperature.

    • After incubation, the plate is centrifuged, and the supernatant is removed.

    • The remaining hemozoin (β-hematin) pellet is washed and then dissolved in a solution of NaOH.

    • The absorbance is measured at a specific wavelength (e.g., 405 nm) to quantify the amount of hemozoin formed.

  • Data Analysis: The percentage of inhibition of β-hematin formation is calculated relative to a drug-free control. IC50 values are determined from the dose-response curves.[12]

In Vivo Antimalarial Suppressive Test (Mouse Model)

This test evaluates the efficacy of the compounds in a living organism.

  • Animal Model: Swiss or ICR mice are typically used.[11][12]

  • Parasite Strain: A rodent malaria parasite, such as Plasmodium berghei or a CQ-resistant strain of P. yoelii, is used for infection.[11][15]

  • Procedure:

    • Mice are inoculated intraperitoneally with parasitized red blood cells.

    • A few hours post-infection, the mice are treated orally or intraperitoneally with the test compounds for a defined period (e.g., four consecutive days).

    • A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).

  • Evaluation:

    • On a specific day post-infection (e.g., day 4 or 5), thin blood smears are prepared from the tail blood of each mouse.

    • The smears are stained with Giemsa, and the percentage of parasitemia is determined by microscopic examination.

    • The average percentage of parasite suppression is calculated for each group compared to the untreated control group.

    • The survival rate of the mice may also be monitored over a longer period.[11]

Visualizations

Experimental Workflow for In Vitro Antiplasmodial Activity

experimental_workflow cluster_culture Parasite Culture cluster_assay SYBR Green I Assay cluster_analysis Data Analysis culture Maintain P. falciparum (CQS & CQR strains) in human erythrocytes synchronize Synchronize culture to ring stage culture->synchronize plate Plate synchronized parasites in 96-well plate synchronize->plate add_compounds Add serial dilutions of This compound derivatives plate->add_compounds incubate Incubate for 72h add_compounds->incubate lyse Freeze-thaw to lyse cells incubate->lyse add_sybr Add SYBR Green I lysis buffer lyse->add_sybr read Measure fluorescence add_sybr->read calculate Calculate IC50 values read->calculate mechanism_of_action cluster_parasite P. falciparum Digestive Vacuole (Acidic) hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion heme_polymerase Heme Polymerase heme->heme_polymerase accumulation Accumulation of Toxic Heme heme->accumulation hemozoin Non-toxic Hemozoin (Malaria Pigment) heme_polymerase->hemozoin Detoxification inhibition Inhibition derivative This compound Derivative derivative->heme_polymerase death Parasite Death accumulation->death

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4,7-dichloroquinoline are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.

The primary and recommended method for the disposal of this compound is incineration.[1][2] This process should be carried out in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the compound and to prevent the release of harmful substances into the environment.[1][2] It is crucial to engage a licensed and authorized hazardous waste disposal company for this purpose.[1][2]

Immediate Safety and Handling for Disposal

Before proceeding with disposal, it is imperative to adhere to strict safety protocols to minimize exposure and risk.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[1][2]

  • Hand Protection: Handle with gloves, ensuring they are inspected before use. Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended.[1]

  • Body Protection: Wear impervious clothing and a lab coat.[1][2]

  • Respiratory Protection: Use a respirator if ventilation is inadequate or if dust is generated.[2]

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the inhalation of dust or vapors.[1][2][3] An eyewash station and safety shower should be readily accessible.[4]

Step-by-Step Disposal Procedure

  • Waste Collection and Storage:

    • Collect waste this compound in a suitable, properly labeled container.[3] The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]

    • Do not mix this compound waste with other waste streams, especially non-halogenated solvents, to avoid complicating the disposal process and increasing costs.[1][5]

  • Preparing for Disposal via Incineration:

    • For solid this compound, it is recommended to dissolve or mix the material with a combustible solvent.[1][2] This facilitates the incineration process.

    • Ensure the container is securely sealed and clearly labeled with the contents and associated hazards.

  • Engaging a Licensed Disposal Company:

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[1][2]

    • Provide the company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Handling Spills:

    • In the event of a spill, immediately evacuate the area and alert others.

    • For dry spills, use dry clean-up procedures to avoid generating dust.[3] Sweep up the material and place it in a sealed container for disposal.[3][4][6]

    • For wet spills, absorb the material with an inert substance and place it in a suitable container.

    • Wash the spill area with large amounts of water, preventing runoff into drains.[3]

Quantitative Data Summary

ParameterRecommendationSource
Primary Disposal Method Chemical Incineration with afterburner and scrubber[1][2]
Glove Material Nitrile rubber[1]
Glove Thickness (min.) 0.11 mm[1]

Disposal Workflow

This compound Disposal Workflow cluster_spill Emergency Procedure A Step 1: Waste Collection - Use labeled, sealed containers. - Store in a cool, dry, ventilated area. B Step 2: Prepare for Incineration - Dissolve in a combustible solvent. A->B Securely package waste C Step 3: Professional Disposal - Contact a licensed hazardous waste company. B->C Arrange for pickup D Step 4: Incineration - Performed by a licensed facility. - Use of afterburner and scrubber. C->D Transport to facility E Spill Management - Evacuate and alert. - Use appropriate cleanup procedure. - Contain and dispose of as hazardous waste.

This compound Disposal Workflow Diagram

References

Personal protective equipment for handling 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling 4,7-Dichloroquinoline, including detailed operational and disposal plans.

Physicochemical and Hazard Data

A clear understanding of the compound's properties is the first step in safe handling.

PropertyValue
Appearance Off-white to brown crystalline powder[1]
Molecular Formula C₉H₅Cl₂N[2]
Molecular Weight 198.05 g/mol [2]
CAS Number 86-98-6[1][2]
Boiling Point No data available
Melting Point No data available
Solubility No data available
Flash Point > 93.3 °C (> 200 °F)[3]
Hazard Statements H315: Causes skin irritation.[2] H317: May cause an allergic skin reaction.[4] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2][4]
Precautionary Statements P261: Avoid breathing dust.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety.

Area of ProtectionRecommended PPE
Eye/Face Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2][3] A face shield may be necessary for splash hazards.
Skin Chemical-resistant gloves (e.g., butyl rubber, neoprene).[5] Lab coat or chemical-resistant coveralls.[6] Closed-toe shoes.[7]
Respiratory For nuisance exposures, use a NIOSH-approved P95 or P100 particulate respirator.[2] For higher concentrations or in poorly ventilated areas, a supplied-air respirator or a self-contained breathing apparatus (SCBA) may be required.[2] Always use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2]

Experimental Workflow for Safe Handling

A systematic approach to handling this compound in the laboratory is essential to mitigate risks. The following diagram outlines the key steps from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area emergency_exposure Exposure Response prep_ppe->emergency_exposure handle_weigh Weigh Solid Compound prep_area->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve emergency_spill Spill Containment handle_weigh->emergency_spill handle_transfer Transfer Solution handle_dissolve->handle_transfer handle_dissolve->emergency_spill handle_transfer->emergency_spill dispose_solid Dispose of Solid Waste handle_transfer->dispose_solid emergency_spill->dispose_solid emergency_exposure->prep_ppe Decontaminate & Re-evaluate PPE dispose_liquid Dispose of Liquid Waste dispose_solid->dispose_liquid dispose_ppe Dispose of Contaminated PPE dispose_liquid->dispose_ppe

Caption: Logical workflow for the safe handling of this compound.

Standard Operating Procedures

  • Ventilation : Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3][4]

  • Avoid Dust : Minimize the generation of dust when handling the solid form.[1][4]

  • Personal Hygiene : Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][4] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[4]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] Keep away from incompatible materials such as strong oxidizing agents.[8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation develops or persists.[8]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek medical attention.[2]

  • Ingestion : Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1]

  • Evacuate : Evacuate personnel from the spill area.

  • Ventilate : Ensure adequate ventilation.

  • Containment : Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][3]

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Waste Characterization : All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect solid waste, including contaminated PPE, in a labeled, sealed container.

  • Liquid Waste : Collect solutions of this compound in a labeled, sealed container.

  • Disposal Method : Dispose of all waste through a licensed professional waste disposal service.[3] Do not allow the chemical to enter drains.[2][3] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] All disposal must be in accordance with local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,7-Dichloroquinoline
Reactant of Route 2
Reactant of Route 2
4,7-Dichloroquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。